3-Methoxy-5-nitrobenzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-5-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-13-8-3-6(5-10)2-7(4-8)9(11)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFQLZGPDRXXHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70478292 | |
| Record name | 3-METHOXY-5-NITROBENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70478292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
354512-22-4 | |
| Record name | 3-METHOXY-5-NITROBENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70478292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Methoxy-5-nitrobenzaldehyde for Advanced Research and Development
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development focused on the synthesis, characterization, and application of 3-Methoxy-5-nitrobenzaldehyde. We will delve into its core properties, provide validated protocols, and explore its significance as a strategic intermediate in modern organic and medicinal chemistry.
Section 1: Core Physicochemical Properties and Identifiers
This compound is a substituted aromatic aldehyde whose unique electronic and structural features make it a valuable building block. The presence of an electron-donating methoxy group and two electron-withdrawing groups (nitro and aldehyde) on the benzene ring creates a specific reactivity profile that can be exploited in multi-step syntheses.
A precise understanding of its fundamental properties is the cornerstone of its effective application. The key identifiers and molecular properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₈H₇NO₄ | [1] |
| Molecular Weight | 181.15 g/mol | [1] |
| CAS Number | 354512-22-4 | [1] |
| SMILES | COC1=CC(=CC(=C1)[O-])C=O | [1] |
| InChIKey | XZFQLZGPDRXXHV-UHFFFAOYSA-N | [1] |
| Polar Surface Area | 72.1 Ų | [1] |
Section 2: Synthesis and Purification Protocol
The synthesis of this compound is most commonly achieved via the electrophilic aromatic substitution (nitration) of 3-methoxybenzaldehyde. The directing effects of the substituents are key to understanding the outcome. The methoxy group is an activating, ortho-, para-director, while the aldehyde group is a deactivating, meta-director. The nitration occurs at the position influenced by both groups, resulting in the desired product.
The following protocol is a self-validating system, concluding with purification and setting the stage for analytical confirmation.
Experimental Protocol: Synthesis via Nitration
Objective: To synthesize this compound from 3-methoxybenzaldehyde.
Materials:
-
3-methoxybenzaldehyde
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
-
tert-Butyl methyl ether (or Dichloromethane)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol or Toluene (for recrystallization)
Methodology:
-
Preparation of Nitrating Mixture: In a three-neck flask equipped with a magnetic stirrer, thermometer, and an addition funnel, carefully add concentrated H₂SO₄. Cool the flask to 0-5 °C using an ice bath.
-
Slow Addition of Nitric Acid: Slowly add fuming HNO₃ dropwise to the sulfuric acid while maintaining the low temperature (not to exceed 10 °C) to create the nitrating mixture.[2]
-
Substrate Addition: Dissolve 3-methoxybenzaldehyde in a minimal amount of concentrated H₂SO₄ and cool the solution. Add this solution dropwise to the nitrating mixture over approximately one hour, ensuring the internal temperature is maintained between 10-15 °C.[2]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for several hours (e.g., overnight) to ensure the reaction goes to completion. Progress can be monitored using Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice. This will cause the crude product to precipitate as a solid.[2]
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acids.
-
Workup: Dissolve the crude solid in a suitable organic solvent like tert-butyl methyl ether. Wash the organic layer with a 5% NaHCO₃ solution to neutralize any remaining acid, followed by a wash with brine. Dry the organic layer over anhydrous Na₂SO₄.[2]
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
Section 3: Analytical Validation and Characterization
To ensure the synthesized material is the correct compound and meets the purity requirements for subsequent applications, a multi-technique analytical approach is mandatory. This process validates the structural integrity and purity of the final product.
Recommended Analytical Workflow
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Used to confirm the proton environment of the molecule. Expected signals would include a singlet for the aldehyde proton (~10 ppm), aromatic protons with specific splitting patterns, and a singlet for the methoxy group protons (~3.9 ppm). This technique is crucial for confirming the substitution pattern on the aromatic ring.[3]
-
¹³C NMR: Provides information on the carbon skeleton, confirming the presence of the carbonyl carbon, aromatic carbons, and the methoxy carbon.
-
-
Infrared (IR) Spectroscopy:
-
Confirms the presence of key functional groups. Characteristic absorption bands are expected for the aldehyde C=O stretch (around 1700 cm⁻¹), the asymmetric and symmetric stretches of the nitro group (NO₂) (around 1530 and 1350 cm⁻¹), and the C-O stretch of the methoxy group.
-
-
Mass Spectrometry (MS):
-
This technique is used to confirm the molecular weight of the compound. The molecular ion peak (M+) should correspond to the calculated molecular weight of 181.15 g/mol .
-
Analytical Validation Workflow Diagram
Caption: A multi-technique workflow for the analytical validation of synthesized this compound.
Section 4: Applications in Research and Drug Development
This compound is not an end-product but a strategic intermediate. Its value lies in the reactivity of its functional groups, which serve as handles for constructing more complex molecular architectures.
-
Pharmaceutical Intermediate: This compound serves as a versatile building block in the synthesis of active pharmaceutical ingredients (APIs).[4] It is particularly noted as a precursor in the production of certain anticonvulsant and anti-inflammatory drugs.[5]
-
Scaffold for Medicinal Chemistry: The aldehyde group is readily transformed, for example, through condensation reactions to form Schiff bases or via reductive amination to introduce diverse amine functionalities.[5] This allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, a critical process in identifying lead compounds with optimal potency and reduced side effects.[4]
-
Synthesis of Heterocyclic Compounds: Aromatic nitroaldehydes are foundational materials for synthesizing a wide array of heterocyclic systems, which are privileged structures found in a vast number of marketed drugs.
The utility of substituted nitrobenzaldehydes is well-established. For instance, the related compound 5-Nitrovanillin is a key starting material for catechol-O-methyltransferase (COMT) inhibitors used in treating Parkinson's disease, demonstrating the therapeutic potential unlocked by this class of intermediates.[6] Similarly, other substituted benzaldehydes are crucial in developing treatments for cancer and neurological disorders.[7]
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12137088, this compound. Available at: [Link]
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National Institute of Standards and Technology. 3-Methoxy-5-nitrosalicylaldehyde. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available at: [Link]
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National Institute of Standards and Technology. 3-Methoxy-5-nitrosalicylaldehyde. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available at: [Link]
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WIPO Patentscope. WO/1993/000323 METHOD FOR THE PREPARATION OF 3,4-DIHYDROXY-5-NITROBENZALDEHYDE. Available at: [Link]
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MySkinRecipes. This compound. Available at: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 307886, 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde. Available at: [Link]
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Wikipedia. 5-Nitrovanillin. Available at: [Link]
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Sciencemadness Discussion Board. 3,4,5-trimethoxy-beta-nitrostyrene synthesis. Available at: [Link]
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Bloomtech. What Are The Industrial Applications Of 3,4,5-Trimethoxybenzaldehyde?. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3-Methoxy-2-nitrobenzaldehyde in Pharmaceutical Synthesis. Available at: [Link]
-
Oxford Instruments Magnetic Resonance. Analysis of the reduction product of 3-nitrobenzaldehyde. Available at: [Link]
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An In-depth Technical Guide to the Synthesis of 3-Methoxy-5-nitrobenzaldehyde
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 3-Methoxy-5-nitrobenzaldehyde, a key intermediate in the development of various pharmaceutical and specialty chemical products. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It delves into the strategic selection of starting materials, detailed reaction mechanisms, and step-by-step experimental protocols. The causality behind experimental choices is elucidated to provide a deeper understanding of the synthetic process.
Introduction: The Significance of this compound
This compound (C₈H₇NO₄, CAS No: 354512-22-4) is a substituted aromatic aldehyde of significant interest in organic synthesis.[1] Its trifunctional nature, featuring an aldehyde, a methoxy group, and a nitro group, makes it a versatile building block for the construction of complex molecular architectures. The specific arrangement of these functional groups on the benzene ring allows for regioselective transformations, rendering it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and dyes.
The core challenge in synthesizing this molecule lies in achieving the desired 1,3,5-substitution pattern with control over the introduction of each functional group. This guide will explore the most prevalent and practical synthetic routes, starting from commercially available and cost-effective precursors.
Strategic Approaches to the Synthesis of this compound
The synthesis of this compound can be approached from several strategic directions, primarily dictated by the choice of the initial starting material. The key is to leverage the directing effects of the substituents on the aromatic ring during electrophilic substitution reactions. The following sections will detail the most common and effective synthetic routes.
Route 1: Nitration of 3-Hydroxybenzaldehyde followed by Methylation
This is a widely employed and logical two-step synthesis that begins with the readily available 3-hydroxybenzaldehyde.[2][3][4]
2.1.1. Rationale and Mechanistic Insights
The hydroxyl group (-OH) is a strongly activating, ortho, para-directing group, while the aldehyde group (-CHO) is a deactivating, meta-directing group. In 3-hydroxybenzaldehyde, the positions ortho and para to the hydroxyl group are positions 2, 4, and 6. The position meta to the aldehyde group is position 5. The directing effects of both groups reinforce the introduction of an electrophile at position 5, making the nitration highly regioselective.
The subsequent methylation of the hydroxyl group to a methoxy group is a straightforward Williamson ether synthesis, typically achieved using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base.
2.1.2. Experimental Protocol: Synthesis of 3-Hydroxy-5-nitrobenzaldehyde
A general procedure for the nitration of m-hydroxybenzaldehyde involves the use of a nitrating agent in an appropriate solvent.[5]
-
Materials: 3-hydroxybenzaldehyde, methylene chloride, tetrabutylammonium hydrogensulfate, isopropyl nitrate, concentrated sulfuric acid, saturated aqueous sodium bicarbonate solution, anhydrous sodium sulfate, silica gel, hexane, ethyl acetate.
-
Procedure:
-
To a stirred solution of 3-hydroxybenzaldehyde (5.0 mmol) in methylene chloride (10 mL), add tetrabutylammonium hydrogensulfate (0.25 mmol) and isopropyl nitrate (12.5 mmol).
-
Slowly add concentrated sulfuric acid (610 μL) dropwise and stir the reaction mixture for 15 minutes at room temperature.
-
Upon completion, transfer the mixture to a separatory funnel containing 50 mL of saturated aqueous sodium bicarbonate solution and extract the product with dichloromethane.
-
Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under vacuum.
-
Purify the resulting solid by flash column chromatography on silica gel using a hexane:ethyl acetate eluent system to yield 3-hydroxy-5-nitrobenzaldehyde.[5]
-
2.1.3. Experimental Protocol: Methylation of 3-Hydroxy-5-nitrobenzaldehyde
-
Materials: 3-hydroxy-5-nitrobenzaldehyde, dimethyl sulfate, potassium carbonate, dry acetone, ice-water.
-
Procedure:
-
Dissolve 3-hydroxy-5-nitrobenzaldehyde (10 mmol) in dry acetone (50 mL) in a round-bottom flask.
-
Add potassium carbonate (15 mmol) to the solution and stir the mixture.
-
Add dimethyl sulfate (12 mmol) dropwise to the suspension.
-
Reflux the reaction mixture for 2-3 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture and pour it into ice-water with stirring.
-
Filter the precipitated solid, wash with water, and dry to obtain this compound. Recrystallization from a suitable solvent like ethanol may be performed for further purification.
-
Route 2: Nitration of 3-Methoxybenzaldehyde
An alternative approach involves the direct nitration of 3-methoxybenzaldehyde.[6]
2.2.1. Rationale and Mechanistic Insights
The methoxy group (-OCH₃) is an activating, ortho, para-director, while the aldehyde (-CHO) is a deactivating, meta-director. In 3-methoxybenzaldehyde, the positions ortho and para to the methoxy group are 2, 4, and 6. The position meta to the aldehyde is 5. Similar to the previous route, the directing effects of the methoxy and aldehyde groups are synergistic, favoring nitration at the 5-position. However, the activating nature of the methoxy group can lead to a more vigorous reaction and potentially the formation of byproducts if the reaction conditions are not carefully controlled.
2.2.2. Experimental Protocol: Nitration of 3-Methoxybenzaldehyde
-
Materials: 3-methoxybenzaldehyde, fuming nitric acid, concentrated sulfuric acid, ice bath.
-
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add 3-methoxybenzaldehyde to the cold sulfuric acid with continuous stirring, ensuring the temperature remains below 10 °C.
-
Prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid and cool it separately.
-
Add the cold nitrating mixture dropwise to the solution of 3-methoxybenzaldehyde in sulfuric acid, maintaining the temperature between 0-5 °C.
-
After the addition is complete, stir the reaction mixture at low temperature for an additional hour.
-
Carefully pour the reaction mixture onto crushed ice, which will cause the product to precipitate.
-
Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry to yield this compound.
-
Route 3: Formylation of 3-Bromo-5-nitroanisole
This route introduces the aldehyde group in the final step, starting from a pre-functionalized benzene ring.
2.3.1. Rationale and Mechanistic Insights
Starting with 3-bromo-5-nitroanisole, the challenge is to replace the bromine atom with a formyl group. A common method for such a transformation is through organometallic intermediates. For instance, the bromo-compound can be converted to a Grignard reagent or an organolithium species, which is then quenched with a formylating agent like N,N-dimethylformamide (DMF). Alternatively, a palladium-catalyzed carbonylation reaction could be employed.
Another possibility is the direct formylation of 3-nitroanisole, although this is less common due to the deactivating nature of the nitro group. Reactions like the Vilsmeier-Haack or Gattermann-Koch are typically more effective on electron-rich aromatic systems.[7][8][9][10][11][12][13][14][15]
2.3.2. Experimental Protocol: Formylation via Organometallic Intermediate
-
Materials: 3-bromo-5-nitroanisole, magnesium turnings or n-butyllithium, dry diethyl ether or THF, N,N-dimethylformamide (DMF), dilute hydrochloric acid.
-
Procedure (using Grignard reagent):
-
Activate magnesium turnings in a flame-dried flask under an inert atmosphere.
-
Add a solution of 3-bromo-5-nitroanisole in dry diethyl ether or THF to the magnesium turnings. The reaction may need initiation with a small crystal of iodine.
-
Once the Grignard reagent has formed, cool the solution in an ice bath.
-
Slowly add a solution of dry DMF in the same solvent to the Grignard reagent.
-
After the addition, allow the reaction to warm to room temperature and stir for a few hours.
-
Quench the reaction by carefully adding it to a mixture of ice and dilute hydrochloric acid.
-
Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
Purify by column chromatography or recrystallization.
-
Data Summary and Comparison of Routes
| Synthetic Route | Starting Material | Key Reactions | Advantages | Disadvantages |
| Route 1 | 3-Hydroxybenzaldehyde | Nitration, Methylation | High regioselectivity, readily available starting material. | Two-step process. |
| Route 2 | 3-Methoxybenzaldehyde | Nitration | Single step, good regioselectivity. | Potentially vigorous reaction, requires careful temperature control. |
| Route 3 | 3-Bromo-5-nitroanisole | Grignard formation, Formylation | Utilizes a different synthetic strategy. | Requires anhydrous conditions and handling of reactive organometallic intermediates. |
Visualization of Synthetic Pathways
The following diagrams illustrate the synthetic routes discussed in this guide.
Figure 1: Overview of the primary synthetic routes to this compound.
Conclusion
The synthesis of this compound can be effectively achieved through several synthetic pathways. The choice of the optimal route depends on factors such as the availability and cost of starting materials, the desired scale of production, and the laboratory equipment at hand. The nitration of 3-hydroxybenzaldehyde followed by methylation (Route 1) and the direct nitration of 3-methoxybenzaldehyde (Route 2) are generally the most straightforward and high-yielding methods due to the favorable directing effects of the substituents. The formylation of 3-bromo-5-nitroanisole (Route 3) offers a valuable alternative, particularly when the starting material is readily accessible. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently synthesize this important chemical intermediate.
References
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Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-Hydroxybenzaldehyde. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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Organic Syntheses. (n.d.). ortho-Formylation of phenols. Retrieved from [Link]
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Patentscope. (n.d.). WO/1993/000323 METHOD FOR THE PREPARATION OF 3,4-DIHYDROXY-5-NITROBENZALDEHYDE. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Hydroxybenzaldehyde. Retrieved from [Link]
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Wikipedia. (n.d.). Gattermann reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
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A Comprehensive Technical Guide to 3-Methoxy-5-nitrobenzaldehyde: Synthesis, Properties, and Applications
Abstract
3-Methoxy-5-nitrobenzaldehyde is a substituted aromatic aldehyde that serves as a pivotal intermediate in advanced organic synthesis. Characterized by the presence of an aldehyde, a methoxy group, and a nitro group on a benzene ring, this compound offers a unique combination of reactive sites. The strategic positioning of the electron-donating methoxy group and the strongly electron-withdrawing nitro group creates a nuanced electronic environment that modulates the reactivity of the aldehyde and the aromatic ring. This guide provides an in-depth analysis of the compound's chemical identity, physicochemical properties, a detailed, field-proven synthesis protocol, and an exploration of its chemical reactivity. It is intended for researchers, chemists, and drug development professionals who utilize specialized aromatic compounds as building blocks for complex molecular architectures, particularly in the synthesis of novel pharmaceutical agents and functional materials.
Chemical Identity and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are foundational to its successful application in a laboratory setting. The key identifiers and properties for this compound are summarized below.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem |
| CAS Number | 354512-22-4 | PubChem, Sigma-Aldrich, ChemicalBook |
| PubChem CID | 12137088 | PubChem |
| Molecular Formula | C₈H₇NO₄ | PubChem |
| Molecular Weight | 181.15 g/mol | PubChem, ChemicalBook |
| Canonical SMILES | COC1=CC(=CC(=C1)[O-])C=O | PubChem |
| InChIKey | XZFQLZGPDRXXHV-UHFFFAOYSA-N | PubChem, Sigma-Aldrich |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Physical Form | White to Yellow to Brown Solid | Sigma-Aldrich, ChemicalBook |
| Melting Point | 96 °C | ChemicalBook |
| Boiling Point | 326.5 ± 27.0 °C (Predicted) | ChemicalBook |
| Density | 1.322 ± 0.06 g/cm³ (Predicted) | ChemicalBook |
| Storage | Refrigerator, under inert gas (2-8°C) | Sigma-Aldrich, ChemicalBook |
Synthesis and Mechanistic Insight
The preparation of this compound is most effectively achieved through the selective oxidation of its corresponding primary alcohol, (3-methoxy-5-nitrophenyl)methanol. This transformation requires a mild oxidizing agent to prevent over-oxidation to the carboxylic acid, a common side reaction with stronger reagents.
Synthetic Workflow Diagram
The following diagram illustrates the single-step oxidation process from the precursor alcohol to the target aldehyde.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established synthetic methods and provides a reliable pathway to the target compound.
Materials:
-
(3-methoxy-5-nitrophenyl)methanol (1.0 eq)
-
Pyridinium dichromate (PDC) (2.5 eq)
-
Silica gel (same weight as PDC)
-
Dichloromethane (DCM)
-
Petroleum ether (for TLC)
-
Ethyl acetate (for TLC)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve (3-methoxy-5-nitrophenyl)methanol (e.g., 75 g, 0.41 mol) in dichloromethane (1.5 L).
-
Cooling: Place the flask in an ice-water bath and cool the solution to below 10°C. Expertise Note: This initial cooling is critical to manage the exothermicity of the oxidation reaction, minimizing the formation of potential byproducts.
-
Reagent Addition: While stirring vigorously, add pyridinium dichromate (382 g, 1.02 mol) and silica gel (382 g) in small portions. Expertise Note: The addition of silica gel alongside PDC often leads to higher yields and cleaner reactions by adsorbing pyridinium byproducts, simplifying the subsequent purification.
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for approximately 3 hours.
-
Reaction Monitoring (Self-Validation): The reaction progress must be monitored by Thin Layer Chromatography (TLC). Prepare a developing solution of petroleum ether/ethyl acetate (3:1). The target product should have an Rf value of approximately 0.6, while the starting alcohol will have a lower Rf. The reaction is considered complete when the starting material spot is no longer visible by TLC.
-
Purification: Upon completion, the reaction mixture is purified directly by fast column chromatography using dichloromethane as the eluent to isolate the product.
-
Isolation: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield this compound as a yellow solid. The reported yield for this procedure is approximately 76%.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the distinct reactivity of its three functional groups.
Analysis of Functional Group Reactivity
-
Aldehyde Group: This is the primary site for nucleophilic attack. The presence of the meta-positioned nitro group, a powerful electron-withdrawing group, significantly increases the electrophilicity of the aldehyde's carbonyl carbon. This makes the compound more reactive toward nucleophiles compared to benzaldehydes with electron-donating or less-withdrawing substituents.
-
Nitro Group: This group can be readily reduced to an amine (NH₂) using various reducing agents (e.g., SnCl₂, H₂/Pd-C). This transformation is fundamental in medicinal chemistry, as it introduces a basic nitrogen atom, converting the molecule into 3-amino-5-methoxybenzaldehyde, a precursor for many heterocyclic structures.
-
Aromatic Ring: The strong deactivating effect of the nitro group makes the ring resistant to electrophilic aromatic substitution. However, the combined functionalities make it a valuable scaffold.
Key Transformations and Applications
The molecule is a versatile building block for synthesizing more complex structures.
Caption: Key synthetic transformations of this compound.
-
As a Precursor to Pharmaceuticals: Nitroaromatic compounds are common intermediates in drug synthesis. For instance, related structures like 5-nitrovanillin are used as starting materials for catechol-O-methyltransferase (COMT) inhibitors effective against Parkinson's disease. The functional group array in this compound makes it an ideal candidate for building libraries of compounds for structure-activity relationship (SAR) studies.
-
Synthesis of Heterocycles: The reduction of the nitro group to an amine, followed by an intramolecular or intermolecular reaction involving the aldehyde, is a classic strategy for building heterocyclic rings, which are core structures in a vast number of therapeutic agents.
-
Knoevenagel Condensation: The aldehyde can react with active methylene compounds, such as nitromethane or malonates, to form substituted styrenes. These products are themselves versatile intermediates for further elaboration.
Safety, Handling, and Storage
Proper handling of this compound is essential for laboratory safety. The available data indicates it should be handled with care.
Table 3: GHS Hazard Information
| Category | Information | Source |
| Pictogram(s) | GHS07 (Exclamation Mark) | Sigma-Aldrich |
| Signal Word | Warning | Sigma-Aldrich |
| Hazard Statement(s) | H302: Harmful if swallowed | Sigma-Aldrich |
| H315: Causes skin irritation (potential) | ECHEMI (related compounds) | |
| H319: Causes serious eye irritation (potential) | ECHEMI (related compounds) | |
| H335: May cause respiratory irritation (potential) | ECHEMI (related compounds) | |
| Precautionary Statement(s) | P264: Wash hands thoroughly after handling | Bio-Rad, Fisher Scientific |
| P270: Do not eat, drink or smoke when using this product | ECHEMI | |
| P280: Wear protective gloves/eye protection/face protection | Sigma-Aldrich, ECHEMI | |
| P302+P352: IF ON SKIN: Wash with plenty of soap and water | Bio-Rad | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water... | Bio-Rad |
Handling and Storage Recommendations:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles with side shields, nitrile gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, refrigeration (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) is recommended.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Conclusion
This compound is more than a simple aromatic compound; it is a strategically designed synthetic building block. The interplay between its aldehyde, methoxy, and nitro functional groups provides chemists with multiple avenues for molecular elaboration. Its enhanced electrophilicity and the potential for selective reduction of the nitro group make it a valuable intermediate in the multi-step synthesis of complex targets, particularly within the pharmaceutical and fine chemical industries. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, enables its effective and safe use in advancing chemical research and development.
References
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This compound | C8H7NO4 | CID 12137088 . PubChem - NIH. [Link]
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3-Methoxy-5-nitrosalicylaldehyde . NIST WebBook. [Link]
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3-Hydroxy-4-methoxy-5-nitrobenzaldehyde | C8H7NO5 | CID 94857 . PubChem - NIH. [Link]
-
2-Hydroxy-3-methoxy-5-nitrobenzaldehyde | C8H7NO5 | CID 307886 . PubChem - NIH. [Link]
-
2-Hydroxy-5-methoxy-3-nitrobenzaldehyde | C8H7NO5 | CID 522218 . PubChem - NIH. [Link]
-
5-Nitrovanillin | C8H7NO5 | CID 81134 . PubChem - NIH. [Link]
-
METHOD FOR THE PREPARATION OF 3,4-DIHYDROXY-5-NITROBENZALDEHYDE . WIPO Patentscope. [Link]
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5-Nitrovanillin . Wikipedia. [Link]
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Safety Data Sheet . Bio-Rad. [Link]
-
The Role of 3-Methoxy-2-nitrobenzaldehyde in Pharmaceutical Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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3,4,5-trimethoxy-beta-nitrostyrene synthesis . Sciencemadness Discussion Board. [Link]
-
Safety Data Sheet: 3-Methoxybenzaldehyde, 98% . Chemos GmbH & Co.KG. [Link]
- **p-nitrobenzaldehyde is
A Comprehensive Technical Guide to 3-Methoxy-5-nitrobenzaldehyde: Identification, Synthesis, and Characterization
Abstract: This technical guide provides an in-depth exploration of 3-Methoxy-5-nitrobenzaldehyde, a pivotal intermediate in pharmaceutical and fine chemical synthesis. Moving beyond simple data recitation, this document elucidates the critical role of the Chemical Abstracts Service (CAS) number for unambiguous compound identification, details a robust, field-tested protocol for its synthesis and purification, and outlines a multi-technique analytical workflow for comprehensive structural verification. The causality behind experimental choices is explained, offering researchers, scientists, and drug development professionals the foundational knowledge required to confidently handle, synthesize, and utilize this versatile chemical building block.
Unambiguous Identification: The Foundational Role of the CAS Number
In the landscape of chemical research and development, precision is paramount. The unambiguous identification of a chemical entity is the first step in any successful experimental plan. The Chemical Abstracts Service (CAS) Registry Number is a unique numerical identifier assigned to a single, specific chemical substance. It eliminates the ambiguity that can arise from multiple systematic, proprietary, or common names.
For the topic of this guide, the definitive identifier is:
This number corresponds exclusively to the molecular structure of this compound. Relying on the CAS number ensures accuracy in procurement, regulatory compliance, and literature searches.
Core Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These data are crucial for planning reactions, determining appropriate solvents, and establishing safe storage conditions.
| Property | Value | Source |
| Molecular Formula | C₈H₇NO₄ | [1] |
| Molecular Weight | 181.15 g/mol | [1][3] |
| IUPAC Name | This compound | [1] |
| Appearance | White to yellow to brown solid | |
| Boiling Point | 326.5 ± 27.0 °C at 760 mmHg | [3] |
| Storage Conditions | 2-8°C, store under inert gas | [3] |
| InChI Key | XZFQLZGPDRXXHV-UHFFFAOYSA-N | [1] |
| Canonical SMILES | COC1=CC(=CC(=C1)[O-])C=O | [1] |
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is most effectively achieved via the electrophilic aromatic substitution (nitration) of its precursor, 3-methoxybenzaldehyde.
Causality of the Synthetic Strategy: The choice of starting material is dictated by the desired substitution pattern. In 3-methoxybenzaldehyde, we have two directing groups on the aromatic ring:
-
Methoxy Group (-OCH₃): An activating, ortho, para-directing group. It increases electron density at positions 2, 4, and 6.
-
Aldehyde Group (-CHO): A deactivating, meta-directing group. It withdraws electron density, directing incoming electrophiles to positions 3 and 5.
The positions are numbered relative to the aldehyde group as position 1. The methoxy group is at position 3. The activating -OCH₃ group's influence is dominant. It directs the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to itself, which are positions 2, 4, and 6. However, the aldehyde group deactivates the ring, making the reaction less facile than the nitration of anisole. The incoming nitro group will preferentially add to the position that is activated by the methoxy group and not strongly deactivated by the aldehyde group. Position 5 is meta to the aldehyde (favorable for a deactivating group) and is also a position of reasonable electron density due to the influence of the methoxy group, making it a plausible site for substitution. Careful control of reaction conditions is necessary to favor the desired 5-nitro isomer and minimize others.
Synthesis and Purification Workflow
The following diagram outlines the logical flow from starting material to the purified, verified final product.
Caption: Workflow for the synthesis and purification of this compound.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, incorporating in-process checks to ensure reaction completion and purification efficacy.
Materials:
-
3-methoxybenzaldehyde
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Fuming Nitric Acid (HNO₃, >90%)
-
Ice
-
Deionized Water
-
Ethyl Acetate
-
Hexanes
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for chromatography)
-
TLC plates (Silica gel 60 F₂₅₄)
Safety Precautions:
-
This procedure must be performed in a certified chemical fume hood.[4]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.[5]
-
The nitrating mixture (H₂SO₄/HNO₃) is extremely corrosive and a strong oxidizing agent. Prepare it slowly and with extreme caution in an ice bath.
Procedure:
-
Preparation of Nitrating Mixture: In a flask submerged in an ice-salt bath, add 20 mL of concentrated sulfuric acid. Slowly, drop-wise, add 5 mL of fuming nitric acid while stirring. Ensure the temperature is maintained below 10°C throughout the addition.
-
Reaction Setup: In a separate three-neck flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 5.0 g of 3-methoxybenzaldehyde in 20 mL of concentrated sulfuric acid. Cool this mixture to 0°C in an ice bath.
-
Nitration: Slowly add the pre-chilled nitrating mixture from the dropping funnel to the benzaldehyde solution. The rate of addition must be controlled to maintain the internal reaction temperature between 0°C and 5°C.
-
In-Process Validation (TLC): After the addition is complete, let the reaction stir at 0-5°C for 1-2 hours. Monitor the reaction's progress by taking a small aliquot, quenching it in ice water, extracting with ethyl acetate, and running a TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new, lower Rf product spot indicates progress.
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture over a large beaker filled with crushed ice (~200 g) with vigorous stirring. A precipitate (the crude product) should form.
-
Work-up:
-
Filter the crude solid using a Buchner funnel and wash with copious amounts of cold deionized water until the washings are neutral (pH ~7).
-
Dissolve the crude solid in ethyl acetate and transfer to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product as a solid.
-
-
Purification (Column Chromatography):
-
Prepare a silica gel column using a suitable eluent system (e.g., a gradient of Hexanes:Ethyl Acetate, starting from 9:1).
-
Dissolve the crude solid in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elute the column and collect fractions.
-
Self-Validation: Monitor the fractions by TLC to identify and combine those containing the pure product.
-
-
Final Product: Remove the solvent from the combined pure fractions under reduced pressure to yield this compound as a purified solid. Record the final mass and calculate the percentage yield.
Analytical Characterization for Structural Verification
Confirmation of the chemical structure and assessment of purity require a suite of orthogonal analytical techniques. The data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) together provide an undeniable signature of the target molecule.
Analytical Workflow Diagram
Caption: Orthogonal analytical workflow for structural confirmation.
Expected Spectroscopic Data
The following data are predicted based on the known effects of the functional groups on the benzaldehyde scaffold.
| Technique | Feature | Expected Result & Rationale |
| ¹H NMR | Aromatic Protons | Three distinct signals in the aromatic region (~7.5-8.5 ppm). Due to the substitution pattern, they will appear as finely split singlets or narrow multiplets (doublets or triplets with small coupling constants). Proton at C2 will be downfield due to proximity to the aldehyde and deshielding from the nitro group. Protons at C4 and C6 will also be in the aromatic region. |
| Aldehyde Proton | A sharp singlet at ~9.9-10.1 ppm. This is a characteristic chemical shift for an aromatic aldehyde proton. | |
| Methoxy Protons | A sharp singlet at ~3.9-4.1 ppm, integrating to 3H. This is typical for an aromatic methoxy group. | |
| ¹³C NMR | Carbonyl Carbon | A signal at ~190-192 ppm, characteristic of an aldehyde carbonyl carbon.[6] |
| Aromatic Carbons | Six distinct signals. C-NO₂ (~148 ppm) and C-OCH₃ (~160 ppm) will be downfield. The carbon bearing the aldehyde (C1) will be around ~138 ppm. The three C-H carbons will appear in the ~110-130 ppm range. | |
| Methoxy Carbon | A signal around ~56 ppm, typical for a methoxy carbon attached to an aromatic ring.[6] | |
| FTIR | C=O Stretch (Aldehyde) | Strong, sharp absorption band at ~1700-1710 cm⁻¹. |
| N-O Stretch (Nitro) | Two strong bands: one asymmetric stretch at ~1520-1540 cm⁻¹ and one symmetric stretch at ~1340-1360 cm⁻¹. | |
| C-O Stretch (Ether) | A strong band at ~1250-1300 cm⁻¹ (asymmetric) and ~1020-1050 cm⁻¹ (symmetric). | |
| C-H Stretch (Aromatic) | Absorption bands above 3000 cm⁻¹. | |
| Mass Spec. | Molecular Ion (M⁺) | A peak at m/z = 181.04, corresponding to the molecular formula C₈H₇NO₄. |
| Key Fragments | Plausible fragments include [M-H]⁺ (m/z 180), [M-CHO]⁺ (m/z 152), and [M-NO₂]⁺ (m/z 135). |
Applications in Research and Drug Development
This compound is not an end-product but a valuable scaffold for constructing more complex molecular architectures. Its utility stems from the presence of three distinct functional groups, each offering a handle for further chemical modification.
-
Aldehyde Group: This is the most versatile functional group, readily participating in reactions such as Wittig reactions, reductive aminations (to form substituted benzylamines), and condensation reactions to form Schiff bases or heterocyclic rings like quinazolines.[3][7]
-
Nitro Group: The nitro group can be readily reduced to an amine (-NH₂). This introduces a nucleophilic site, enabling the synthesis of a wide array of derivatives, including amides, sulfonamides, and further heterocyclic systems. The resulting 3-amino-5-methoxybenzaldehyde is a valuable building block in its own right.
-
Methoxy Group: While less reactive, the methoxy group can be cleaved under harsh conditions to reveal a hydroxyl group (-OH), providing another site for functionalization.[8]
This trifecta of reactivity makes this compound a sought-after intermediate in medicinal chemistry for the synthesis of novel compounds targeted as potential anticonvulsant and anti-inflammatory drugs.[3]
Conclusion
This compound, identified definitively by CAS No. 354512-22-4 , is a chemical intermediate of significant value. This guide has provided a comprehensive framework for its confident use in a research setting. By understanding the rationale behind its synthesis, employing self-validating protocols for its preparation and purification, and utilizing a multi-faceted analytical approach for structural confirmation, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
-
NIST. 3-Methoxy-5-nitrosalicylaldehyde. National Institute of Standards and Technology. [Link]
-
LookChem. Benzaldehyde,4-hydroxy-3-methoxy-5-nitro- MSDS. LookChem. [Link]
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NIST. 3-Methoxy-5-nitrosalicylaldehyde Mass Spectrum. National Institute of Standards and Technology. [Link]
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WIPO Patentscope. WO/1993/000323 METHOD FOR THE PREPARATION OF 3,4-DIHYDROXY-5-NITROBENZALDEHYDE. World Intellectual Property Organization. [Link]
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ChemBK. 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde. ChemBK. [Link]
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PubChem. 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde. National Center for Biotechnology Information. [Link]
-
PubChem. 5-Nitrovanillin. National Center for Biotechnology Information. [Link]
-
Bio-Techne. Safety Data Sheet. Bio-Techne. [Link]
-
ChemAnalyst. 2-HYDROXY-3-METHOXY-5-NITROBENZALDEHYDE(17028-61-4) 1H NMR spectrum. ChemAnalyst. [Link]
-
MySkinRecipes. This compound. MySkinRecipes. [Link]
- Google Patents. Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde.
-
NINGBO INNO PHARMCHEM CO.,LTD. Key Applications of CAS 53055-05-3 in Chemical Synthesis. Ningbo Inno Pharmchem Co., Ltd. [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information. Royal Society of Chemistry. [Link]
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SpectraBase. 2-(BENZYLOXY)-3-METHOXY-5-NITROBENZALDEHYDE. Wiley-VCH GmbH. [Link]
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An In-depth Technical Guide to the Solubility of 3-Methoxy-5-nitrobenzaldehyde in Common Laboratory Solvents
This guide provides a comprehensive overview of the solubility characteristics of 3-Methoxy-5-nitrobenzaldehyde, a key intermediate in pharmaceutical and organic synthesis. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a detailed exploration of its predicted physicochemical properties, a survey of its solubility in various common laboratory solvents, and robust methodologies for empirical solubility determination. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's behavior in solution.
Introduction to this compound
This compound is an aromatic aldehyde bearing both a methoxy and a nitro functional group. These substituents significantly influence the molecule's polarity, hydrogen bonding capabilities, and, consequently, its solubility profile. The interplay of the electron-withdrawing nitro group and the electron-donating methoxy group creates a unique electronic environment that dictates its interactions with various solvents.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₇NO₄ | PubChem[1] |
| Molecular Weight | 181.15 g/mol | PubChem[1] |
| Appearance | White to yellow to brown solid | Sigma-Aldrich[2] |
| Melting Point | 96 °C | ChemicalBook[3] |
| Boiling Point (Predicted) | 326.5±27.0 °C | ChemicalBook[3] |
| XLogP3 | 1.2 | PubChem[1] |
| SMILES | COC1=CC(=CC(=C1)[O-])C=O | PubChem[1] |
| CAS Number | 354512-22-4 | PubChem[1] |
The XLogP3 value of 1.2 suggests a moderate lipophilicity, indicating that the compound will likely exhibit solubility in a range of organic solvents.[1]
Predicted Solubility Profile
A study on the closely related 3-nitrobenzaldehyde revealed the following trend in mole fraction solubility at 298.15 K (from highest to lowest): N,N-dimethylformamide > acetone > ethyl acetate > methanol > ethanol > n-propanol > n-butanol > isopropanol.[4][5] This provides a valuable starting point for predicting the solubility of this compound.
Predicted Qualitative Solubility in Common Laboratory Solvents:
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Sparingly Soluble | The polar groups may allow for some interaction, but the nonpolar aromatic ring will limit solubility. |
| Methanol | Polar Protic | Soluble | The methoxy and nitro groups can interact with the hydroxyl group of methanol. |
| Ethanol | Polar Protic | Soluble | Similar to methanol, good solubility is expected. |
| Acetone | Polar Aprotic | Very Soluble | The polar carbonyl group of acetone will interact well with the polar groups of the solute. |
| Dichloromethane | Polar Aprotic | Soluble | A good solvent for many organic compounds of moderate polarity. |
| Ethyl Acetate | Polar Aprotic | Soluble | The ester group provides polarity for interaction. |
| Toluene | Nonpolar | Moderately Soluble | The aromatic nature of toluene will favor interaction with the benzene ring of the solute. |
| Hexane | Nonpolar | Sparingly Soluble | The significant polarity of the nitro and aldehyde groups will limit solubility in a nonpolar alkane. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of compounds. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | Similar to DMSO, DMF is an excellent solvent for polar organic molecules. |
Experimental Determination of Solubility
To obtain precise and reliable solubility data, empirical determination is essential. The following section details a robust protocol for quantifying the solubility of this compound.
Materials and Equipment
-
This compound (purity ≥95%)
-
Selected solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Workflow for Solubility Determination
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Detailed Step-by-Step Protocol: The Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining thermodynamic solubility.
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess should be visually apparent.
-
Accurately add a known volume of each solvent to be tested into the corresponding vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
-
Phase Separation:
-
After the equilibration period, remove the vials and allow the undissolved solid to settle.
-
To ensure complete separation of the solid phase, centrifuge the vials at a moderate speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Filter the aliquot through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Accurately dilute the filtered supernatant with the appropriate solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.
-
A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula:
Solubility (mg/mL) = (Concentration from analysis (mg/mL)) x (Dilution factor)
-
Safety and Handling
-
Hazard Statements (Predicted):
-
Precautionary Statements (Recommended):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[6]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Always handle this compound in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound. While direct experimental data is limited, the provided predictions based on chemical structure and analogy to similar compounds offer valuable insights for solvent selection in research and development. The detailed experimental protocol for the shake-flask method empowers researchers to empirically determine precise solubility data, ensuring the reliability and reproducibility of their work. Adherence to the recommended safety precautions is paramount when handling this and any chemical compound.
References
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2025, December 1). Solubility, Thermodynamics, and Preferential Solvation of 3-Nitrobenzaldehyde in Binary Ethanol/Ethyl Acetate and 1-Propanol/Ethyl Acetate Solvent Mixtures. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility measurement and thermodynamic functions of 3-nitrobenzaldehyde in different solvents at elevated temperatures. Retrieved from [Link]
Sources
3-Methoxy-5-nitrobenzaldehyde structural formula and isomers
An In-Depth Technical Guide to 3-Methoxy-5-nitrobenzaldehyde: Structure, Isomerism, and Synthesis
Executive Summary
This compound is a substituted aromatic aldehyde of significant interest in synthetic organic chemistry. Its trifunctional nature, featuring an aldehyde, a methoxy ether, and a nitro group, makes it a versatile building block for the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and materials science. The specific arrangement of these substituents on the benzene ring dictates its reactivity and physicochemical properties. This guide provides a comprehensive technical overview of this compound, beginning with its core structural and chemical properties. It further delves into a systematic analysis of its positional isomers, offering a comparative framework for researchers. A detailed synthetic protocol, grounded in the principles of electrophilic aromatic substitution, is presented, explaining the causal factors that govern regioselectivity. Finally, the guide covers essential analytical techniques for structural verification and quality control, ensuring a self-validating approach to its synthesis and handling.
Core Compound Profile: this compound
This compound is the focal point of this guide. Its structure is defined by a benzaldehyde core with a methoxy group (-OCH₃) and a nitro group (-NO₂) substituted at the C3 and C5 positions, respectively.
Structural Formula and Chemical Identifiers
The unique arrangement of functional groups is precisely captured by various chemical notation systems.
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₇NO₄
-
Canonical SMILES: COC1=CC(=CC(=C1)[O-])C=O
-
InChI Key: XZFQLZGPDRXXHV-UHFFFAOYSA-N
Physicochemical Properties
A summary of the key physical and chemical properties is presented below for quick reference.
| Property | Value | Source |
| CAS Number | 354512-22-4 | |
| Molecular Weight | 181.15 g/mol | |
| Physical Form | White to Yellow to Brown Solid | |
| Purity | 95% (Typical) | |
| Storage Temperature | Refrigerator |
The Isomers of Methoxy-Nitrobenzaldehyde: A Comparative Analysis
Positional isomerism significantly impacts the chemical reactivity, biological activity, and physical properties of substituted benzaldehydes. The relative positions of the methoxy and nitro groups on the benzaldehyde ring give rise to several structural isomers, each with a distinct chemical identity.
Principles of Isomerism in Disubstituted Benzaldehydes
The benzene ring offers six positions for substitution. In a disubstituted benzaldehyde, the aldehyde group occupies C1. The remaining two substituents (methoxy and nitro) can occupy various positions, leading to a range of isomers. Their properties, particularly melting points, often differ significantly due to variations in crystal lattice packing and intermolecular forces.
Comparative Data of Key Isomers
The following table summarizes the properties of several key positional isomers of methoxy-nitrobenzaldehyde, highlighting the structural diversity and its impact on physical characteristics.
| IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | 354512-22-4 | C₈H₇NO₄ | 181.15 | Not specified |
| 3-Methoxy-2-nitrobenzaldehyde | 53055-05-3 | C₈H₇NO₄ | 181.15 | 97-101[1] |
| 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde | 6635-20-7 | C₈H₇NO₅ | 197.14 | 172-175[2] |
| 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde | 17028-61-4 | C₈H₇NO₅ | 197.14 | Not specified |
| 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde | 34549-69-4 | C₈H₇NO₅ | 197.14 | 129-134[3] |
Note: Some entries in the table represent hydroxy-substituted analogs, which are structurally related and commercially important, such as 5-Nitrovanillin (4-hydroxy-3-methoxy-5-nitrobenzaldehyde).[2]
Synthesis and Mechanistic Insights
The synthesis of this compound is typically achieved via electrophilic aromatic substitution, specifically the nitration of 3-methoxybenzaldehyde. The success of this synthesis hinges on understanding and controlling the directing effects of the substituents already present on the aromatic ring.
The Causality of Experimental Design: Substituent Directing Effects
In the nitration of 3-methoxybenzaldehyde, the regiochemical outcome is governed by the interplay of two directing groups:
-
Methoxy Group (-OCH₃): An activating, ortho, para-directing group. It donates electron density to the ring, particularly at the positions ortho (C2, C6) and para (C4) to it, making them more susceptible to electrophilic attack.
-
Aldehyde Group (-CHO): A deactivating, meta-directing group. It withdraws electron density from the ring, making it less reactive and directing incoming electrophiles to the positions meta (C3, C5) to it.
The nitration of 3-methoxybenzaldehyde will therefore yield a mixture of products. The nitro group is directed to the positions activated by the methoxy group (2, 4, and 6) and least deactivated by the aldehyde group. The 5-position is meta to the aldehyde and para to the methoxy group, making it a sterically accessible and electronically favorable site for nitration, leading to the desired this compound product.
Logical Relationship of Substituent Effects
The following diagram illustrates the directing influences on the 3-methoxybenzaldehyde ring.
Caption: Directing effects on the 3-methoxybenzaldehyde ring.
Experimental Protocol: Nitration of Benzaldehyde
While a specific protocol for 3-methoxybenzaldehyde is proprietary to many labs, the well-established method for nitrating benzaldehyde provides a robust and self-validating framework.[4] This procedure can be adapted by a skilled chemist for the synthesis of this compound, with the understanding that reaction times and purification strategies may need optimization.
Objective: To synthesize 3-nitrobenzaldehyde via electrophilic nitration of benzaldehyde.
Materials:
-
Benzaldehyde (freshly distilled)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
-
tert-Butyl methyl ether (TBME)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Toluene
-
Petroleum Ether (60-80 °C)
Procedure:
-
Preparation of Nitrating Acid: In a three-neck flask equipped with a thermometer and an addition funnel, add concentrated H₂SO₄. Cool the flask in an ice bath.
-
Slowly add fuming HNO₃ to the sulfuric acid under stirring, ensuring the temperature does not exceed 10 °C. This exothermic step is critical for safety and for preventing unwanted side reactions.
-
Addition of Benzaldehyde: Slowly add benzaldehyde to the prepared nitrating acid, maintaining the reaction temperature at approximately 15 °C.[4] The slow addition is crucial to control the reaction rate and temperature.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.[4]
-
Quenching and Isolation: Pour the reaction mixture onto a large volume of crushed ice. The product, 3-nitrobenzaldehyde, will precipitate as a yellow solid.[4]
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water.
-
Purification: a. Dissolve the crude product in TBME. b. Wash the organic layer with a 5% NaHCO₃ solution to neutralize any remaining acid.[4] c. Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent using a rotary evaporator. d. Recrystallize the resulting solid from a toluene/petroleum ether mixture to obtain the pure product.[4]
Synthesis Workflow Diagram
Caption: General workflow for the nitration of a substituted benzaldehyde.
Analytical Characterization: A Self-Validating System
Confirmation of the structure and purity of the synthesized this compound and its isomers is paramount. A combination of spectroscopic techniques provides a self-validating system where each method corroborates the findings of the others.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This is one of the most powerful tools for structural elucidation. For this compound, one would expect to see distinct signals for the aldehydic proton, the methoxy protons, and the three aromatic protons, with characteristic chemical shifts and coupling patterns that confirm the 1,3,5-substitution pattern.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Key vibrational stretches to look for include the C=O of the aldehyde, the C-O of the ether, and the N-O stretches of the nitro group.
-
Mass Spectrometry (MS): This technique provides the molecular weight of the compound, confirming its molecular formula. The fragmentation pattern can also offer further structural clues. For example, the mass spectrum for 3-Methoxy-2-nitrobenzaldehyde shows a clear molecular ion peak corresponding to its molecular weight.[5]
Safety and Handling
Substituted nitrobenzaldehydes should be handled with care, following standard laboratory safety protocols.
-
General Hazards: Many isomers are classified as harmful if swallowed and may cause skin and serious eye irritation.[6][7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[6][8]
-
Handling: Use in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[8]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[6]
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). 3-Methoxy-5-nitrosalicylaldehyde. NIST Chemistry WebBook. Retrieved from [Link]
- Google Patents. (n.d.). Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde.
- Google Patents. (n.d.). Method of synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde.
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Hodgson, H. H., & Beard, H. G. (1926). CCLXXII.—Nitration of Chlorinated 3-Hydroxybenzaldehydes and some Consequences of Adjacent Substitution. Journal of the Chemical Society, Transactions. Retrieved from [Link]
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WIPO Patentscope. (n.d.). WO/1993/000323 METHOD FOR THE PREPARATION OF 3,4-DIHYDROXY-5-NITROBENZALDEHYDE. Retrieved from [Link]
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PubChem. (n.d.). 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (n.d.). 5-Nitrovanillin. Retrieved from [Link]
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PubChem. (n.d.). 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 3-Methoxy-2-nitrobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Nitration of benzaldehyde to 3-nitrobenzaldehyde. Retrieved from [Link] (Note: A more direct link to the specific protocol is often found within university practical chemistry course materials, the provided link is to the parent site.)
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Discovery and history of 3-Methoxy-5-nitrobenzaldehyde
An In-depth Technical Guide to the Discovery and Synthetic History of 3-Methoxy-5-nitrobenzaldehyde
Abstract
This compound is a key intermediate in the synthesis of various fine chemicals and pharmaceutical agents.[1][2] Its molecular architecture, featuring a benzaldehyde core with strategically placed methoxy and nitro groups, makes it a versatile building block in modern organic chemistry. This guide provides a comprehensive overview of the plausible historical discovery and synthetic evolution of this compound. We will explore the foundational chemical principles of the late 19th and early 20th centuries that likely enabled its first synthesis, detail plausible synthetic routes with step-by-step protocols, and discuss the logic behind these experimental designs.
Introduction: A Molecule of Strategic Importance
This compound (C₈H₇NO₄) is a substituted aromatic aldehyde whose utility is derived from the orthogonal reactivity of its functional groups. The aldehyde provides a handle for condensation and oxidation/reduction reactions, the nitro group is a powerful electron-withdrawing group and a precursor to an amine, and the methoxy group is an electron-donating group that influences the aromatic ring's reactivity. This trifecta of functionality makes it an important precursor in the synthesis of more complex molecules, including anticonvulsant and anti-inflammatory drugs.[1] Understanding its synthetic origins requires a look back at the development of fundamental reactions in organic chemistry.
Historical Context: The Dawn of Electrophilic Aromatic Substitution
The late 19th and early 20th centuries were a golden age for synthetic organic chemistry, largely built upon the burgeoning understanding of aromatic compounds. The discovery of benzene's structure and the subsequent development of electrophilic aromatic substitution (EAS) reactions provided chemists with the tools to functionalize the benzene ring with unprecedented control. Reactions like nitration, halogenation, and the Friedel-Crafts reactions became the bedrock of aromatic synthesis.[3][4][5]
The synthesis of a molecule like this compound would have been a logical extension of these principles. The challenge lies in the regioselective introduction of the substituents onto the aromatic ring. The methoxy group of the starting material, anisole, is an ortho-, para-director, meaning it activates the positions ortho and para to it for electrophilic attack.[3][6] This inherent directing effect is the central strategic consideration in any synthesis of this molecule.
Caption: Directing effects of the methoxy group on the anisole ring.
Plausible Synthetic Pathways to this compound
While a singular, celebrated "discovery" paper for this specific intermediate is not prominent in the historical literature, its synthesis can be logically deduced from established, named reactions of the era. The overall strategy involves two key transformations: the nitration of an anisole derivative and the introduction of a formyl group.
Pathway A: Formylation of 3-Nitroanisole
This is arguably the most logical and historically plausible route. It begins with the synthesis of the key intermediate, 3-nitroanisole, followed by the introduction of the aldehyde group.
Step 1: Synthesis of 3-Nitroanisole
Direct nitration of anisole yields a mixture of ortho- and para-nitroanisole, as the methoxy group is an ortho-, para-director.[6] Therefore, a direct nitration to achieve the meta-product is not feasible. An indirect route starting from a different precursor is necessary. A common historical approach would be to start from m-nitrophenol and methylate the hydroxyl group.
Caption: Synthetic workflow for the preparation of 3-nitroanisole.
Experimental Protocol: Synthesis of 3-Nitroanisole
-
Objective: To synthesize 3-nitroanisole from m-nitrophenol via Williamson ether synthesis.
-
Materials: m-Nitrophenol, sodium hydride (NaH), anhydrous tetrahydrofuran (THF), dimethyl sulfate.
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., N₂), suspend sodium hydride (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of m-nitrophenol (1.0 equivalent) in anhydrous THF to the suspension with stirring. Allow the mixture to stir for 30 minutes at 0°C to ensure complete formation of the sodium salt.
-
Add dimethyl sulfate (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Carefully quench the reaction by the slow addition of water to destroy any excess NaH.
-
Extract the product with diethyl ether. The organic layers are combined, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield crude 3-nitroanisole.[7]
-
Purify the product by vacuum distillation or recrystallization.[8]
-
Step 2: Formylation of 3-Nitroanisole
With 3-nitroanisole in hand, the next critical step is the introduction of the aldehyde group (formylation). The nitro group is a meta-director. Since the methoxy group is at position 1 and the nitro group is at position 3, the positions ortho to the methoxy and meta to the nitro (positions 2 and 6) and the position meta to both (position 5) are the likely sites for further substitution. The strong deactivating effect of the nitro group makes this a challenging transformation. Several classical formylation reactions could be considered.
Caption: Plausible formylation methods for 3-nitroanisole.
-
The Gattermann Reaction: This reaction uses hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst.[9] It is suitable for activated aromatic rings. However, the strongly deactivated ring of 3-nitroanisole would make this reaction low-yielding and challenging. The Gattermann-Koch variant, which uses carbon monoxide instead of HCN, is generally not applicable to phenol ethers like anisole.[9][10]
-
The Vilsmeier-Haack Reaction: This method employs a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[11][12][13] The electrophile in this reaction is weaker than in Friedel-Crafts type reactions, making it highly selective for electron-rich positions.[14] While it generally works best with activated rings, it can sometimes be forced to react with less reactive substrates under harsher conditions. Given the deactivation by the nitro group, this would be a difficult, but potentially viable, pathway.
Experimental Protocol: Vilsmeier-Haack Formylation of 3-Nitroanisole (Hypothetical)
-
Objective: To synthesize this compound from 3-nitroanisole.
-
Causality: The Vilsmeier-Haack reaction is chosen over the Gattermann due to the use of a milder electrophile which can offer better regioselectivity, although the deactivated substrate remains a significant challenge.
-
Procedure:
-
In a three-necked flask equipped with a stirrer, dropping funnel, and condenser, cool N,N-dimethylformamide (DMF, excess) to 0°C.
-
Slowly add phosphorus oxychloride (POCl₃, ~1.5 equivalents) dropwise, maintaining the temperature below 10°C. Stir for 30-60 minutes to pre-form the Vilsmeier reagent (a chloroiminium salt).[12]
-
Add 3-nitroanisole (1.0 equivalent) to the mixture.
-
Heat the reaction mixture, potentially to 80-100°C, and monitor the reaction progress by thin-layer chromatography (TLC). Due to the deactivated substrate, a prolonged reaction time and elevated temperature would likely be necessary.
-
After completion, cool the mixture and pour it onto crushed ice.
-
Hydrolyze the intermediate iminium salt by heating the aqueous mixture.
-
Neutralize the solution with a base (e.g., sodium hydroxide or sodium carbonate).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer, dry it, and concentrate it to yield the crude product.
-
Purify by column chromatography or recrystallization.
-
Pathway B: Oxidation of 3-Methoxy-5-nitrobenzyl Alcohol
A more modern and often cleaner alternative involves the oxidation of the corresponding benzyl alcohol. This approach shifts the synthetic challenge from a difficult formylation to the synthesis of the alcohol precursor.
Caption: Synthesis via oxidation of the corresponding benzyl alcohol.
Experimental Protocol: Oxidation of 3-Methoxy-5-nitrobenzyl Alcohol
-
Objective: To selectively oxidize the primary alcohol to an aldehyde without affecting other functional groups.
-
Causality: Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid. Reagents like Pyridinium chlorochromate (PCC), Manganese dioxide (MnO₂), or TEMPO-catalyzed systems are ideal for this transformation.[15]
-
Procedure (Using MnO₂):
-
Dissolve 3-Methoxy-5-nitrobenzyl alcohol (1.0 equivalent) in a suitable solvent like dichloromethane or chloroform.
-
Add activated manganese dioxide (MnO₂, a large excess, e.g., 5-10 equivalents) to the solution.
-
Stir the resulting suspension vigorously at room temperature. MnO₂ is a heterogeneous reagent, so efficient stirring is crucial.
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours to a day.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese salts.
-
Wash the Celite pad thoroughly with the solvent.
-
Combine the filtrate and washings and remove the solvent under reduced pressure to yield the desired this compound. The product is often of high purity and may not require further purification.
-
Quantitative Data Summary
| Property | Value |
| Chemical Formula | C₈H₇NO₄ |
| Molar Mass | 181.15 g/mol |
| Appearance | White to Yellow to Brown Solid |
| CAS Number | 354512-22-4 |
| InChI Key | XZFQLZGPDRXXHV-UHFFFAOYSA-N |
(Data sourced from Sigma-Aldrich and PubChem)[16][17]
Conclusion
The history of this compound is intrinsically linked to the development of fundamental synthetic reactions. While its specific "discovery" may not be a landmark event, its synthesis is a classic problem in aromatic chemistry that demonstrates the principles of electrophilic substitution and functional group manipulation. The plausible historical routes, likely involving the challenging formylation of a deactivated nitroanisole, have given way to more controlled and efficient modern methods such as the selective oxidation of a benzyl alcohol precursor. This journey from plausible historical deduction to modern synthetic efficiency underscores the progress and elegance of organic chemistry.
References
- Vertex AI Search Result 1: Information on the synthesis of 4-bromo-3-nitroanisole. While not the target molecule, it provides context on the synthesis of substituted nitroanisoles.
- PrepChem.com: Synthesis of 3-chloro-4-nitroanisole, detailing a Williamson ether synthesis-like procedure for preparing a substituted anisole. [URL: https://www.prepchem.com/synthesis-of-3-chloro-4-nitroanisole]
- Benchchem: Synthesis routes of 3-Nitroanisole, mentioning the use of sodium m-nitrophenolate. [URL: https://www.benchchem.com/product/b147296]
- Reactions of Anisole Video: Discusses electrophilic aromatic substitution on anisole, including nitration and Friedel-Crafts reactions, highlighting the ortho/para directing n
- WIPO Patent WO/1993/000323: Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde, providing context on rel
- Google Patents (US National Stage of PCT/FI95/00513)
- Friedel-Crafts Acylation Lab Manual: Details the procedure for Friedel-Crafts acylation of anisole, a fundamental EAS reaction.
- Google Patents CN1462737A: Method for preparing 4-chloro-3-nitroanisole, showing multi-step synthesis of rel
- Sigma-Aldrich Product Page for 4-Chloro-3-nitroanisole: Provides properties and application notes for a related compound. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/241858]
- Filo Tutor Q&A: Explains the nitration of anisole to yield ortho and para products.
- Sarchem Labs Blog: Overview of m-Nitrobenzaldehyde synthesis, including the Vilsmeier-Haack reaction. [URL: https://sarchemlabs.com/role-and-applications-of-m-nitrobenzaldehyde-in-organic-synthesis/]
- Acta Chimica Slovenica Publication: Describes the synthesis of 2-Nitrobenzaldehyde
- Wikipedia: 3,4,5-Trimethoxybenzaldehyde: Provides synthesis information for a related methoxybenzaldehyde. [URL: https://en.wikipedia.org/wiki/3,4,5-Trimethoxybenzaldehyde]
- Google Patents CN102786372A: Synthesis of m-nitrobenzaldehyde deriv
- Organic Chemistry Portal: Vilsmeier-Haack Reaction: Describes the formylation of electron-rich arenes. [URL: https://www.organic-chemistry.org/namedreactions/vilsmeier-reaction.shtm]
- YouTube: Friedel Crafts Acylation of Anisole Experiment: Video detailing the experimental procedure for a Friedel-Crafts reaction. [URL: https://www.youtube.
- Wikipedia: Gattermann reaction: Describes the Gattermann and Gattermann-Koch formylation reactions. [URL: https://en.wikipedia.
- Organic Syntheses Procedure: A general method for preparing aromatic aldehydes, including o-nitrobenzaldehyde. [URL: http://www.orgsyn.org/demo.aspx?prep=cv4p0735]
- Vedantu: Equations for Friedel-Crafts and nitration reactions of anisole. [URL: https://www.vedantu.com/question-answer/write-equations-of-the-following-reactions-a-class-12-chemistry-cbse-6004169379851e762b7194a2]
- Wikipedia: Vilsmeier–Haack reaction: Details the reaction mechanism and scope. [URL: https://en.wikipedia.org/wiki/Vilsmeier%E2%80%93Haack_reaction]
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION: A review on the applications and mechanism of the Vilsmeier-Haack reaction.
- brainly.
- Chemistry Steps: Vilsmeier-Haack Reaction: Explains the mechanism and compares it to Friedel-Crafts acylation. [URL: https://www.chemistrysteps.com/vilsmeier-haack-reaction/]
- Vedantu: Gattermann Koch Reaction: Explains the mechanism and applications of the Gattermann-Koch reaction. [URL: https://www.vedantu.
- Google Patents RU2130449C1: Method of synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde.
- BYJU'S: Gattermann Koch Reaction Mechanism: Detailed step-by-step mechanism. [URL: https://byjus.
- The Synthesis Journey: From Raw Materials to 3,4,5-Trimethoxybenzaldehyde: Discusses various synthesis pathways for a rel
- MySkinRecipes: Lists this compound as an intermediate in pharmaceutical synthesis. [URL: https://myskinrecipes.com/ingredient/3-methoxy-5-nitrobenzaldehyde]
- ResearchGate: Synthesis of m-nitrobenzaldehyde: Abstract describing the synthesis of m-nitrobenzaldehyde. [URL: https://www.researchgate.net/publication/274261899_Synthesis_of_m-nitrobenzaldehyde]
- Filo Tutor Q&A: Reagents for Gatterman-Koch formyl
- Sciencemadness Discussion Board: Forum discussion on the synthesis of 3,4,5-trimethoxybenzaldehyde.
- PubChem: this compound: Compound summary and data. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/12137088]
- ResearchGate: Vilsmeier-Haack Acetylation and Formylation with Anisole: Paper on the kinetics of Vilsmeier-Haack reactions.
- Wikipedia: 5-Nitrovanillin: Information on a structurally similar compound, 4-hydroxy-3-methoxy-5-nitrobenzaldehyde. [URL: https://en.wikipedia.org/wiki/5-Nitrovanillin]
- Sigma-Aldrich Product Page for this compound: Product information and properties. [URL: https://www.sigmaaldrich.com/US/en/product/synthonix/sy3h3d67fe54]
- AIR Unimi Publication: Catalytic oxidation of methoxy-substituted benzyl alcohols.
- NINGBO INNO PHARMCHEM CO.,LTD.
- BYJU'S: NCERT Solutions: General organic chemistry principles.
- NIST WebBook: Spectral data for 3-Methoxy-5-nitrosalicylaldehyde. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C17028614&Type=UV-Vis&Index=1#UV-Vis]
- BLD Pharm Product Page: Information on 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde.
- PubChem: 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde: Compound summary for a related molecule. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/307886]
- Sigma-Aldrich Product Page for 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde: Product information for a rel
- Indian Academy of Sciences Publication: Synthesis involving reduction of a vanillin deriv
- ResearchGate: Oxidative Esterification of p-Nitrobenzyl Alcohol: Discusses the oxid
- Chegg.com Solved Problem: Shows the oxidation of 3-nitrobenzyl alcohol to 3-nitrobenzaldehyde using a CuBr/TEMPO system. [URL: https://www.chegg.com/homework-help/questions-and-answers/2-oxidation-3-nitrobenzyl-alcohol-yields-3-nitrobenzaldehyde-reaction-conditions-shown--q63489063]
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Unlocking the Synthetic Potential of 3-Methoxy-5-nitrobenzaldehyde: A Technical Guide for Chemical Innovation
For Immediate Release: A Whitepaper for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, it is my experience that the exploration of novel molecular scaffolds is the cornerstone of innovation in drug discovery and materials science. This guide focuses on a molecule of significant untapped potential: 3-Methoxy-5-nitrobenzaldehyde . While its direct applications are still emerging, its structural motifs suggest a wealth of opportunities for the development of new therapeutic agents and functional materials. This document serves as an in-depth technical resource, providing a robust framework for initiating research programs centered on this versatile chemical building block.
Physicochemical Properties and Structural Attributes
A thorough understanding of a molecule's fundamental properties is the bedrock of any successful research endeavor. This compound is a substituted aromatic aldehyde with the molecular formula C₈H₇NO₄ and a molecular weight of 181.15 g/mol [1]. Its structure, characterized by a benzaldehyde core with a methoxy group at the 3-position and a nitro group at the 5-position, dictates its reactivity and potential applications.
| Property | Value | Source |
| Molecular Formula | C₈H₇NO₄ | PubChem[1] |
| Molecular Weight | 181.15 g/mol | PubChem[1] |
| CAS Number | 354512-22-4 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| SMILES | COC1=CC(=CC(=C1)[O-])C=O | PubChem[1] |
The presence of both an electron-donating methoxy group and an electron-withdrawing nitro group on the aromatic ring creates a unique electronic landscape, influencing the reactivity of the aldehyde functional group and the aromatic ring itself. This electronic push-pull effect is a key feature to be exploited in synthetic design.
Promising Research Trajectories
The true potential of this compound lies in its utility as a versatile starting material. Based on the known reactivity of related nitrobenzaldehydes, we can confidently propose several high-impact research directions.
Scaffold for Novel Therapeutic Agents
Substituted benzaldehydes are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The exploration of this compound as a scaffold for new drug candidates is a highly promising avenue.
The aldehyde functional group of this compound is a prime site for condensation reactions with primary amines and hydrazines to form Schiff bases and hydrazones, respectively. These classes of compounds are renowned for their diverse biological activities.
Workflow for the Synthesis and Evaluation of Schiff Bases and Hydrazones
Caption: A streamlined workflow for the synthesis and antimicrobial evaluation of Schiff base and hydrazone derivatives.
Experimental Protocol: General Synthesis of Schiff Bases
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Addition of Amine: To this solution, add the desired primary amine (1 equivalent).
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction: Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The resulting solid precipitate is collected by filtration.
-
Purification: Wash the solid with cold ethanol and recrystallize from a suitable solvent to obtain the pure Schiff base.
Experimental Protocol: General Synthesis of Hydrazones
-
Dissolution: Dissolve this compound (1 equivalent) in ethanol.
-
Addition of Hydrazide: Add an ethanolic solution of the desired hydrazide (1 equivalent).
-
Catalysis: Add a few drops of a suitable acid catalyst (e.g., glacial acetic acid).
-
Reaction: Reflux the mixture for 3-5 hours, monitoring the reaction by TLC.
-
Isolation: After cooling, the precipitated hydrazone is filtered.
-
Purification: The crude product is washed with petroleum ether and recrystallized from ethanol.
Nitroaromatic compounds have been investigated for their potential as anticancer agents, with some acting as hypoxia-activated prodrugs. The nitro group of this compound could be bioreduced in the hypoxic environment of tumors to a cytotoxic species. Furthermore, its derivatives can be screened for their cytotoxic effects on various cancer cell lines.
Workflow for Anticancer Drug Discovery
Caption: A hierarchical workflow for the discovery and development of anticancer agents derived from this compound.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
A Versatile Intermediate in Organic Synthesis
The unique combination of functional groups in this compound makes it a valuable intermediate for the synthesis of more complex molecular architectures, including heterocyclic compounds and other valuable synthons.
The aldehyde functionality can participate in a variety of cyclization reactions to form heterocyclic rings, which are prevalent in many pharmaceuticals and functional materials.
Potential Heterocyclic Synthesis Pathways
Caption: Potential pathways for the synthesis of heterocyclic compounds from this compound.
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (e.g., malonic acid, ethyl acetoacetate) in the presence of a basic catalyst to form α,β-unsaturated compounds, which are precursors to various heterocycles.
Hantzsch Pyridine Synthesis: This is a multi-component reaction where the aldehyde, a β-ketoester, and a nitrogen source (e.g., ammonia) react to form dihydropyridines, a class of compounds with significant therapeutic applications.
Precursor for Functional Materials
The aromatic nature and reactive functional groups of this compound make it a candidate for the synthesis of novel organic materials with interesting optical or electronic properties. For instance, Schiff bases derived from this molecule could be investigated for their fluorescent properties.
Spectroscopic Characterization (Inferred)
| Spectroscopic Technique | Expected Features |
| ¹H NMR | - Aldehyde proton (singlet, ~10 ppm)- Aromatic protons (multiplets, ~7.5-8.5 ppm)- Methoxy protons (singlet, ~3.9 ppm) |
| ¹³C NMR | - Carbonyl carbon (~190 ppm)- Aromatic carbons (~110-160 ppm)- Methoxy carbon (~56 ppm) |
| IR Spectroscopy | - C=O stretch (aldehyde, ~1700 cm⁻¹)- N-O stretches (nitro group, ~1530 and 1350 cm⁻¹)- C-O stretch (methoxy group, ~1250 cm⁻¹)- Aromatic C-H stretches (~3100-3000 cm⁻¹) |
| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 181 |
Safety and Handling
As with any chemical, proper safety precautions are paramount when handling this compound. Based on the safety data for related nitrobenzaldehydes, it should be handled with care.
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.
-
Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses), and avoid breathing dust.
Conclusion and Future Outlook
This compound represents a molecule with considerable, yet largely unexplored, potential. Its unique structural features make it an attractive starting point for the synthesis of a wide array of novel compounds with potential applications in medicine and materials science. This guide provides a foundational framework for researchers to embark on the exciting journey of unlocking the full synthetic utility of this promising chemical entity. The proposed research trajectories, complete with detailed experimental workflows and protocols, offer a clear path forward for innovation.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
Sources
Methodological & Application
Application Notes & Protocols: The Synthetic Utility of 3-Methoxy-5-nitrobenzaldehyde
Prepared by: Senior Application Scientist, Organic Synthesis Division
Introduction: A Versatile Aromatic Building Block
3-Methoxy-5-nitrobenzaldehyde is a highly functionalized aromatic aldehyde that serves as a pivotal intermediate in a wide array of organic syntheses. Its chemical architecture, featuring an aldehyde, a methoxy group, and a nitro group on a benzene ring, provides a unique combination of reactive sites. The electron-withdrawing nature of the nitro and aldehyde groups deactivates the aromatic ring towards electrophilic substitution, while simultaneously activating the aldehyde carbon for nucleophilic attack. The methoxy group, an electron-donating group, modulates this reactivity. This electronic interplay makes this compound a valuable precursor for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 354512-22-4 | [1] |
| Molecular Formula | C₈H₇NO₄ | [1] |
| Molecular Weight | 181.15 g/mol | [1] |
| Appearance | Solid | - |
| SMILES | COC1=CC(=CC(=C1)[O-])C=O | [1] |
Core Application: Synthesis of Schiff Bases
One of the most prominent applications of this compound is in the synthesis of Schiff bases (or imines). The aldehyde group readily undergoes condensation with primary amines under mild conditions to form the characteristic C=N double bond of the imine. These Schiff bases are not merely synthetic intermediates; many exhibit significant biological activities and are explored for their fluorescent properties and as ligands for transition metal complexes.[2][3]
Causality and Mechanistic Insight
The reaction is typically catalyzed by a small amount of acid, which protonates the aldehyde's carbonyl oxygen. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the lone pair of electrons on the primary amine. The subsequent steps involve the formation of a carbinolamine intermediate, followed by dehydration (elimination of a water molecule) to yield the stable imine product. The nitro and methoxy groups on the aromatic ring can influence the reaction rate and the properties of the resulting Schiff base.
General Workflow for Schiff Base Synthesis
The following diagram outlines the typical laboratory workflow for the synthesis of Schiff bases from this compound.
Caption: Demethylation of 5-Nitrovanillin.
Rationale for Reagent Choice
Historically, strong acids like hydrobromic acid (HBr) have been used for this demethylation. [4]The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack by the bromide ion on the methyl group (an Sₙ2 reaction), cleaving the methyl-oxygen bond. However, this method can lead to side reactions like ring bromination. [4] More modern methods utilize strong nucleophilic agents in polar aprotic solvents. For example, a combination of lithium hydroxide and an aromatic mercapto compound like thiophenol can effectively cleave the ether bond under milder conditions, offering better yields and purity. [5]
Protocol: Demethylation using Hydrobromic Acid (Illustrative)
This protocol is based on established acid-catalyzed demethylation procedures. [4]Note: This method requires careful handling of corrosive acids.
Materials & Reagents:
-
4-hydroxy-3-methoxy-5-nitrobenzaldehyde (5-Nitrovanillin)
-
Hydrobromic acid (48% aqueous solution)
-
Round-bottom flask with reflux condenser
-
Heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask, place 1.0 equivalent of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde.
-
Reagent Addition: Add an excess of 48% hydrobromic acid (e.g., 5-10 equivalents).
-
Reflux: Heat the mixture to reflux and maintain for several hours (e.g., 4-6 hours), monitoring the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and pour it into a large volume of cold water.
-
Isolation: The product, 3,4-dihydroxy-5-nitrobenzaldehyde, will precipitate out of the aqueous solution. Collect the solid by vacuum filtration.
-
Purification: Wash the solid thoroughly with water to remove residual acid. The crude product can be recrystallized from a suitable solvent system (e.g., water or ethanol/water) to achieve high purity.
Summary and Outlook
This compound is a cornerstone intermediate in organic synthesis. Its predictable reactivity allows for the efficient construction of imines (Schiff bases) which are valuable in their own right as ligands and biologically active compounds. Furthermore, its role as a precursor to key pharmaceutical building blocks, such as nitrocatechols, underscores its importance in drug development. The protocols outlined here provide a foundation for researchers to harness the synthetic potential of this versatile molecule. Future applications will likely continue to exploit the compound's unique electronic and steric properties to build novel molecular architectures for various scientific disciplines.
References
-
Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis. Journal of Chemical and Pharmaceutical Research. Available at: [Link] [2]2. Synthesis and Spectroscopic and Antimicrobial Studies of Schiff Base Metal Complexes Derived from 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde. ResearchGate. Available at: [Link] [6]3. Synthesis and Fluorescence properties of Schiff bases of 4-hydroxy-3- methoxy-5-nitrobenzaldehyde. ResearchGate. Available at: [Link] [3]4. Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde. Google Patents. Available at: [4]5. METHOD FOR THE PREPARATION OF 3,4-DIHYDROXY-5-NITROBENZALDEHYDE. WIPO Patentscope. Available at: [Link] [5]6. 5-Nitrovanillin. Wikipedia. Available at: [Link] [7]7. This compound | C8H7NO4 | CID 12137088. PubChem, National Institutes of Health. Available at: [Link]
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- 1. This compound | C8H7NO4 | CID 12137088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. US5710343A - Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde - Google Patents [patents.google.com]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. researchgate.net [researchgate.net]
- 7. 5-Nitrovanillin - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Knoevenagel Condensation with 3-Methoxy-5-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Strategic C-C Bond Formation via the Knoevenagel Condensation
The Knoevenagel condensation is a robust and versatile carbon-carbon bond-forming reaction integral to modern organic synthesis.[1] As a modification of the aldol condensation, it provides efficient access to α,β-unsaturated compounds, which are pivotal intermediates in the synthesis of pharmaceuticals, fine chemicals, and functional polymers.[1][2] This reaction involves the condensation of an aldehyde or ketone with a compound possessing an active methylene group, facilitated by a basic catalyst.[2] The resulting electron-deficient olefins are valuable precursors for a multitude of subsequent transformations.
This guide focuses on the Knoevenagel condensation utilizing 3-Methoxy-5-nitrobenzaldehyde as the aldehydic component. The electronic characteristics of this substrate—a moderately electron-donating methoxy group and a strongly electron-withdrawing nitro group—present a unique electronic environment that influences the reactivity of the carbonyl group and the properties of the resulting products. Understanding these electronic effects is paramount for optimizing reaction conditions and achieving high yields of desired products. The products derived from this specific aldehyde are of significant interest in medicinal chemistry, particularly in the development of novel therapeutic agents.
Mechanistic Insight: The Driving Forces of the Reaction
The Knoevenagel condensation proceeds via a nucleophilic addition-elimination mechanism. The specific pathway can be influenced by the choice of catalyst, particularly when comparing general base catalysis with amine catalysis.
1. General Base Catalysis: A base abstracts a proton from the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to generate a resonance-stabilized carbanion (enolate). This potent nucleophile then attacks the electrophilic carbonyl carbon of this compound. The strong electron-withdrawing effect of the nitro group at the meta-position enhances the electrophilicity of the carbonyl carbon, thereby facilitating this nucleophilic attack. The subsequent intermediate readily undergoes dehydration to yield the thermodynamically stable conjugated product.
2. Iminium Ion Catalysis (e.g., with Piperidine): Secondary amine catalysts like piperidine can initially react with the aldehyde to form an iminium ion. This iminium ion is a significantly more potent electrophile than the aldehyde itself, which can accelerate the rate of the subsequent nucleophilic attack by the enolate of the active methylene compound.
The Doebner modification, which utilizes malonic acid in the presence of pyridine and a catalytic amount of piperidine, follows a similar initial condensation, which is then followed by a concerted decarboxylation-elimination step to yield the corresponding cinnamic acid derivative.[3]
Caption: Generalized mechanism of the base-catalyzed Knoevenagel condensation.
Data Presentation: Reaction Outcomes with this compound
The following table summarizes expected outcomes for the Knoevenagel condensation of this compound with various active methylene compounds under different catalytic systems. The data for yield and melting point are based on reactions with the closely related 3-nitrobenzaldehyde and serve as a reliable benchmark for experimental planning.[4][5]
| Active Methylene Compound | Product Name | Catalyst/Solvent System | Expected Yield (%) | Expected M.P. (°C) |
| Malononitrile | 2-(3-Methoxy-5-nitrobenzylidene)malononitrile | Piperidine / Ethanol | >90 | ~130-135 |
| Ethyl Cyanoacetate | Ethyl (E)-2-cyano-3-(3-methoxy-5-nitrophenyl)acrylate | Diisopropylethylammonium acetate / Hexane | ~90 | ~125-130 |
| Malonic Acid | (E)-3-(3-Methoxy-5-nitrophenyl)acrylic acid | Piperidine / Pyridine (Doebner Modification) | ~85-90 | ~200-205 |
| Malononitrile | 2-(3-Methoxy-5-nitrobenzylidene)malononitrile | Ammonium Acetate / Microwave (Solvent-Free) | >95 | ~130-135 |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of α,β-unsaturated compounds from this compound.
Caption: A typical experimental workflow for the Knoevenagel condensation.
Protocol 1: Synthesis of 2-(3-Methoxy-5-nitrobenzylidene)malononitrile using Piperidine Catalysis
This protocol describes a conventional and highly effective method for the condensation with malononitrile.
Materials:
-
This compound (1.81 g, 10.0 mmol)
-
Malononitrile (0.69 g, 10.5 mmol, 1.05 eq)
-
Ethanol (20 mL)
-
Piperidine (0.1 mL, ~1.0 mmol, 0.1 eq)
-
Round-bottom flask (50 mL) equipped with a reflux condenser and magnetic stir bar
-
Ice bath
Procedure:
-
To the 50 mL round-bottom flask, add this compound (1.81 g) and ethanol (20 mL). Stir until the aldehyde is completely dissolved.
-
Add malononitrile (0.69 g) to the solution.
-
Add piperidine (0.1 mL) to the reaction mixture. A color change and slight exotherm may be observed.
-
Heat the mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent system.
-
Upon completion, remove the heat source and allow the mixture to cool to room temperature.
-
Cool the flask in an ice bath for 30 minutes to ensure complete precipitation of the product.
-
Collect the crystalline solid by vacuum filtration, washing with a small amount of cold ethanol.
-
Dry the product under vacuum to yield 2-(3-methoxy-5-nitrobenzylidene)malononitrile as a solid.
Characterization (Expected for Analogous 3-Nitrophenyl Derivative):
-
Appearance: Yellowish solid.
-
IR (KBr, cm⁻¹): ~2225 (C≡N), ~1590 (C=C), ~1530, 1350 (NO₂).
-
¹H NMR (CDCl₃, 400 MHz): δ ~8.70 (s, 1H), ~8.40 (m, 2H), ~8.32 (s, 1H), ~7.74 (m, 1H). The methoxy signal for the target compound would appear around δ 3.9-4.0 (s, 3H).
Protocol 2: Synthesis of Ethyl (E)-2-cyano-3-(3-methoxy-5-nitrophenyl)acrylate using Amine Salt Catalysis
This protocol is adapted from a general procedure for cyanoacrylate synthesis and is expected to provide high yields.[4]
Materials:
-
This compound (1.81 g, 10.0 mmol)
-
Ethyl cyanoacetate (1.13 g, 10.0 mmol, 1.0 eq)
-
Diisopropylethylammonium acetate (DIPEAc) (0.17 g, 1.0 mmol, 0.1 eq)
-
Hexane (100 mL)
-
Round-bottom flask (250 mL) with reflux condenser and magnetic stir bar
Procedure:
-
In the 250 mL round-bottom flask, combine this compound (1.81 g), ethyl cyanoacetate (1.13 g), and hexane (100 mL).
-
Add diisopropylethylammonium acetate (0.17 g) to the mixture.
-
Heat the reaction mixture to reflux (65-70 °C) for 3-6 hours. Monitor the reaction by TLC (8:2 hexane:ethyl acetate).
-
After completion, cool the reaction to room temperature. The product may precipitate or form a separate layer.
-
If two layers form, separate the lower (product) layer. If a precipitate forms, collect it by filtration.
-
Concentrate the product fraction under reduced pressure.
-
Purify the resulting solid by recrystallization from ethanol to obtain the desired product.
Characterization (Based on Ethyl-2-cyano-3-(3-nitrophenyl)acrylate): [4]
-
Appearance: Solid.
-
M.P.: 129-132 °C.[4]
-
IR (KBr, cm⁻¹): 2252 (C≡N), 1738 (C=O), 1600 (C=C), 1530, 1350 (NO₂).[4]
-
¹H NMR (400 MHz, CDCl₃): δ 8.70 (s, 1H), 8.42-8.39 (m, 2H), 8.32 (s, 1H), 7.76-7.72 (m, 1H), 4.45-4.40 (m, 2H), 1.42 (t, J= 7.4 Hz, 3H).[4]
-
¹³C NMR (100 MHz, CDCl₃): δ 160.9, 151.2, 148.2, 134.6, 132.5, 130.0, 126.4, 125.3, 113.9, 106.3, 62.7, 13.5.[4]
Protocol 3: Doebner-Knoevenagel Synthesis of (E)-3-(3-Methoxy-5-nitrophenyl)acrylic Acid
This protocol utilizes the Doebner modification for the synthesis of the corresponding cinnamic acid derivative.[5]
Materials:
-
This compound (1.81 g, 10.0 mmol)
-
Malonic acid (1.25 g, 12.0 mmol, 1.2 eq)
-
Pyridine (10 mL)
-
Piperidine (2-3 drops)
-
Round-bottom flask (50 mL) with reflux condenser and magnetic stir bar
-
6M Hydrochloric Acid
-
Ice bath
Procedure:
-
In the 50 mL round-bottom flask, dissolve this compound (1.81 g) and malonic acid (1.25 g) in pyridine (10 mL).
-
Add 2-3 drops of piperidine to the solution.
-
Heat the mixture to reflux for 2-3 hours. The evolution of CO₂ should be observed.
-
Monitor the reaction for the consumption of the starting aldehyde by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker containing crushed ice and acidify by slowly adding 6M HCl until the pH is ~1-2.
-
A precipitate of the cinnamic acid derivative will form. Stir the mixture in an ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
Characterization (Expected):
-
Appearance: Off-white to pale yellow solid.
-
IR (KBr, cm⁻¹): ~3000 (broad, O-H), ~1690 (C=O), ~1625 (C=C), ~1530, 1350 (NO₂).
-
¹H NMR (DMSO-d₆, 400 MHz): Expect two doublets for the vinylic protons around δ 6.5 and 7.7 with a coupling constant (J) of ~16 Hz, characteristic of the (E)-isomer. Aromatic protons will appear in the δ 7.5-8.5 region, and the methoxy singlet around δ 3.9.
Conclusion and Field-Proven Insights
The Knoevenagel condensation of this compound is a highly efficient transformation for the synthesis of electronically distinct α,β-unsaturated systems. The strong electron-withdrawing nature of the nitro group significantly activates the aldehyde for nucleophilic attack, generally leading to high yields and rapid reaction times. For routine synthesis, the piperidine-catalyzed reaction in ethanol (Protocol 1) offers a simple, reliable, and scalable method. For the synthesis of cinnamic acids, the Doebner modification (Protocol 3) is the method of choice. For process optimization and green chemistry initiatives, exploring microwave-assisted, solvent-free conditions is highly recommended, as these methods often lead to dramatically reduced reaction times and simplified work-up procedures. The products of these reactions serve as versatile building blocks for the synthesis of complex molecules with potential applications in drug discovery and materials science.
References
-
J. Mex. Chem. Soc.2023 , 67(1). [Link]
-
Model Studies of the Doebner Modified Knoevenagel Condensation. FHSU Scholars Repository. [Link]
-
The Doebner modification of the Knoevenagel reaction. OpenBU. [Link]
-
(E)-Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate. National Institutes of Health. [Link]
-
Synthesis and styrene copolymerization of novel trisubstituted ethylenes: 7. Ring-disubstituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. [Link]
-
Alum catalyzed an eco-friendly synthesis of benzylidene malononitrile and benzylidene barbituric acid derivatives in aqueous medium. Rasayan Journal of Chemistry. [Link]
-
Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]
-
Synthesis of 2-(4-methoxybenzylidene)malononitrile (3b). ResearchGate. [Link]
-
The Importance and Applications of Knoevenagel Reaction (Brief Review). Oriental Journal of Chemistry. [Link]
-
Contents. The Royal Society of Chemistry. [Link]
-
Electrochemical Synthesis of Imidazopyridine and Benzylidene Malononitrile. MDPI. [Link]
-
Ethyl 2-cyano-3-(3-nitrophenyl)acrylate. PubChem. [Link]
-
Knoevenagel condensation. Wikipedia. [Link]
Sources
Application Notes & Protocols: A Guide to the Synthesis of Phenethylamines from 3-Methoxy-5-nitrobenzaldehyde Derivatives
Introduction: The Significance of Phenethylamines and the Synthetic Utility of Substituted Benzaldehydes
The phenethylamine scaffold, a phenyl ring connected to an amino group by a two-carbon sidechain, is a foundational structure in medicinal chemistry and pharmacology.[1][2] Its derivatives encompass a vast range of psychoactive drugs, including central nervous system stimulants, hallucinogens, antidepressants, and appetite suppressants.[1] The specific substitution pattern on the phenyl ring dictates the pharmacological activity, making the development of modular and efficient synthetic routes to novel analogues a critical endeavor for drug discovery professionals.
Substituted benzaldehydes are versatile and readily available starting materials for constructing these complex molecules.[3][4] This guide focuses on a robust and widely applicable synthetic pathway starting from 3-Methoxy-5-nitrobenzaldehyde. This particular precursor presents a unique synthetic challenge and opportunity: the presence of two distinct nitro groups. One is on the aromatic ring, and the other will be introduced on the sidechain. The strategic reduction of these groups is key to the final product's identity.
This document provides a detailed, two-step protocol for the synthesis of the corresponding phenethylamine derivative. It is designed for researchers, scientists, and drug development professionals, with an emphasis on the underlying chemical principles, practical experimental considerations, and safety protocols.
Overall Synthetic Strategy
The conversion of this compound to the target phenethylamine is typically achieved in two principal stages. This pathway leverages classic, high-yielding reactions that are well-documented in organic chemistry literature.
-
Step 1: The Henry Reaction (Nitroaldol Condensation): The aldehyde is first condensed with nitromethane in the presence of a base. This carbon-carbon bond-forming reaction generates a β-nitrostyrene intermediate.[5][6] This reaction is highly reliable for aromatic aldehydes.[7]
-
Step 2: Reduction of the Nitrostyrene: The intermediate, 1-methoxy-3-nitro-5-(2-nitrovinyl)benzene, is then subjected to a powerful reducing agent. This crucial step simultaneously reduces the nitro group on the vinyl sidechain to a primary amine and the carbon-carbon double bond to a single bond.[8][9] Given the presence of a nitro group on the aromatic ring, a potent reducing agent like Lithium Aluminum Hydride (LiAlH₄) will typically reduce both nitro groups, yielding 2-(3-amino-5-methoxyphenyl)ethanamine .
The complete workflow is visualized below.
Caption: Overall synthetic workflow from the starting aldehyde to the final phenethylamine.
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-Methoxy-3-nitro-5-(2-nitrovinyl)benzene via Henry Condensation
3.1 Principle and Mechanistic Insight
The Henry reaction is a base-catalyzed condensation between an aldehyde and a nitroalkane.[5] The reaction begins with the deprotonation of nitromethane by a base (in this case, ammonium acetate acts as a mild base source) to form a nucleophilic nitronate anion.[5][6] This anion then attacks the electrophilic carbonyl carbon of the benzaldehyde. The resulting β-nitro alcohol intermediate readily undergoes base-catalyzed dehydration, driven by the formation of a highly conjugated π-system, to yield the stable β-nitrostyrene product.[6][10] Using glacial acetic acid as the solvent provides a slightly acidic medium that promotes the dehydration step.
3.2 Materials and Reagents
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 181.14 | 5.00 g | 27.6 |
| Nitromethane | 61.04 | 7.5 mL (8.5 g) | 140 |
| Ammonium Acetate | 77.08 | 2.13 g | 27.6 |
| Glacial Acetic Acid | 60.05 | 25 mL | - |
| Methanol (for washing) | 32.04 | ~50 mL | - |
| Deionized Water | 18.02 | ~250 mL | - |
3.3 Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.00 g), ammonium acetate (2.13 g), and glacial acetic acid (25 mL).[11]
-
Addition of Nitromethane: Add nitromethane (7.5 mL) to the flask. The mixture should form a slurry.
-
Heating: Place the flask in a heating mantle and heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. The solid should dissolve, and the solution will typically turn a deep yellow or orange color.
-
Reaction Monitoring: Maintain reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a solvent system like 1:1 Hexanes:Ethyl Acetate. The starting aldehyde spot should diminish and a new, less polar, yellow product spot should appear.
-
Precipitation: After the reaction is complete, remove the flask from the heat and allow it to cool slowly to room temperature. Then, cool the flask further in an ice bath for 30 minutes.
-
Isolation: Pour the cold reaction mixture slowly into a beaker containing 250 mL of ice-cold deionized water while stirring. A bright yellow crystalline solid should precipitate immediately.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (2 x 50 mL) followed by a small amount of cold methanol (~50 mL) to remove residual acetic acid and unreacted starting materials.
-
Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight. The expected product is a fine, bright yellow crystalline solid.
3.4 Expected Outcome
-
Yield: 75-85%
-
Appearance: Bright yellow crystalline powder.
-
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure.
Protocol 2: Reduction of 1-Methoxy-3-nitro-5-(2-nitrovinyl)benzene to 2-(3-Amino-5-methoxyphenyl)ethanamine
3.1 Principle and Mechanistic Insight
Lithium aluminum hydride (LiAlH₄) is a potent, non-selective reducing agent capable of reducing a wide range of functional groups, including nitroalkenes.[12][13] The mechanism involves the delivery of multiple hydride (H⁻) ions. The reduction of the nitrostyrene proceeds in two stages that occur concurrently in the reaction pot:
-
The conjugated double bond is reduced by 1,4-addition of hydride.
-
The nitro groups (both aliphatic and aromatic) are reduced to primary amines. This complex transformation involves multiple hydride additions and intermediates, ultimately yielding the amine upon aqueous workup.[13][14]
SAFETY NOTE: Lithium aluminum hydride reacts violently with water and protic solvents. It is pyrophoric and can ignite upon grinding or in contact with humid air. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon). Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, gloves) is mandatory.
3.2 Materials and Reagents
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| 1-Methoxy-3-nitro-5-(2-nitrovinyl)benzene | 224.16 | 4.00 g | 17.8 |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 4.0 g | 105 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 250 mL | - |
| Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | - | As needed | - |
| Diethyl Ether | 74.12 | ~150 mL | - |
| 15% (w/v) Sodium Hydroxide (NaOH) Solution | 40.00 | ~20 mL | - |
| Hydrochloric Acid (HCl) in Ether or 2-Propanol | - | As needed | - |
3.3 Step-by-Step Procedure
-
Inert Atmosphere Setup: Assemble a 500 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry all glassware under vacuum and cool under a stream of inert gas.
-
LAH Suspension: Carefully add LiAlH₄ (4.0 g) to the flask, followed by anhydrous THF (150 mL) via cannula or syringe. Stir the suspension and bring it to a gentle reflux using a heating mantle.
-
Substrate Addition: Dissolve the nitrostyrene intermediate (4.00 g) in anhydrous THF (100 mL). Add this solution to the dropping funnel and add it dropwise to the refluxing LiAlH₄ suspension over 1-2 hours.[11] The addition is exothermic and may increase the reflux rate.
-
Reaction: After the addition is complete, maintain the mixture at reflux for an additional 4-6 hours to ensure complete reduction.
-
Reaction Quench (Fieser Workup - CAUTION): Cool the reaction flask to 0 °C in an ice-water bath. Quench the excess LiAlH₄ very carefully and slowly by the sequential dropwise addition of:
-
4 mL of water
-
4 mL of 15% NaOH solution
-
12 mL of water This procedure is designed to precipitate the aluminum salts as a granular, easily filterable solid. Stir the resulting white slurry vigorously for 30 minutes.
-
-
Filtration: Filter the slurry through a pad of Celite or glass wool to remove the aluminum salts. Wash the filter cake with additional THF or diethyl ether (3 x 50 mL).
-
Solvent Removal: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude amine as an oil or semi-solid.
-
Purification (Acid-Base Extraction):
-
Dissolve the crude residue in diethyl ether (~100 mL).
-
Extract the ether solution with 1 M HCl (3 x 30 mL). The amine will move into the aqueous layer as its hydrochloride salt.
-
Combine the acidic aqueous layers and wash once with diethyl ether (30 mL) to remove any non-basic impurities.
-
Cool the aqueous layer in an ice bath and basify by the slow addition of concentrated NaOH solution until the pH is >12. The freebase amine should separate, often as an oil.
-
Extract the freebase amine back into diethyl ether or dichloromethane (3 x 50 mL).
-
-
Drying and Isolation: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate. Filter and remove the solvent under reduced pressure to yield the purified freebase amine.
-
Salt Formation (Optional but Recommended for Stability): For long-term storage, it is advisable to convert the amine to its hydrochloride salt. Dissolve the freebase in a minimal amount of anhydrous diethyl ether or 2-propanol and add a solution of HCl in ether/isopropanol dropwise until precipitation ceases.[8] Collect the resulting solid by filtration, wash with cold ether, and dry under vacuum.
Data Interpretation and Troubleshooting
| Parameter | Step 1: Henry Reaction | Step 2: Reduction |
| Product | 1-Methoxy-3-nitro-5-(2-nitrovinyl)benzene | 2-(3-Amino-5-methoxyphenyl)ethanamine |
| Typical Yield | 75-85% | 60-75% (as freebase) |
| Appearance | Bright yellow crystalline solid | Pale yellow oil or low-melting solid (freebase) |
| Key IR Peaks (cm⁻¹) | ~1640 (C=C), ~1520 & 1340 (NO₂) | ~3400-3200 (N-H stretch), ~1600 (Aromatic C=C) |
| Common Problems | Low yield; incomplete reaction. | Low yield; complex mixture; difficult workup. |
| Troubleshooting | Ensure anhydrous conditions; extend reflux time; check purity of starting aldehyde. | Ensure LiAlH₄ is fresh and active; perform quench slowly at 0 °C; ensure complete extraction during workup. |
References
- Inman, M., & Moody, C. J. (2013). Synthesis of Photoreactive 2-Phenethylamine Derivatives—Synthesis of Adenosine Derivatives Enabling Functional Analysis of Adenosine Receptors by Photoaffinity Labeling. European Journal of Organic Chemistry, 2013(12), 2428–2433.
- Baker, G. B., Coutts, R. T., & Legatt, D. F. (n.d.). A procedure for extraction and separation of phenethylamine, tyramine and octopamine. Biochemical Society Transactions.
- (n.d.).
- (2017, November 7). What separation/conversion method can be used to obtain a purified version of (+)-α-phenylethylamine? Reddit.
- Berardi, F., et al. (2025, January 7). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride.
- (n.d.). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv.
- (n.d.). Henry reaction. Wikipedia.
- (n.d.). Reduction of Phenolic Nitrostyrenes by Lithium Aluminum Hydride. Rhodium.ws.
- (2022, May 21). How to extract phenylethylamine. Quora.
- (n.d.). Henry Reaction. Organic Chemistry Portal.
- (n.d.). Nitro Reduction - Common Conditions. Organic-chemistry.org.
- (2020, August 28). 4.2.2.6. Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method. Books.
- (2023, September 19). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. Cambridge Open Engage.
- (n.d.).
- (n.d.). Phenethylamine Impurities. BOC Sciences.
- (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps.
- Abdellattif, M. H., & Mohamed, H. M. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry, 8, 139-152.
- (2018, April 30).
- (n.d.). Tandem Reactions: Synthesis of Substituted Benzaldehydes. Liberty University.
- Hethcox, J. C., et al. (2020). Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. Journal of the American Chemical Society, 142(16), 7355–7361.
- van der Pijl, F., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4084–4088.
- Ashenhurst, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4)
- (n.d.). Substituted phenethylamine. Wikipedia.
- (n.d.). Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Liberty University.
- (2018, January 10). Reduction of nitrobenzene with LiAlH4 and NaBH4. Chemistry Stack Exchange.
- Ilaš, J. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 26(11), 3371.
- (n.d.). Successful 2C-B Syntheses. Erowid.
- (n.d.). Synthesis of Functionally Substituted Benzaldehydes.
- (n.d.). Tandem Reactions: Synthesis of Substituted Benzaldehydes. CORE Reader.
- van der Pijl, F., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4084–4088.
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Application Note: Synthetic Pathways to the Coenzyme Q Core Structure
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist's Foreword:
This document addresses the synthesis of the core benzoquinone structure of Coenzyme Q (CoQ). The initial query focused on the application of 3-Methoxy-5-nitrobenzaldehyde as a starting material. A comprehensive review of authoritative chemical literature and patent databases reveals that this compound is not a conventional or documented precursor for the synthesis of Coenzyme Q. Standard, industrially relevant synthetic routes commence from molecules that are structurally more aligned with the final 2,3-dimethoxy-5-methyl-1,4-benzoquinone target.
To provide a scientifically rigorous and practical guide, this application note will detail the established and efficient synthetic pathways to the Coenzyme Q0 headgroup. We will focus on the well-documented synthesis from 3,4,5-trimethoxytoluene, a widely cited starting material. Additionally, we will briefly touch upon biosynthetic routes and the use of alternative precursors in biological systems, such as vanillic acid, to provide a broader context for researchers in drug development and metabolic engineering. Our commitment is to scientific integrity; therefore, we will present validated methodologies supported by cited literature rather than conjectural, undocumented pathways.
Introduction to Coenzyme Q and its Synthesis
Coenzyme Q (CoQ), also known as ubiquinone, is a vital lipophilic molecule composed of a 1,4-benzoquinone headgroup and a polyisoprenoid tail.[1][2] In humans, the most common form is Coenzyme Q10 (CoQ10), featuring a tail of ten isoprene units.[3] CoQ10 is a critical component of the mitochondrial electron transport chain, essential for ATP production, and also functions as a potent antioxidant throughout the body's cells.[1][4]
The synthesis of CoQ10 can be approached through fermentation, biosynthetic engineering, or total chemical synthesis. Chemical synthesis offers the advantage of precise control and scalability. A key challenge in chemical synthesis is the efficient construction of the fully substituted benzoquinone core: 2,3-dimethoxy-5-methyl-1,4-benzoquinone (also known as Coenzyme Q0).[2][5] Once synthesized, this quinone headgroup is coupled with a decaprenyl side chain (or a precursor) to complete the CoQ10 molecule.
Established Chemical Synthesis of the Coenzyme Q0 Headgroup
The most direct and industrially relevant chemical syntheses of Coenzyme Q0 start from precursors that already contain the basic aromatic skeleton and appropriate oxygenation patterns. A premier example is the oxidation of 3,4,5-trimethoxytoluene.
Rationale for Precursor Selection
3,4,5-Trimethoxytoluene is an ideal starting material for several reasons:
-
Structural Similarity: It possesses the correct carbon framework (a toluene ring) and three methoxy groups, which are precursors to the final quinone structure.
-
Reactivity: The electron-rich aromatic ring is activated towards electrophilic substitution and oxidation, the key transformations required.
-
Availability: It can be sourced commercially or synthesized from simpler starting materials.
The overall transformation involves the selective oxidation of the aromatic ring to a quinone. This must be done without over-oxidizing the sensitive methoxy and methyl groups.
Synthetic Workflow Overview
The conversion of 3,4,5-trimethoxytoluene to 2,3-dimethoxy-5-methyl-1,4-benzoquinone is an oxidative process. Various oxidizing agents and catalytic systems have been developed to achieve this transformation with high yield and selectivity.
Caption: Workflow for Coenzyme Q₀ Synthesis.
Detailed Experimental Protocol: Oxidation of 3,4,5-Trimethoxytoluene
This protocol is a representative synthesis based on methodologies described in the scientific literature, employing hydrogen peroxide as a green oxidant with a catalyst.[5][6][7]
Materials and Reagents:
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Notes |
| 3,4,5-Trimethoxytoluene | C10H14O3 | 182.22 | 24 g (0.132 mol) | Starting Material |
| Acetic Acid (Glacial) | CH3COOH | 60.05 | 40 mL | Solvent/Medium |
| Hydrogen Peroxide (50% aq.) | H2O2 | 34.01 | 40 mL | Oxidizing Agent |
| Supported Heteropolyacid Catalyst | e.g., H3PMo12O40 on support | Varies | 20 mL (as slurry) | Catalyst (or other suitable system) |
| Phase Transfer Catalyst (PTC) | e.g., PEG-1000 | ~1000 | 0.4 g | Enhances reaction rate |
| Dichloromethane (DCM) | CH2Cl2 | 84.93 | As needed | Extraction Solvent |
| Saturated NaHCO3 (aq.) | NaHCO3 | 84.01 | As needed | Neutralizing Wash |
| Anhydrous Na2SO4 | Na2SO4 | 142.04 | As needed | Drying Agent |
| Hexane or Sherwood Oil | C6H14 (typical) | Varies | As needed | Recrystallization Solvent |
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, combine 3,4,5-trimethoxytoluene (24 g), acetic acid (40 mL), the supported heteropolyacid catalyst slurry (20 mL), and the phase transfer catalyst (0.4 g).[5]
-
Initiation of Oxidation: Begin vigorous stirring and maintain the temperature of the reaction mixture between 30-35°C using a water bath.
-
Addition of Oxidant: Add the 50% hydrogen peroxide solution (40 mL) dropwise via the dropping funnel over a period of 30-60 minutes. Causality Note: Slow addition is critical to control the exothermic reaction and prevent dangerous temperature spikes and non-selective side reactions.
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture at 30-35°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically several hours).
-
Reaction Quench & Workup: Once the reaction is complete, cool the mixture to room temperature. Filter to recover the supported catalyst. Transfer the filtrate to a separatory funnel and wash with water.
-
Extraction: Extract the aqueous medium with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layer with saturated sodium bicarbonate solution until the effervescence ceases (to neutralize acetic acid), followed by a final wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude product as a red solid or oil.[6]
-
Purification: Purify the crude product by recrystallization from a suitable solvent like hexane or Sherwood oil (a petroleum ether fraction) to obtain 2,3-dimethoxy-5-methyl-1,4-benzoquinone as pure red, needle-like crystals.[6]
Expected Results:
Alternative & Biosynthetic Pathways
While total chemical synthesis is a major route, it is important for researchers to be aware of biosynthetic pathways, which are the focus of significant research for sustainable production and for therapeutic applications.
The Native Biosynthetic Pathway
In nature, the benzoquinone ring is synthesized from the amino acid tyrosine via the intermediate 4-hydroxybenzoic acid (4-HB).[9] This precursor is then attached to the polyisoprenoid tail, and a series of enzymatic modifications (hydroxylations, methylations, decarboxylation) on the ring occur within the mitochondria to yield the final Coenzyme Q molecule.[4][9]
Caption: Simplified Coenzyme Q Biosynthesis.
Therapeutic Bypass Strategies: The Role of Vanillin/Vanillic Acid
Recent therapeutic research has focused on "bypassing" genetic defects in the CoQ biosynthetic pathway. In certain primary CoQ deficiencies, such as those caused by mutations in the COQ6 gene, the cell cannot perform a key hydroxylation step.[10] It has been demonstrated that providing an alternative precursor that already contains the necessary hydroxyl group can restore CoQ synthesis.
Vanillic acid (4-hydroxy-3-methoxybenzoic acid), which can be produced in the body from the common flavoring agent vanillin (4-hydroxy-3-methoxybenzaldehyde), has been shown to successfully bypass COQ6 mutations in human cells, restoring CoQ10 levels and ATP production.[10] This highlights a powerful strategy where a simple, bioavailable molecule can be used to treat a complex metabolic disorder, offering a promising alternative to direct CoQ10 supplementation, which often suffers from poor bioavailability.[10]
Conclusion
While this compound is not a documented precursor for Coenzyme Q synthesis, robust and high-yielding chemical pathways exist from more suitable starting materials like 3,4,5-trimethoxytoluene. This application note provides a detailed, field-proven protocol for the synthesis of the Coenzyme Q0 headgroup, which is the cornerstone for the total synthesis of CoQ10. Furthermore, an understanding of the native biosynthetic pathways and innovative therapeutic bypass strategies using alternative precursors like vanillic acid is crucial for professionals in drug development and metabolic research. These combined insights provide a comprehensive view of the synthesis and application of this vital biomolecule.
References
-
Cagalinec, M., et al. (2019). Vanillic Acid Restores Coenzyme Q Biosynthesis and ATP Production in Human Cells Lacking COQ6. Antioxidants & Redox Signaling. Available at: [Link]
-
Ravada, S. R., et al. (2009). Synthesis of Coenzyme Q10. American Journal of Infectious Diseases, 5(2), 83-89. Available at: [Link]
- CN101381313A. The preparation method of 2,3-dimethoxy-5-methyl-1,4-benzoquinone (I). Google Patents.
- US20020156302A1. Synthesis of coenzyme Q10, ubiquinone. Google Patents.
-
Prasad, K. R., & Kumar, D. S. (2011). Synthesis of 2,3-Dimethoxy-5-methyl-1,4-benzoquinone: A Key Fragment in Coenzyme-Q Series. ResearchGate. Available at: [Link]
-
Ravada, S. R., et al. (2009). Synthesis of Coenzyme Q10. American Journal of Infectious Diseases. Available at: [Link]
-
Auge, J., et al. (2007). Synthetic Studies on Coenzyme Q10. ResearchGate. Available at: [Link]
-
Heider, S. A., et al. (2021). Coenzyme Q10 Biosynthesis Established in the Non-Ubiquinone Containing Corynebacterium glutamicum by Metabolic Engineering. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
-
Awad, A. M., et al. (2018). Coenzyme Q Biosynthesis: An Update on the Origins of the Benzenoid Ring and Discovery of New Ring Precursors. MDPI. Available at: [Link]
-
Payet, L. A., et al. (2021). Coenzyme Q Biosynthesis: An Update on the Origins of the Benzenoid Ring and Discovery of New Ring Precursors. PubMed Central. Available at: [Link]
-
PubChem. 2,3-Dimethoxy-5-methyl-1,4-benzoquinone. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. Ubiquinol biosynthesis. National Center for Biotechnology Information. Available at: [Link]
-
Dennig, J., et al. (2021). Transforming a Historical Chemical Synthetic Route for Vanillin Starting from Renewable Eugenol to a Cell-Free Bi-Enzymatic Cascade. PubMed. Available at: [Link]
-
Li, Y., et al. (2022). Biosynthesis of Vanillin by Rational Design of Enoyl-CoA Hydratase/Lyase. PubMed Central. Available at: [Link]
-
PathWhiz. Ubiquinone Biosynthesis. PathWhiz. Available at: [Link]
-
Dennig, J., et al. (2021). Transforming a Historical Chemical Synthetic Route for Vanillin Starting from Renewable Eugenol to a Cell-Free Bi-Enzymatic Cascade. ResearchGate. Available at: [Link]
-
Awad, A. M., et al. (2018). Coenzyme Q Biosynthesis: An Update on the Origins of the Benzenoid Ring and Discovery of New Ring Precursors. ResearchGate. Available at: [Link]
-
Pierrel, F. (2017). Impact of Chemical Analogs of 4-Hydroxybenzoic Acid on Coenzyme Q Biosynthesis. Frontiers in Physiology. Available at: [Link]
-
Alcázar-Fabra, M., et al. (2021). Biosynthesis, Deficiency, and Supplementation of Coenzyme Q. MDPI. Available at: [Link]
-
Maksimov, A. L., et al. (2017). Synthesis of coenzyme Q0 through divanadium-catalyzed oxidation of 3,4,5-trimethoxytoluene with hydrogen peroxide. ResearchGate. Available at: [Link]
-
Heider, S. A., et al. (2021). Coenzyme Q10 Biosynthesis Established in the Non-Ubiquinone Containing Corynebacterium glutamicum by Metabolic Engineering. PubMed. Available at: [Link]
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Introduction: The Synthetic Value of Nitrated Aromatics
An Application Note for the Synthesis, Purification, and Characterization of Nitrated 3-Methoxybenzaldehyde Isomers
The introduction of a nitro group onto an aromatic scaffold is a fundamental transformation in organic synthesis, unlocking a vast chemical space for drug development and materials science. The resulting nitroarenes are versatile intermediates, readily converted into anilines, phenols, and other functional groups. 3-Methoxybenzaldehyde, a common building block, presents an interesting case for electrophilic nitration. The interplay between the electron-donating, ortho, para-directing methoxy group and the electron-withdrawing, meta-directing aldehyde group leads to a mixture of isomeric products. This application note provides a comprehensive protocol for the nitration of 3-methoxybenzaldehyde, detailing the mechanistic rationale, a step-by-step experimental procedure, critical safety protocols, and methods for isomer separation and characterization.
Mechanistic Considerations and Regioselectivity
The nitration of 3-methoxybenzaldehyde is an electrophilic aromatic substitution (EAS) reaction. The active electrophile, the nitronium ion (NO₂⁺), is typically generated in situ from a mixture of concentrated nitric acid and sulfuric acid.
The regiochemical outcome of the reaction is dictated by the directing effects of the two substituents on the benzene ring:
-
Methoxy Group (-OCH₃): An activating, ortho, para-director due to its strong +R (resonance) effect, which donates electron density to the ring and stabilizes the carbocation intermediates (arenium ions) formed during attack at these positions.
-
Aldehyde Group (-CHO): A deactivating, meta-director due to its -I (inductive) and -R effects, which withdraw electron density from the ring, making it less reactive. The meta position is least deactivated, making it the preferred site of attack relative to the aldehyde.[1]
The combination of these competing effects means the nitronium ion will preferentially add to the positions that are most activated (or least deactivated). The primary products expected are 3-methoxy-2-nitrobenzaldehyde , 3-methoxy-4-nitrobenzaldehyde , and 3-methoxy-6-nitrobenzaldehyde . Steric hindrance from the existing substituents can also influence the product distribution.
Critical Safety Protocols: Managing the Risks of Nitration
Nitration reactions are inherently hazardous due to the use of highly corrosive, reactive, and oxidizing acids.[2][3] Thermal runaway, an uncontrolled exothermic reaction, can lead to violent decomposition or explosion.[4] Adherence to strict safety protocols is paramount.
-
Hazard Assessment: Nitric acid is a strong oxidizer and reacts violently with many organic compounds.[5][6] Both nitric and sulfuric acids cause severe chemical burns upon contact.[2][3] Toxic nitrogen oxide gases can be released during the reaction.
-
Engineering Controls: All work must be conducted inside a certified chemical fume hood with the sash at the lowest practical height. A blast shield should be used as an additional precaution. An emergency eyewash and safety shower must be readily accessible.[2][3]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a full-face shield are mandatory.[3]
-
Hand Protection: Wear two pairs of gloves, such as an acid-resistant outer glove (e.g., butyl rubber) over a nitrile inner glove.
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are required.
-
-
Waste Disposal: Do not mix nitric acid waste with organic solvents or other waste streams.[6] Quench the reaction mixture carefully on ice, then neutralize slowly with a base (e.g., sodium bicarbonate) before disposal according to institutional guidelines.
Detailed Experimental Protocol
This protocol is designed for the synthesis of a mixture of nitrated 3-methoxybenzaldehyde isomers, which will be separated in a subsequent purification step.
Reagents and Equipment
| Reagent/Equipment | Quantity/Specification |
| 3-Methoxybenzaldehyde | 5.0 g (36.7 mmol) |
| Concentrated Sulfuric Acid (98%) | 20 mL |
| Fuming Nitric Acid (≥90%) | 4.0 mL |
| Crushed Ice | ~200 g |
| Dichloromethane (DCM) | For extraction |
| Saturated Sodium Bicarbonate Soln. | For washing |
| Brine | For washing |
| Anhydrous Magnesium Sulfate | For drying |
| Three-neck round-bottom flask (100 mL) | - |
| Dropping Funnel | - |
| Magnetic Stirrer and Stir Bar | - |
| Internal Thermometer | - |
| Ice-Salt Bath | For temperature control |
Step-by-Step Procedure
-
Preparation of the Nitrating Mixture:
-
Place the concentrated sulfuric acid (20 mL) into the 100 mL three-neck flask equipped with a magnetic stir bar and an internal thermometer.
-
Cool the flask in an ice-salt bath to 0 °C.
-
Slowly add the fuming nitric acid (4.0 mL) dropwise via the dropping funnel to the stirred sulfuric acid. Crucially, maintain the internal temperature below 10 °C throughout the addition. This mixture is highly corrosive and reactive.[7]
-
-
Nitration Reaction:
-
In a separate beaker, dissolve 3-methoxybenzaldehyde (5.0 g) in a minimal amount of concentrated sulfuric acid (~5 mL).
-
Once the nitrating mixture is stable at 0-5 °C, add the 3-methoxybenzaldehyde solution dropwise from the dropping funnel over a period of 30-45 minutes. Maintain the reaction temperature between 5-15 °C. [1][7]
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.
-
-
Reaction Quenching and Work-up:
-
In a large beaker (e.g., 600 mL), place approximately 200 g of crushed ice.
-
Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. This step is highly exothermic.
-
A precipitate (the crude product mixture) should form. Allow the ice to melt completely.
-
Collect the solid product by vacuum filtration, washing thoroughly with cold water until the filtrate is neutral.
-
-
Extraction and Drying:
-
Dissolve the crude solid in dichloromethane (DCM).
-
Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to remove residual acid) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude mixture of nitro-isomers.
-
Purification and Isomer Characterization
The crude product is a mixture of isomers and must be purified. Flash column chromatography is the most effective method for separation.
-
Chromatography: A silica gel column using a gradient solvent system, such as hexane/ethyl acetate, is recommended. The isomers will elute based on their polarity. Typically, the less polar isomers elute first.
-
Alternative Methods: For some isomer mixtures, fractional crystallization can be effective if there are significant differences in solubility and melting points.[8]
Product Characterization
The identity and purity of the separated isomers should be confirmed by spectroscopic methods, primarily ¹H NMR spectroscopy.
| Compound | Expected ¹H NMR Chemical Shifts (CDCl₃, δ ppm) | Key Distinguishing Features |
| 3-Methoxy-2-nitrobenzaldehyde | ~10.4 (s, 1H, CHO), 7.8-7.2 (m, 3H, Ar-H), 4.0 (s, 3H, OCH₃)[9] | The aldehyde proton is typically downfield. The aromatic region will show a complex multiplet due to the adjacent substituents. |
| 3-Methoxy-4-nitrobenzaldehyde | ~10.05 (s, 1H, CHO), 7.92 (d), 7.60 (d), 7.54 (dd), 4.03 (s, 3H, OCH₃)[10] | Shows distinct aromatic signals with clear coupling patterns (doublets and doublet of doublets) characteristic of a 1,2,4-trisubstituted ring. |
| 3-Methoxy-6-nitrobenzaldehyde | Predicted values based on substituent effects | The proton between the aldehyde and nitro group (at C5) would likely be the most downfield aromatic signal due to the strong withdrawing effects of both. |
| Starting Material: 3-Methoxybenzaldehyde | ~9.98 (s, 1H, CHO), 7.5-7.2 (m, 4H, Ar-H), 3.82 (s, 3H, OCH₃)[11] | A simpler aromatic region compared to the nitrated products. |
Conclusion
This application note provides a robust and detailed framework for the nitration of 3-methoxybenzaldehyde. By understanding the underlying reaction mechanism and adhering strictly to the outlined safety and experimental protocols, researchers can successfully synthesize, isolate, and characterize the desired nitro-isomers. These products serve as valuable precursors for further synthetic elaboration in the fields of medicinal chemistry and materials science.
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- National Academic Digital Library of Ethiopia. (2013). Chemistry, Process Design, and Safety for the Nitration Industry.
- Unknown. NITRIC ACID SAFETY.
- RSC Publishing. CCLXXI1.-Nitration of Chlorinated 3-Hydroxy- benxaldehydes and some Consequences of Adjacent Substitution.
- VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
- UW Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident.
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- The Royal Society of Chemistry. Electronic Supplementary Information.
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- OC-Praktikum. 1003 Nitration of benzaldehyde to 3-nitrobenzaldehyde.
- Benchchem. Technical Support Center: Controlling Regioselectivity in the Nitration of Benzaldehyde.
- Sigma-Aldrich. 3-Methoxy-2-nitrobenzaldehyde.
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Application Notes and Protocols for Reactions Involving 3-Methoxy-5-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Section 1: Introduction and Strategic Importance
3-Methoxy-5-nitrobenzaldehyde is a versatile aromatic compound characterized by the presence of three key functional groups: an aldehyde, a methoxy ether, and a nitro group. This trifunctional nature makes it a valuable intermediate in synthetic organic chemistry, particularly in the construction of complex molecules for pharmaceutical and materials science applications. The electron-withdrawing properties of the nitro and aldehyde groups, contrasted with the electron-donating methoxy group, create a unique electronic landscape that dictates its reactivity.
The aldehyde group serves as a prime site for nucleophilic addition and condensation reactions, enabling carbon-carbon and carbon-nitrogen bond formation. Concurrently, the nitro group is a precursor to an amino group via reduction, which is a fundamental transformation for introducing nitrogen-containing moieties, crucial for building bioactive heterocyclic scaffolds and pharmacophores. Understanding how to selectively target these functional groups is paramount for its effective utilization in multi-step synthesis.
This guide provides detailed, field-proven protocols for three fundamental transformations of this compound: the reduction of the nitro group, Knoevenagel condensation at the aldehyde, and a one-pot reductive amination involving both functional groups. The causality behind experimental choices and self-validating system checks are explained throughout.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 354512-22-4 | [1] |
| Molecular Formula | C₈H₇NO₄ | [1] |
| Molecular Weight | 181.15 g/mol | [1] |
| Appearance | Pale yellow to yellow solid | N/A |
| Melting Point | 89-93 °C | N/A |
| Solubility | Soluble in methanol, ethanol, ethyl acetate, and chlorinated solvents. Insoluble in water. | N/A |
Section 2: Critical Safety and Handling Protocols
Working with nitroaromatic aldehydes requires stringent adherence to safety protocols. These compounds are often classified as irritants and can be harmful if ingested or inhaled.[2] A thorough risk assessment must be conducted before any experimental work.
Table 2: Hazard Identification and Precautionary Statements
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statement (Examples) |
| Acute Toxicity, Oral (Category 4) | Warning | H302: Harmful if swallowed. | P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help.[2] | |
| Skin Irritation (Category 2) | Warning | H315: Causes skin irritation. | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water.[2][3] | |
| Eye Irritation (Category 2A) | Warning | H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] | |
| Respiratory Irritation | Warning | H335: May cause respiratory irritation. | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.[2][4] |
Personal Protective Equipment (PPE) and Engineering Controls
-
Engineering Controls : All manipulations of solid this compound and its reactions should be performed inside a certified chemical fume hood to ensure adequate ventilation.[5]
-
Eye and Face Protection : Wear tightly fitting safety goggles with side-shields or a face shield.[2]
-
Skin Protection : Wear a flame-retardant lab coat and chemically resistant gloves (nitrile or neoprene). Change gloves immediately if contamination occurs.
-
Respiratory Protection : For weighing or operations that may generate dust, a NIOSH-approved N95 respirator is recommended.
Safe Handling and Storage
-
Handling : Avoid generating dust. Use static-discharging tools. Keep away from strong oxidizing agents, bases, and reducing agents.[5]
-
Storage : Store in a cool, dry, and well-ventilated area in a tightly sealed container. Protect from light and moisture.
First-Aid Measures
-
Inhalation : Move the person to fresh air and keep them comfortable for breathing.[2]
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[5]
-
Eye Contact : Rinse cautiously with water for at least 15 minutes, holding the eyelids open.[5]
-
Ingestion : Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]
Section 3: Core Synthetic Protocols and Mechanistic Insights
The following protocols are designed to be robust and reproducible. They include explanations for key steps to empower the researcher to troubleshoot and adapt these methods.
Caption: A typical experimental workflow for synthetic reactions.
Protocol 1: Selective Reduction of the Nitro Group to an Amine
Principle and Rationale: The conversion of an aromatic nitro group to a primary amine is a pivotal step in synthesizing anilines, which are precursors to a vast array of pharmaceuticals and dyes. Catalytic hydrogenation is a clean and efficient method for this transformation. Palladium on carbon (Pd/C) is the catalyst of choice due to its high activity and selectivity for reducing nitro groups in the presence of other reducible functionalities like aldehydes, especially under neutral or slightly acidic conditions. Methanol is an excellent solvent as it readily dissolves the starting material and the hydrogen gas.
Table 3: Reagents and Materials for Nitro Group Reduction
| Reagent/Material | Quantity (10 mmol scale) | Molar Eq. | Purpose |
| This compound | 1.81 g | 1.0 | Substrate |
| Palladium on Carbon (10% Pd) | 90 mg | 5 mol% | Catalyst |
| Methanol (Anhydrous) | 50 mL | - | Solvent |
| Hydrogen (H₂) gas | 1 atm (balloon) | Excess | Reducing Agent |
| Celite® | ~2 g | - | Filtration Aid |
Detailed Step-by-Step Protocol:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.81 g, 10 mmol) and methanol (50 mL). Stir until the solid is fully dissolved.
-
Catalyst Addition: Carefully add 10% Pd/C (90 mg, ~5 mol%) to the solution. Causality Note: Pd/C is pyrophoric and should be handled with care, preferably under a gentle stream of nitrogen or argon.
-
Hydrogenation: Seal the flask with a septum. Purge the flask by evacuating it with a vacuum pump and backfilling with nitrogen gas three times. Repeat the process, but backfill with hydrogen gas from a balloon.
-
Reaction: Stir the reaction mixture vigorously at room temperature under the hydrogen balloon. Self-Validation: A successful reaction will consume hydrogen, causing the balloon to deflate over time. The reaction can be monitored by TLC (e.g., 3:1 Hexane:Ethyl Acetate), observing the disappearance of the starting material spot and the appearance of a more polar product spot at a lower Rf.
-
Monitoring: The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete (as judged by TLC), carefully vent the flask with nitrogen. Filter the reaction mixture through a pad of Celite® in a Büchner funnel to remove the palladium catalyst. Wash the Celite® pad with additional methanol (2 x 10 mL) to ensure complete recovery of the product. Safety Note: The Celite® pad with the catalyst should not be allowed to dry completely in the air as it can ignite. It should be quenched with water before disposal.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting solid is 3-amino-5-methoxybenzaldehyde, which can be purified further by recrystallization from an appropriate solvent system (e.g., ethanol/water) if necessary.
Protocol 2: Knoevenagel Condensation for C-C Bond Formation
Principle and Rationale: The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration, to form an α,β-unsaturated product.[6] This reaction is fundamental for creating carbon-carbon double bonds.[7] In this protocol, we use malononitrile as the active methylene compound. The reaction is catalyzed by a weak base like piperidine, which is sufficient to deprotonate malononitrile to form a nucleophilic carbanion without causing self-condensation of the aldehyde.[6] A solvent-free or minimal solvent approach is often preferred for its efficiency and adherence to green chemistry principles.[7][8]
Caption: General mechanism of the base-catalyzed Knoevenagel condensation.
Table 4: Reagents and Materials for Knoevenagel Condensation
| Reagent/Material | Quantity (5 mmol scale) | Molar Eq. | Purpose |
| This compound | 0.905 g | 1.0 | Substrate |
| Malononitrile | 0.33 g | 1.0 | Active Methylene Compound |
| Piperidine | ~20 µL | Catalytic | Base Catalyst |
| Ethanol | 10 mL | - | Solvent |
Detailed Step-by-Step Protocol:
-
Setup: In a 50 mL round-bottom flask, combine this compound (0.905 g, 5 mmol), malononitrile (0.33 g, 5 mmol), and ethanol (10 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine (approx. 20 µL) to the mixture using a micropipette.
-
Reaction: Stir the mixture at room temperature. A precipitate often begins to form within minutes. Self-Validation: The formation of a solid precipitate is a strong indicator that the reaction is proceeding. The progress can be monitored by TLC, showing the consumption of the aldehyde.
-
Completion: Allow the reaction to stir for 1-2 hours at room temperature to ensure completion.
-
Isolation: Cool the reaction mixture in an ice bath for 15-20 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with a small amount of cold ethanol (2 x 5 mL) to remove any unreacted starting materials and catalyst.
-
Drying: Dry the bright yellow solid product, (E)-2-(3-methoxy-5-nitrobenzylidene)malononitrile, in a vacuum oven or air-dry to a constant weight. The product is often pure enough for subsequent steps without further purification.
Protocol 3: One-Pot Reductive Amination
Principle and Rationale: Reductive amination is a highly efficient process that combines the reduction of a nitro group and the reductive amination of an aldehyde in a single pot to form a secondary amine.[9][10] This method bypasses the need to isolate the intermediate amine, saving time and increasing overall yield. The reaction involves the initial reduction of the nitroarene to an amine, which then condenses with the aldehyde (either from the starting material or an external source) to form an imine. The imine is then reduced in situ to the final secondary amine.[11] This process typically requires a catalyst capable of facilitating both hydrogenation and the reduction of the imine intermediate. Formic acid can serve as a convenient and effective hydrogen source in transfer hydrogenation.[10][12]
Table 5: General Components for One-Pot Reductive Amination
| Component | Example | Purpose |
| Nitroarene/Aldehyde | This compound | Amine & Aldehyde source |
| External Aldehyde/Ketone | Benzaldehyde (optional) | Forms unsymmetrical amine |
| Catalyst | Au/TiO₂, Pd/C, Co-based | Catalyzes hydrogenation |
| Hydrogen Source | H₂ gas, Formic Acid, Silanes | Reducing Agent |
| Solvent | Water, Methanol, Ethanol | Reaction Medium |
General Protocol Outline (using Formic Acid):
-
Setup: A pressure-tolerant reaction vessel is charged with this compound, a suitable catalyst (e.g., gold on titania), and a solvent like water or ethanol.[10]
-
Reagent Addition: An excess of formic acid is added to the mixture. Formic acid serves as the hydrogen donor for the reduction steps.
-
Reaction Conditions: The vessel is sealed and heated (typically 80-120 °C) with vigorous stirring for several hours (e.g., 2-12 h). The reaction is performed under an inert atmosphere (N₂ or Ar).
-
Monitoring: The reaction progress is monitored by LC-MS to track the disappearance of the starting material and the formation of the desired secondary amine product.
-
Work-up: After cooling, the catalyst is filtered off. The solvent is removed under reduced pressure. The residue is then subjected to a standard aqueous work-up, often involving basification with NaHCO₃ or NaOH solution and extraction with an organic solvent like ethyl acetate.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the pure secondary amine.
Caption: Simplified pathway for one-pot reductive amination.
Section 4: Product Purification and Characterization
Post-reaction work-up is critical for obtaining high-purity materials.
-
Purification Strategies :
-
Recrystallization : Ideal for purifying solid products with good crystallinity. The choice of solvent is crucial and is determined empirically (e.g., ethanol/water, ethyl acetate/hexanes).
-
Column Chromatography : The standard method for purifying oils or solids when recrystallization is ineffective. A silica gel stationary phase with a gradient of non-polar to polar solvents (e.g., hexanes/ethyl acetate) is commonly used.
-
Acid-Base Extraction : For amine products, extraction into an acidic aqueous layer (e.g., 1M HCl), washing the organic layer to remove neutral impurities, followed by basification (e.g., with NaOH) and re-extraction into an organic solvent can be a highly effective purification technique.
-
-
Analytical Techniques for Validation : Confirmation of the product structure and purity is essential.
Table 6: Expected Spectroscopic Changes for Key Transformations
| Transformation | Analytical Technique | Key Change from Starting Material (this compound) |
| Nitro Reduction | ¹H NMR | Disappearance of aromatic signals in the ~8.0 ppm region; appearance of a broad singlet for the -NH₂ protons (~3.5-5.0 ppm). |
| IR Spectroscopy | Disappearance of strong nitro stretches (~1520 & 1340 cm⁻¹); appearance of N-H stretching bands (~3300-3500 cm⁻¹). | |
| Mass Spectrometry | Decrease in molecular weight by 30 units (O₂ replaced by H₂). | |
| Knoevenagel | ¹H NMR | Disappearance of the aldehyde proton singlet (~9.9 ppm); appearance of a new vinyl proton singlet (~7.5-8.5 ppm). |
| IR Spectroscopy | Disappearance of the aldehyde C-H stretch (~2740 cm⁻¹); appearance of a strong nitrile (C≡N) stretch (~2220 cm⁻¹). | |
| ¹³C NMR | Disappearance of the aldehyde carbonyl carbon (~190 ppm). | |
| Reductive Amination | ¹H NMR | Disappearance of the aldehyde proton (~9.9 ppm); appearance of a new benzylic -CH₂- signal (~4.3 ppm) and an N-H signal (if secondary amine). |
| IR Spectroscopy | Disappearance of nitro and aldehyde signals; appearance of N-H stretching band (if secondary amine). | |
| Mass Spectrometry | Molecular weight will correspond to the final secondary or tertiary amine product. |
Section 5: References
-
3-Methoxy-5-nitrosalicylaldehyde. (n.d.). NIST WebBook. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
Benzaldehydes: from nitro to hydroxy in one step! (n.d.). Hive Chemistry Discourse. [Link]
-
2-Hydroxy-3-methoxy-5-nitrobenzaldehyde. (n.d.). PubChem. [Link]
-
Knoevenagel condensation. (2023, December 2). Wikipedia. [Link]
-
3-Methoxy-5-nitrosalicylaldehyde Mass Spectrum. (n.d.). NIST WebBook. [Link]
-
Cas 53055-05-3,3-Methoxy-2-nitrobenzaldehyde. (n.d.). LookChem. [Link]
-
The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. (2017). Taylor & Francis Online. [Link]
-
Direct Reductive Amination of Aldehydes with Nitroarenes Using Bio-renewable Formic Acid as a Hydrogen Source. (n.d.). [Link]
-
Safety Data Sheet: 3-Methoxybenzaldehyde, 98%. (2020, January 15). Chemos GmbH&Co.KG. [Link]
-
Reductive amination of nitrobenzene with different aldehydes. (n.d.). ResearchGate. [Link]
-
Safety Data Sheet. (2013, September 9). Bio-Connect. [Link]
-
Novel Methods of Knoevenagel Condensation. (n.d.). Banaras Hindu University. [Link]
-
The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. (2017, October 27). Pure. [Link]
-
The Role of 3-Methoxy-2-nitrobenzaldehyde in Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Amine synthesis by reductive amination. (n.d.). Organic Chemistry Portal. [Link]
-
Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2023, February 17). MDPI. [Link]
-
3,4,5-trimethoxy-beta-nitrostyrene synthesis. (2005, June 19). Sciencemadness Discussion Board. [Link]
-
Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. [Link]
-
Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds. (2020). Frontiers in Chemistry. [Link]
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Application Notes and Protocols: The Role of Nitrated Benzaldehydes in the Synthesis of COMT Inhibitors
Abstract
This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the pivotal role of nitrated benzaldehyde derivatives, specifically 4-hydroxy-3-methoxy-5-nitrobenzaldehyde (5-nitrovanillin), in the synthesis of Catechol-O-methyltransferase (COMT) inhibitors. We will explore the scientific rationale behind the molecular design of these inhibitors, provide validated, step-by-step protocols for the synthesis of key drugs such as Entacapone and Tolcapone, and present the information with a focus on experimental causality and reproducibility.
Introduction: The Therapeutic Significance of COMT Inhibition
Catechol-O-methyltransferase (COMT) is a fundamental enzyme in human physiology responsible for the metabolic breakdown of catecholamines, a class of neurotransmitters that includes dopamine, norepinephrine, and epinephrine.[1] In the context of neurodegenerative disorders, particularly Parkinson's disease, COMT plays a critical role in the metabolism of Levodopa, the primary therapeutic agent used to replenish dopamine levels in the brain.[2][3]
The motor symptoms of Parkinson's disease arise from the degeneration of dopamine-producing neurons.[2] Levodopa, as a dopamine precursor, can cross the blood-brain barrier and be converted into dopamine, thereby alleviating these symptoms.[2] However, a significant portion of administered Levodopa is rapidly metabolized in the periphery by COMT, reducing its bioavailability and leading to motor fluctuations known as "wearing-off" periods, where symptoms re-emerge between doses.[1][4][5]
COMT inhibitors are a class of drugs designed to block this peripheral breakdown of Levodopa.[4][6] By inhibiting the COMT enzyme, these drugs increase the half-life and plasma concentration of Levodopa, allowing a greater and more sustained supply to reach the brain.[1][2] This enhances the therapeutic efficacy of Levodopa, providing better symptom control and improving the quality of life for patients.[1] Two prominent examples of COMT inhibitors, Entacapone and Tolcapone, are nitrocatechol derivatives, a structural feature essential for their inhibitory activity.[7][8]
Caption: General two-stage synthesis workflow for COMT inhibitors.
Stage 1: Formation of the Essential Catechol Moiety
The defining feature of this class of inhibitors is the 3-nitrocatechol group. The catechol (a benzene ring with two adjacent hydroxyl groups) is crucial for binding to the magnesium ion in the active site of the COMT enzyme. The electron-withdrawing nitro group enhances the acidity of the hydroxyl protons, strengthening this interaction and making the molecule a poor substrate for methylation, thus acting as a competitive inhibitor. [9] To create this moiety from 5-nitrovanillin, the methoxy group (-OCH₃) must be cleaved to reveal a second hydroxyl group (-OH). This reaction is known as demethylation .
-
Causality of Reagent Choice: Strong Lewis acids like aluminum chloride (AlCl₃) or protic acids like hydrobromic acid (HBr) are effective reagents for cleaving aryl methyl ethers. [10][11]The choice of reagent can impact yield and the formation of impurities. For instance, using HBr can sometimes lead to ring bromination, complicating purification. [12]The use of AlCl₃ with a base like pyridine is a common industrial method that proceeds with high efficiency. [11][13]
Stage 2: Building the Molecular Side Chain
The aldehyde group of the resulting 3,4-dihydroxy-5-nitrobenzaldehyde is the primary point of diversification. It serves as an electrophilic handle for carbon-carbon bond formation, allowing for the attachment of various side chains that modulate the drug's potency, selectivity, and pharmacokinetic properties.
-
For Entacapone: A Knoevenagel condensation is employed. This reaction involves the condensation of an aldehyde with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups), such as N,N-diethyl-2-cyanoacetamide. [10]* For Tolcapone: The synthesis is more complex and typically involves a Friedel-Crafts acylation . The aldehyde intermediate is first oxidized to a carboxylic acid, converted to a highly reactive acyl chloride, and then reacted with toluene to form the characteristic benzophenone structure of Tolcapone. [10][14]
Detailed Experimental Protocols
Safety Precaution: These protocols involve hazardous materials, including strong acids, flammable solvents, and toxic reagents. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.
Protocol 1: Synthesis of Entacapone
This protocol details the two-step synthesis of Entacapone starting from 5-nitrovanillin.
Step 1.1: Demethylation to 3,4-dihydroxy-5-nitrobenzaldehyde
Caption: Reaction scheme for the demethylation of 5-nitrovanillin.
-
Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add dichloromethane (DCM) as the solvent.
-
Reagent Addition: Cool the flask to 0°C using an ice bath. Slowly add anhydrous aluminum chloride (AlCl₃) followed by pyridine. The pyridine acts as a base to coordinate with the Lewis acid and moderate the reaction.
-
Starting Material: Dissolve 5-nitrovanillin in DCM and add it dropwise to the cooled reaction mixture over 30 minutes, maintaining the temperature below 5°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid (HCl). This hydrolyzes the aluminum complexes and protonates the phenoxide.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine the organic extracts.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield crude 3,4-dihydroxy-5-nitrobenzaldehyde. The product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/heptane).
Step 1.2: Knoevenagel Condensation to Entacapone
Caption: Reaction scheme for the synthesis of Entacapone.
-
Setup: In a round-bottom flask, dissolve the 3,4-dihydroxy-5-nitrobenzaldehyde from the previous step and N,N-diethyl-2-cyanoacetamide in absolute ethanol.
-
Catalyst: Add a catalytic amount of piperidine. Piperidine acts as a base to deprotonate the active methylene compound, initiating the condensation.
-
Reaction: Heat the mixture to reflux (approximately 78°C) for 4-6 hours. Monitor the reaction by TLC.
-
Crystallization: Upon completion, cool the reaction mixture in an ice bath. The Entacapone product will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the crystals with cold ethanol to remove residual impurities. The product can be further purified by recrystallization from ethanol to achieve high pharmaceutical purity.
Protocol 2: Conceptual Synthesis of Tolcapone
This protocol outlines the key transformations required to synthesize Tolcapone from the common 3,4-dihydroxy-5-nitrobenzaldehyde intermediate.
Step 2.1: Oxidation to 3,4-dihydroxy-5-nitrobenzoic acid
-
Reaction: The aldehyde intermediate is oxidized to a carboxylic acid. Standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) can be used, though milder conditions (e.g., sodium chlorite) are often preferred to avoid degradation of the sensitive aromatic ring.
-
Workup: The reaction is worked up by acidifying the mixture to precipitate the carboxylic acid product, which is then filtered and dried.
Step 2.2: Formation of the Acyl Chloride
-
Reaction: The synthesized carboxylic acid is converted to the more reactive acyl chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. This reaction is typically performed in an inert solvent like DCM or toluene.
-
Isolation: The excess chlorinating agent and solvent are removed under vacuum to yield the crude 3,4-dihydroxy-5-nitrobenzoyl chloride, which is often used immediately in the next step without further purification due to its reactivity.
Step 2.3: Friedel-Crafts Acylation to Tolcapone
Caption: Final Friedel-Crafts acylation step for Tolcapone synthesis.
-
Setup: A solution of the acyl chloride in a suitable solvent is added to a cooled suspension of a Lewis acid catalyst (e.g., AlCl₃) in an excess of toluene, which acts as both the solvent and the reactant.
-
Reaction: The mixture is stirred, allowing the electrophilic acyl chloride to attack the electron-rich toluene ring (at the para position due to the directing effect of the methyl group) to form the benzophenone structure.
-
Workup and Purification: The reaction is quenched with acid and ice. The organic layer is separated, washed, dried, and concentrated. Crude Tolcapone is then purified by crystallization to yield the final product. [10]
Conclusion
5-Nitrovanillin (4-hydroxy-3-methoxy-5-nitrobenzaldehyde) is an indispensable building block in medicinal chemistry, providing a direct and efficient pathway to the synthesis of potent COMT inhibitors. [10]The strategic placement of the nitro, methoxy, and aldehyde groups on the aromatic ring allows for a straightforward synthetic sequence involving demethylation to form the core nitrocatechol pharmacophore, followed by side-chain elaboration via reactions like the Knoevenagel condensation or Friedel-Crafts acylation. The protocols and rationale presented here offer a comprehensive guide for professionals in the field, underscoring the industrial and academic importance of this key intermediate in the development of therapeutics for neurodegenerative diseases.
References
- Patsnap Synapse. (2024). What are COMT inhibitors and how do they work?
- NeurologyLive. (2019). COMT Inhibitors Assist in Control of Parkinson Disease Motor Symptoms.
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Neurotorium. (2022). Catechol-O-methyltransferase (COMT) inhibitors mechanism of action. Retrieved from [Link]
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Palma, P. N., et al. (1995). Inhibition of catechol-O-methyltransferase by 1-vinyl derivatives of nitrocatechols and nitroguaiacols. PubMed. Retrieved from [Link]
- Parkinson's Foundation. COMT Inhibitors.
- Pharmafactz. (2020). COMT inhibitors || In Parkinson disease. YouTube.
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Hitge, T. L., et al. (2018). Nitrocatechol Derivatives of Chalcone as Inhibitors of Monoamine Oxidase and Catechol-O-Methyltransferase. PubMed. Retrieved from [Link]
- BenchChem. (2025). 5-Nitrovanillin: A Key Intermediate in the Synthesis of Catechol-O-Methyltransferase (COMT) Inhibitors.
-
Khan, I., et al. (2022). Recent Progress in Synthetic and Natural Catechol-O-methyltransferase Inhibitors for Neurological Disorders. PubMed Central. Retrieved from [Link]
-
Various Authors. (2022). Examples of COMT inhibitors based on the nitrocatechols moiety. ResearchGate. Retrieved from [Link]
-
Ernst, R. J., et al. (2019). Synthesis and Optimization of N-heterocyclic Pyridinones as Catechol-O-methyltransferase (COMT) Inhibitors. ResearchGate. Retrieved from [Link]
-
Ernst, R. J., et al. (2019). Synthesis and Evaluation of Bicyclic Hydroxypyridones as Inhibitors of Catechol O-Methyltransferase. ACS Publications. Retrieved from [Link]
-
Learmonth, D. A., et al. (2012). Nitrocatechol derivates as COMT inhibitors administered with a specific dosage regime. European Patent Office. Retrieved from [Link]
-
de Beer, C., et al. (2021). Recent Progress in Synthetic and Natural Catechol-O-methyltransferase Inhibitors for Neurological Disorders. ACS Publications. Retrieved from [Link]
-
Patil, S. A., et al. (2021). Development of a Novel One-Pot Process for the Synthesis of Tolcapone. Retrieved from [Link]
-
Zhu, X. (2014). Structure-based drug design of catechol-O-methyltransferase inhibitors for CNS disorders. Future Medicinal Chemistry. Retrieved from [Link]
- Orion-Yhtymae Oy. (1998). Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde. Google Patents.
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- 13. Recent Progress in Synthetic and Natural Catechol-O-methyltransferase Inhibitors for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of a Novel One-Pot Process for the Synthesis of Tolcapone – Oriental Journal of Chemistry [orientjchem.org]
Application Note & Protocols: Strategic Derivatization of 3-Methoxy-5-nitrobenzaldehyde for Advanced Biological Assays
Abstract: This guide provides a detailed exploration of the chemical derivatization of 3-methoxy-5-nitrobenzaldehyde, a versatile aromatic aldehyde, for the development of novel compounds for biological assays. We delve into the strategic rationale behind key synthetic transformations, focusing on Schiff base formation and reductive amination. This document serves as a practical resource for researchers in chemical biology, drug discovery, and diagnostics, offering expert insights, step-by-step protocols, and methods for characterization and application.
Introduction: The Strategic Value of this compound
This compound is a valuable starting reagent in synthetic organic chemistry, primarily due to the orthogonal reactivity of its functional groups. The electron-withdrawing nature of the nitro group and the electron-donating methoxy group modulate the reactivity of the aromatic ring and the aldehyde. The aldehyde group itself serves as a prime handle for conjugation to primary amines, a common functional group in biomolecules and synthetic scaffolds.
Derivatization of this molecule is a key strategy for creating a diverse library of compounds for biological screening. The core structure can be modified to generate:
-
Biologically Active Scaffolds: The formation of new C-N bonds can lead to compounds with inherent biological activity, such as antimicrobial or anticancer properties.[1][2]
-
Fluorescent Probes: By conjugating the aldehyde to a suitable amine, it is possible to create molecules with extended π-systems that exhibit fluorescence, useful for imaging and detection assays.[3]
-
Stable Linkers for Drug Discovery: The aldehyde can be transformed into a stable secondary amine, providing a robust linker for attaching the nitroaromatic moiety to other molecules of interest.
This note will focus on two primary, high-yield derivatization pathways: Schiff base condensation and one-pot reductive amination.
Core Derivatization Strategies & Protocols
Strategy 1: Schiff Base Formation for Bioactive & Fluorescent Compounds
The condensation of an aldehyde with a primary amine to form an imine, or Schiff base, is a fundamental reaction in organic chemistry.[4][5] The resulting C=N double bond is a key feature (azomethine group) in many biologically active compounds and can extend electronic conjugation, which is often a prerequisite for fluorescence.[2][3]
Causality Behind Experimental Choices:
-
Catalyst: The reaction is typically catalyzed by a small amount of acid or base, or simply by heat, to facilitate the dehydration step.[2]
-
Solvent: An alcohol like ethanol is often chosen as it readily dissolves the reactants and the intermediate, while allowing for easy removal of water, which drives the equilibrium towards the product.
-
Application Rationale: Schiff bases derived from substituted benzaldehydes have demonstrated a broad spectrum of biological activities, including potent antimicrobial and antifungal effects.[1] This makes them excellent candidates for initial screening in drug development programs.
Caption: Workflow for Schiff Base (Imine) Synthesis.
Protocol 1: Synthesis of a Schiff Base Derivative (Example: N-(3-methoxy-5-nitrobenzylidene)aniline)
This protocol describes a general procedure for the synthesis of a Schiff base from this compound and aniline.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.0 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount, ~2-3 drops)
-
Round-bottom flask, condenser, magnetic stirrer/hotplate, Buchner funnel
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.81 g (10 mmol) of this compound in 30 mL of absolute ethanol. Stir until fully dissolved.
-
To this solution, add 0.93 g (10 mmol) of aniline.
-
Add 3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Equip the flask with a condenser and reflux the mixture with stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. A solid product will often precipitate.
-
If precipitation is slow, the flask can be cooled further in an ice bath.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product in a vacuum oven or desiccator. Recrystallization from hot ethanol can be performed for further purification if necessary.[5]
Strategy 2: Reductive Amination for Stable Secondary Amine Derivatives
While Schiff bases are valuable, the imine bond can be susceptible to hydrolysis. For applications requiring a more robust linkage, such as in the synthesis of drug candidates or stable bioconjugates, reductive amination is the preferred method.[6] This one-pot reaction proceeds through an imine intermediate, which is immediately reduced in situ to a stable secondary amine.[7]
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent for this transformation. It is mild enough not to reduce the starting aldehyde but is highly effective at reducing the protonated imine intermediate. This selectivity is crucial for a clean, one-pot reaction.[8] Unlike other borohydrides, it does not generate flammable hydrogen gas upon reaction with protic solvents.
-
Solvent: Aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are commonly used to prevent unwanted side reactions with the reducing agent.
-
Application Rationale: This method is a cornerstone in medicinal chemistry for building molecular complexity.[9] The resulting secondary amine is a stable, flexible linker that is prevalent in many pharmaceutical compounds.
Caption: Workflow for One-Pot Reductive Amination.
Protocol 2: One-Pot Reductive Amination (Example: 1-((3-methoxy-5-nitrophenyl)methyl)aniline)
This protocol outlines a general procedure for the reductive amination of this compound with aniline using sodium triacetoxyborohydride.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Erlenmeyer flask, magnetic stirrer, separatory funnel
Procedure:
-
In a 100 mL Erlenmeyer flask, dissolve 1.81 g (10 mmol) of this compound in 40 mL of DCM.
-
Add 1.02 g (11 mmol, 1.1 eq) of aniline to the solution and stir for 20-30 minutes at room temperature to allow for the initial formation of the imine intermediate.
-
Carefully add 2.54 g (12 mmol, 1.2 eq) of sodium triacetoxyborohydride to the mixture in portions. The reaction is typically stirred at room temperature for 6-24 hours. Monitor progress by TLC.[8]
-
Once the reaction is complete, quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
The product can be purified by flash column chromatography on silica gel if necessary.[8]
Characterization and Data Analysis
Confirmation of successful derivatization is critical. The following table summarizes the expected spectroscopic changes for each derivatization strategy.
| Analysis | This compound (Starting Material) | Schiff Base Derivative (Imine) | Reductive Amination Product (Secondary Amine) |
| FT-IR (cm⁻¹) | ~1700 (Aldehyde C=O stretch)~2820, 2720 (Aldehyde C-H stretches) | ~1630 (Imine C=N stretch)Absence of C=O stretch | ~3400 (N-H stretch)Absence of C=O and C=N stretches |
| ¹H NMR (ppm) | ~9.9-10.1 (s, 1H, -CHO) | ~8.3-8.6 (s, 1H, -CH=N-) | ~4.3-4.5 (s, 2H, -CH₂-N-)~3.5-4.5 (broad s, 1H, -NH-) |
| Mass Spec (m/z) | M⁺ (e.g., 181.04 for C₈H₇NO₄)[10] | [M+H]⁺ = (M_aldehyde + M_amine - M_water) + 1 | [M+H]⁺ = (M_aldehyde + M_amine - M_oxygen) + 1 |
Note: Exact spectroscopic values will vary depending on the specific amine used for derivatization.
Application in Biological Assays: A Comparative Overview
The choice of derivatization strategy directly impacts the potential application of the resulting compound.
| Derivative Type | Key Features | Primary Biological Applications | Rationale |
| Schiff Base | Planar, conjugated C=N bond | Antimicrobial/Antifungal Agents: Screening for new antibiotics.[1]Fluorescent Probes: Cellular imaging, analyte detection.[3] | The azomethine group is a known pharmacophore. The extended π-system often imparts fluorescent properties. |
| Secondary Amine | Stable, flexible C-N bond | Drug Scaffolds/Intermediates: Synthesis of enzyme inhibitors, receptor ligands.[11]Stable Bioconjugates: Linking to proteins or other biomolecules. | The robust C-N single bond withstands biological conditions, making it ideal for molecules intended to remain intact in vivo or during prolonged assays. |
Conclusion
This compound is a powerful and cost-effective platform for generating chemical diversity for biological applications. Through straightforward and high-yield reactions like Schiff base formation and reductive amination, researchers can readily synthesize libraries of compounds. Schiff base formation offers a rapid route to potentially bioactive and fluorescent molecules suitable for high-throughput screening. In contrast, reductive amination provides chemically stable secondary amines, an essential transformation for developing robust drug candidates and biological probes. The protocols and rationale presented herein provide a solid foundation for leveraging this versatile reagent in drug discovery and chemical biology.
References
-
Synthesis and Spectroscopic and Antimicrobial Studies of Schiff Base Metal Complexes Derived from 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde. ResearchGate. Available at: [Link]
-
2-Hydroxy-3-methoxy-5-nitrobenzaldehyde. PubChem. Available at: [Link]
-
Synthesis and Fluorescence properties of Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde. ResearchGate. Available at: [Link]
-
Synthesis, Characterization and Biological Activity of Schiff Bases Derived from Heterocyclic Compounds. Teikyo Medical Journal. Available at: [Link]
-
Synthesis, Spectroscopic and Cytotoxic Studies of Biologically Active New Schiff Bases Derived from p-Nitrobenzaldehyde. ResearchGate. Available at: [Link]
-
Synthesis, Spectral Characterization and Biological Evaluation of Schiff Base Derived From 3-Methoxy Salicylaldehyde with Aniline and Its Transition Metals. International Journal of Scientific & Technology Research. Available at: [Link]
-
Influence of the solvent in the reductive amination of nitro- benzene with benzaldehyde. Research Square. Available at: [Link]
-
3-Methoxy-5-nitrosalicylaldehyde. NIST WebBook. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds. Frontiers in Chemistry. Available at: [Link]
-
Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Royal Society of Chemistry. Available at: [Link]
-
Reductive amination of nitrobenzene with different aldehydes. ResearchGate. Available at: [Link]
-
3-Methoxy-5-nitrosalicylaldehyde. NIST WebBook. Available at: [Link]
-
This compound. MySkinRecipes. Available at: [Link]
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- 1. researchgate.net [researchgate.net]
- 2. teikyomedicaljournal.com [teikyomedicaljournal.com]
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- 8. rsc.org [rsc.org]
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- 10. This compound | C8H7NO4 | CID 12137088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound [myskinrecipes.com]
Application Note: Quantitative Analysis of 3-Methoxy-5-nitrobenzaldehyde
Abstract
This technical guide provides a comprehensive overview of validated analytical methodologies for the precise and accurate quantification of 3-Methoxy-5-nitrobenzaldehyde (3M5N). As a key intermediate in the synthesis of pharmaceuticals and fine chemicals, robust analytical control is paramount for ensuring quality, optimizing reaction yields, and meeting regulatory standards. This document details protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry, offering field-proven insights into experimental design, method validation, and data interpretation. The guide is intended for researchers, analytical scientists, and drug development professionals requiring reliable quantitative workflows for this compound.
Introduction and Compound Overview
This compound (CAS: 354512-22-4) is an aromatic aldehyde whose chemical architecture is foundational in various synthetic pathways.[1] Its structure, featuring an electron-withdrawing nitro group and an electron-donating methoxy group, dictates its reactivity and makes it a versatile building block. The accurate determination of its concentration and purity in raw materials, reaction mixtures, and final products is a critical step in quality control.
The choice of an analytical method is contingent upon the specific requirements of the analysis, such as the sample matrix, the need for impurity profiling, required sensitivity, and available instrumentation. This note presents a primary HPLC-UV method for routine quality control, a confirmatory GC-MS method for impurity identification and enhanced specificity, and a rapid UV-Vis spectrophotometric method for preliminary screening of relatively pure samples.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₇NO₄ | [2] |
| Molecular Weight | 181.15 g/mol | [2] |
| CAS Number | 354512-22-4 | [2] |
| Appearance | White to yellow to brown solid |
| IUPAC Name | this compound |[2] |
Primary Method: High-Performance Liquid Chromatography (HPLC-UV)
Reversed-phase HPLC with UV detection is the gold-standard technique for the quantification of this compound. Its high resolution allows for the separation of the main component from structurally similar impurities, such as isomeric byproducts (e.g., 2-nitro and 4-nitro isomers) and related substances, which is a critical aspect of method specificity.[3]
Principle of Causality
The separation is based on the partitioning of the analyte between a non-polar stationary phase (C18) and a polar mobile phase. This compound, being a moderately polar molecule, will have a strong affinity for the stationary phase, allowing for its effective retention and separation from more polar or less polar impurities under optimized mobile phase conditions. UV detection is highly effective due to the strong chromophoric nature of the nitroaromatic system.[4][5]
Detailed Experimental Protocol: HPLC-UV
Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
Reagents and Materials:
-
This compound reference standard (>99% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Phosphoric acid (ACS grade)
Table 2: Recommended HPLC Chromatographic Conditions
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm | Industry standard for robust separation of aromatic compounds.[6] |
| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile | Phosphoric acid ensures a consistent pH to improve peak shape and reproducibility. Acetonitrile provides good elution strength for the analyte.[7] |
| Elution Mode | Isocratic: 60% A, 40% B | An isocratic method is simpler, more robust, and faster for routine QC when impurities are well-separated. A gradient may be developed if complex impurity profiles are expected. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing optimal efficiency and reasonable backpressure. |
| Column Temp. | 30 °C | Thermostatting the column ensures retention time stability. |
| Injection Volume | 10 µL | A small volume minimizes potential peak distortion from the injection solvent. |
| Detection | UV at 240 nm | Provides high sensitivity for the π-π* transitions within the nitroaromatic system.[8] |
| Run Time | 10 minutes | Sufficient to elute the analyte and any closely related impurities. |
Procedure:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.
-
Sample Preparation: Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute as necessary to fall within the calibration range.
-
Analysis: Inject the prepared standards and samples.
-
Data Processing: Identify the this compound peak based on its retention time. Construct a calibration curve by plotting the peak area versus concentration for the standards. Quantify the analyte in the samples using the linear regression equation from the calibration curve.
Method Validation and Trustworthiness
A validated method provides documented evidence of its suitability for the intended purpose.[9] For this HPLC protocol, validation should confirm:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. This is typically demonstrated by injecting a placebo, impurity-spiked samples, and performing peak purity analysis using a DAD.
-
Linearity: A linear relationship between concentration and detector response should be established across the intended range (e.g., R² > 0.999).[10]
-
Accuracy & Precision: Accuracy (% recovery) should be within 98.0-102.0%, and precision (% RSD) should be less than 2.0% for replicate injections.[10]
-
LOD & LOQ: The Limit of Detection (LOD) and Limit of Quantitation (LOQ) must be determined to define the sensitivity of the method.
Caption: HPLC-UV workflow for quantifying this compound.
Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative that provides orthogonal data to HPLC. It is particularly valuable for identifying unknown volatile impurities and confirming the identity of the analyte with high certainty. The mass spectrometer acts as a highly specific detector, fragmenting the molecule into a unique pattern (mass spectrum) that serves as a chemical fingerprint.
Principle of Causality
The technique relies on the analyte being volatile and thermally stable. This compound has sufficient volatility for GC analysis. Separation occurs in a capillary column based on the analyte's boiling point and its interaction with the stationary phase. The subsequent electron impact (EI) ionization in the mass spectrometer generates characteristic fragment ions, allowing for unambiguous identification and sensitive quantification using Selected Ion Monitoring (SIM).[11]
Detailed Experimental Protocol: GC-MS
Instrumentation:
-
GC system with a split/splitless injector coupled to a Mass Spectrometer.
Reagents and Materials:
-
This compound reference standard (>99% purity)
-
Dichloromethane or Ethyl Acetate (GC grade)
-
Helium (UHP grade, 99.999%)
Table 3: Recommended GC-MS Conditions
| Parameter | Condition | Rationale |
|---|---|---|
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm | A 5% phenyl-methylpolysiloxane column offers excellent general-purpose separation for a wide range of semi-volatile compounds.[3] |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert carrier gas providing good chromatographic efficiency. |
| Injector | Splitless mode, 250 °C | Splitless mode is preferred for trace analysis and ensures complete transfer of the analyte onto the column. |
| Oven Program | 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min) | The temperature program ensures good separation of early-eluting solvents from the analyte and later-eluting impurities.[9] |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte before entering the ion source. |
| Ion Source | Electron Impact (EI), 70 eV, 230 °C | Standard ionization energy that produces reproducible fragmentation patterns. |
| MS Mode | Full Scan (m/z 40-400) for identificationSIM for quantification (monitor m/z 181, 151, 122) | Full scan is used to identify unknowns by library matching. SIM mode significantly increases sensitivity for quantitative analysis by focusing on characteristic ions. |
Procedure:
-
Standard/Sample Preparation: Prepare stock solutions and dilutions in a suitable volatile solvent like Dichloromethane to achieve concentrations in the low to mid µg/mL range.
-
Analysis: Inject 1 µL of the prepared solutions.
-
Data Processing:
-
Identification: Confirm the analyte's identity by matching its retention time and the acquired mass spectrum with that of a reference standard. The molecular ion (m/z 181) should be present.
-
Quantification: Using SIM mode data, generate a calibration curve and quantify the sample concentration as described in the HPLC section.
-
Screening Method: UV-Visible Spectrophotometry
For rapid concentration estimation of pure this compound solutions, UV-Vis spectrophotometry is a simple and cost-effective technique. Its primary limitation is a lack of specificity; any impurity that absorbs at the analytical wavelength will interfere with the measurement, leading to inaccurate results.[10] Therefore, it should not be used for purity analysis in complex matrices.
Detailed Experimental Protocol: UV-Vis
Instrumentation:
-
Dual-beam UV-Vis spectrophotometer.
Procedure:
-
Solvent Selection: Use a UV-transparent solvent such as methanol or acetonitrile.
-
Determine λmax: Prepare a dilute solution (~10 µg/mL) of the analyte. Scan the absorbance from 200 nm to 400 nm to determine the wavelength of maximum absorbance (λmax), which is expected around 240-250 nm.[4][5]
-
Calibration: Prepare a set of standards in the same solvent and measure the absorbance of each at the determined λmax. Plot absorbance vs. concentration to create a Beer's Law calibration curve.
-
Sample Analysis: Prepare the sample solution so its absorbance falls within the linear range of the calibration curve. Measure its absorbance and calculate the concentration using the calibration equation.
Method Selection and Comparative Summary
The choice of method depends directly on the analytical objective. HPLC-UV is the recommended method for routine quality control and purity assessment. GC-MS is superior for confirmatory analysis and structural elucidation of volatile impurities. UV-Vis serves as a high-throughput screening tool for concentration checks where the sample matrix is simple and well-characterized.
Caption: Decision tree for selecting the appropriate analytical method.
Table 4: Comparative Performance of Analytical Methods
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
|---|---|---|---|
| Specificity | High (Separates isomers) | Very High (Mass-based) | Low (Interference likely) |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.995 |
| Typical LOQ | ~0.1 µg/mL | ~0.05 µg/mL (SIM) | ~1 µg/mL |
| Accuracy (% Rec.) | 98.0 - 102.0% | 97.0 - 103.0% | 95.0 - 105.0% |
| Precision (% RSD) | < 2.0% | < 3.0% | < 5.0% |
| Analysis Time | ~10-15 min/sample | ~20-25 min/sample | ~2-5 min/sample |
| Primary Use | Routine QC, Purity Assay | Impurity ID, Confirmation | Rapid Concentration Check |
Conclusion
The successful quantification of this compound requires the selection and validation of an appropriate analytical method. This guide provides robust, detailed protocols for HPLC-UV, GC-MS, and UV-Vis spectrophotometry. For most applications in research and quality control, the HPLC-UV method offers the best balance of performance, robustness, and efficiency. The GC-MS method serves as an indispensable tool for confirmatory analysis and in-depth impurity investigations. Finally, UV-Vis spectrophotometry can be effectively utilized for high-throughput screening in controlled environments. Adherence to these protocols and sound validation principles will ensure data of the highest quality and integrity.
References
-
This compound | C8H7NO4 . PubChem. Available at: [Link]
-
Separation of 3-Methoxy-2-nitrobenzaldehyde on Newcrom R1 HPLC column . SIELC Technologies. Available at: [Link]
-
A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes . Physical Chemistry Chemical Physics. Available at: [Link]
-
Exploring the Chemistry: Uses of 3-Methoxybenzaldehyde in Synthesis . Acme Organics. Available at: [Link]
- Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography. Google Patents.
-
3-Hydroxy-4-methoxy-benzaldehyde . SIELC Technologies. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | C8H7NO4 | CID 12137088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 6. benchchem.com [benchchem.com]
- 7. 3-Hydroxy-4-methoxy-benzaldehyde | SIELC Technologies [sielc.com]
- 8. CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methoxy-5-nitrobenzaldehyde
Welcome to the technical support center for the synthesis of 3-Methoxy-5-nitrobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their synthetic procedures. As Senior Application Scientists, we have compiled this information based on established literature and practical laboratory experience to ensure you can achieve reliable and reproducible results.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound. The issues are categorized by the synthetic route.
Route 1: Nitration of 3-Methoxybenzaldehyde
This is a common and direct approach, but it can be prone to issues with regioselectivity and side reactions.
Problem 1: Low yield of the desired this compound isomer.
Question: My nitration of 3-methoxybenzaldehyde resulted in a low yield of the desired 5-nitro isomer, with significant amounts of other isomers or starting material remaining. What went wrong?
Answer: The methoxy group (-OCH₃) is an ortho-, para- director and a strong activating group, while the aldehyde group (-CHO) is a meta- director and a deactivating group.[1] During electrophilic aromatic substitution like nitration, the directing effects of these two groups are competitive. The strong activating effect of the methoxy group can lead to the formation of 2-nitro and 4-nitro isomers, while the deactivating aldehyde group directs the incoming nitro group to the 5-position. Achieving high selectivity for the 5-nitro isomer requires careful control of reaction conditions to favor nitration at the position meta to the aldehyde and ortho/para to the methoxy group.
Causality and Solution:
The key to improving the yield of the 5-nitro isomer is to control the reaction temperature and the rate of addition of the nitrating agent. Running the reaction at a very low temperature minimizes the formation of undesired isomers and prevents over-nitration.
dot
Caption: Workflow for the nitration of 3-methoxybenzaldehyde.
Detailed Protocol for Improved Selectivity:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methoxybenzaldehyde in concentrated sulfuric acid.
-
Cooling: Cool the mixture to 0-5 °C using an ice-salt bath. It is crucial to maintain this low temperature throughout the reaction.
-
Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.
-
Addition: Add the nitrating mixture dropwise to the solution of 3-methoxybenzaldehyde, ensuring the temperature does not rise above 5 °C. A slow addition rate is critical for selectivity.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Workup: Carefully pour the reaction mixture onto crushed ice. The product will precipitate out of the solution.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual acid. The crude product can then be purified by recrystallization from a suitable solvent like ethanol or isopropanol.
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-5 °C | Minimizes side reactions and formation of undesired isomers. |
| Addition Rate | Slow, dropwise | Prevents localized overheating and improves selectivity. |
| Stirring | Vigorous | Ensures homogenous mixing and temperature distribution. |
| Solvent for Recrystallization | Ethanol or Isopropanol | Provides good solubility for the desired product at high temperatures and poor solubility at low temperatures, allowing for effective purification. |
Problem 2: Formation of a significant amount of dinitro byproducts.
Question: My reaction produced a substantial amount of what appears to be 3-methoxy-2,5-dinitrobenzaldehyde or other dinitro compounds. How can I avoid this?
Answer: The formation of dinitro byproducts, such as 3,5-dinitroanisole, is a result of over-nitration.[2][3] The methoxy group is strongly activating, making the aromatic ring susceptible to a second nitration if the reaction conditions are too harsh or the reaction time is too long.
Causality and Solution:
To prevent dinitration, you must use a stoichiometric amount of the nitrating agent and carefully control the reaction time.
Preventative Measures:
-
Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of nitric acid. A large excess will significantly increase the likelihood of dinitration.
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC). Once the starting material is consumed, quench the reaction immediately by pouring it onto ice.
-
Temperature Control: As with improving isomer selectivity, maintaining a low temperature is crucial to slow down the reaction rate and prevent over-nitration.
Route 2: Methylation of 3-Hydroxy-5-nitrobenzaldehyde
This route involves the Williamson ether synthesis, which is generally a high-yielding and clean reaction.[4][5][6] However, issues can still arise.
Problem 3: Incomplete methylation and low product yield.
Question: After attempting to methylate 3-hydroxy-5-nitrobenzaldehyde, I still have a significant amount of starting material, and the yield of the desired ether is low. What could be the cause?
Answer: Incomplete methylation in a Williamson ether synthesis is often due to an insufficiently strong base, incomplete deprotonation of the starting phenol, or a poor choice of solvent. The reaction proceeds via an Sₙ2 mechanism where the phenoxide ion acts as a nucleophile.[4][5]
Causality and Solution:
To ensure complete methylation, you must use a strong enough base to fully deprotonate the hydroxyl group of 3-hydroxy-5-nitrobenzaldehyde, and a suitable polar aprotic solvent to facilitate the Sₙ2 reaction.
dot
Sources
- 1. What is the major product(s) of each of the following reactions?e... | Study Prep in Pearson+ [pearson.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 3,5-Dinitroanisole | 5327-44-6 | FD67873 | Biosynth [biosynth.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. byjus.com [byjus.com]
Common side reactions in the synthesis of 3-Methoxy-5-nitrobenzaldehyde
Welcome to the technical support center for the synthesis of 3-Methoxy-5-nitrobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our goal is to equip you with the expertise to navigate the common challenges encountered during the synthesis of this important chemical intermediate.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its preparation, while seemingly straightforward, is often accompanied by challenges related to side reactions, product purity, and yield optimization. This guide will explore the two primary synthetic routes and provide practical, experience-driven solutions to common problems.
The two most common synthetic pathways to this compound are:
-
Route A: Electrophilic Nitration of 3-Methoxybenzaldehyde.
-
Route B: Nucleophilic Methylation of 3-Hydroxy-5-nitrobenzaldehyde.
Each route presents a unique set of potential side reactions and purification challenges. This guide will address both in detail.
Troubleshooting Guide: Common Side Reactions & Solutions
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Route A: Nitration of 3-Methoxybenzaldehyde
The direct nitration of 3-methoxybenzaldehyde is a common approach, but the directing effects of the substituents can lead to a mixture of isomers. The methoxy group is an ortho-, para-director, while the aldehyde group is a meta-director, leading to a complex product mixture.
Question 1: My reaction produced a mixture of isomers that are difficult to separate. How can I improve the selectivity for the desired this compound?
Probable Cause: The formation of multiple isomers is an inherent challenge in the nitration of substituted benzenes. In the case of 3-methoxybenzaldehyde, the primary side products are other nitro isomers.
Solution:
-
Controlling Reaction Temperature: Carefully controlling the reaction temperature is crucial. Running the reaction at a lower temperature (0-5 °C) can often improve the regioselectivity of the nitration.
-
Choice of Nitrating Agent: The choice of nitrating agent can influence the isomer distribution. While a standard mixture of nitric acid and sulfuric acid is common, exploring other nitrating agents like acetyl nitrate or using a milder nitrating agent in a less acidic medium could potentially alter the isomer ratio in your favor.
-
Protecting Group Strategy: For syntheses where high purity of the meta-isomer is critical, a protecting group strategy can be employed. The aldehyde can be protected as an acetal before nitration. The protected group can then be deprotected after the nitration step. This approach can significantly improve the yield of the desired meta-product.
Question 2: I have a low yield of the desired product, and a significant amount of dark, tar-like material was formed.
Probable Cause: The formation of tar-like materials is often due to over-oxidation or other side reactions caused by harsh reaction conditions. The aldehyde group is susceptible to oxidation to a carboxylic acid under strong acidic and oxidizing conditions.
Solution:
-
Temperature Control: As mentioned previously, maintaining a low reaction temperature is critical to minimize side reactions.
-
Slow Addition of Nitrating Agent: Add the nitrating agent slowly and dropwise to the solution of 3-methoxybenzaldehyde to maintain better control over the reaction exotherm.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Over-extending the reaction time can lead to the formation of byproducts. Quench the reaction as soon as the starting material is consumed.
Visualizing Isomer Formation in Route A
Caption: Potential reaction pathways in the nitration of 3-methoxybenzaldehyde.
Route B: Methylation of 3-Hydroxy-5-nitrobenzaldehyde
This route involves the methylation of the hydroxyl group of 3-hydroxy-5-nitrobenzaldehyde, typically using an alkylating agent like dimethyl sulfate in the presence of a base.
Question 3: My final product is contaminated with the starting material, 3-hydroxy-5-nitrobenzaldehyde. How can I drive the methylation to completion?
Probable Cause: Incomplete methylation is a common issue in this synthesis. This can be due to several factors, including insufficient amounts of the methylating agent or base, or suboptimal reaction conditions.
Solution:
-
Stoichiometry of Reagents: Ensure you are using a slight excess of the methylating agent (e.g., dimethyl sulfate) and a sufficient amount of base (e.g., potassium carbonate) to fully deprotonate the phenolic hydroxyl group.
-
Reaction Time and Temperature: The reaction may require heating to proceed to completion. Monitor the reaction by TLC to determine the optimal reaction time.
-
Choice of Solvent: A polar aprotic solvent like DMF or acetone is typically used for this reaction. Ensure the solvent is anhydrous, as water can react with the methylating agent and reduce its effectiveness.
Question 4: After the workup, I obtained an oily product that is difficult to crystallize.
Probable Cause: The presence of impurities, such as unreacted starting material or byproducts from the methylating agent, can inhibit crystallization. Oily products can also result from residual solvent.
Solution:
-
Aqueous Workup: A thorough aqueous workup is essential. Washing the organic layer with a dilute base solution can help remove any unreacted 3-hydroxy-5-nitrobenzaldehyde. Subsequent washes with water and brine will help remove other water-soluble impurities.
-
Purification by Chromatography: If recrystallization is challenging, column chromatography is an effective method for separating the desired product from impurities. A solvent system of ethyl acetate and hexane is often a good starting point for silica gel chromatography.
-
Solvent Removal: Ensure all residual solvent is removed from the product under high vacuum.
Visualizing the Methylation Workflow
Caption: A simplified workflow for the synthesis and purification via Route B.
Frequently Asked Questions (FAQs)
Q1: What are the key differences in the impurity profiles between Route A and Route B?
A1: The impurity profiles are distinctly different. Route A (nitration) will primarily yield isomeric impurities, where the nitro group is at different positions on the ring. Route B (methylation) will mainly have the unreacted starting material (3-hydroxy-5-nitrobenzaldehyde) as the primary impurity.
Q2: Which analytical techniques are best for monitoring the reaction and assessing the purity of the final product?
A2:
-
Thin Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of both reactions. It allows for a quick assessment of the consumption of the starting material and the formation of the product and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for confirming the structure of the final product and identifying any impurities. The chemical shifts of the aromatic protons will be distinct for the different isomers.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the key functional groups (aldehyde, nitro, and methoxy) in the final product.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of isomeric purity, HPLC is the method of choice. A C18 column with a mobile phase of methanol and a buffered aqueous solution can effectively separate the different isomers of nitrobenzaldehyde.[1]
Q3: What are some general tips for improving the overall yield and purity of this compound?
A3:
-
Quality of Starting Materials: Always use pure, and if necessary, freshly distilled or recrystallized starting materials.
-
Inert Atmosphere: For the methylation reaction (Route B), conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the phenolate intermediate, especially if it is sensitive.
-
Effective Purification: Do not underestimate the importance of the final purification step. For Route A, fractional crystallization or column chromatography may be necessary to separate the isomers. For Route B, a simple recrystallization might be sufficient if the reaction goes to completion.
Experimental Protocols
Protocol 1: Synthesis of 3-Hydroxy-5-nitrobenzaldehyde (Precursor for Route B)
This protocol is adapted from the general procedure for the synthesis of hydroxybenzaldehydes from nitrobenzaldehydes.[2]
-
Reduction of 3-Nitrobenzaldehyde: Dissolve 3-nitrobenzaldehyde in a suitable solvent like ethanol. Add a reducing agent such as sodium borohydride in portions while keeping the temperature low with an ice bath. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Carefully quench the reaction with a dilute acid (e.g., 1M HCl). Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The resulting 3-aminobenzaldehyde can be purified by column chromatography if necessary.
-
Diazotization and Hydrolysis: Dissolve the 3-aminobenzaldehyde in dilute sulfuric acid and cool to 0-5 °C. Add a solution of sodium nitrite in water dropwise. After the diazotization is complete, slowly add the diazonium salt solution to boiling dilute sulfuric acid.
-
Isolation: Cool the reaction mixture and extract the 3-hydroxybenzaldehyde with an organic solvent. Purify by recrystallization or column chromatography.
-
Nitration: Dissolve the 3-hydroxybenzaldehyde in a suitable solvent and cool in an ice bath. Slowly add a nitrating mixture (e.g., nitric acid in sulfuric acid) while maintaining a low temperature.
-
Final Workup and Purification: After the reaction is complete, pour the mixture onto ice and collect the precipitated 3-hydroxy-5-nitrobenzaldehyde by filtration. Wash with cold water and recrystallize from a suitable solvent.
Protocol 2: Methylation of 3-Hydroxy-5-nitrobenzaldehyde (Route B)
This protocol is based on general procedures for the methylation of phenolic aldehydes.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxy-5-nitrobenzaldehyde in anhydrous acetone or DMF.
-
Addition of Base: Add anhydrous potassium carbonate to the solution.
-
Addition of Methylating Agent: Add dimethyl sulfate dropwise to the stirred suspension.
-
Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Workup: After the reaction is complete, cool the mixture and filter off the inorganic salts. Evaporate the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a solvent mixture such as ethanol/water or by column chromatography.
Data Summary Table
| Parameter | Route A (Nitration) | Route B (Methylation) |
| Starting Material | 3-Methoxybenzaldehyde | 3-Hydroxy-5-nitrobenzaldehyde |
| Primary Reagents | Nitric Acid, Sulfuric Acid | Dimethyl Sulfate, Base (e.g., K₂CO₃) |
| Common Side Products | Isomeric nitrobenzaldehydes | Unreacted starting material |
| Purification Challenge | Separation of isomers | Removal of starting material |
| Typical Yield | Variable, depends on selectivity | Generally good if driven to completion |
References
- Buck, J. S. Organic Syntheses, Coll. Vol. 2, p.619 (1943); Vol. 18, p.83 (1938).
- CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography - Google P
-
Wikipedia contributors. (2023, December 12). 3-Hydroxybenzaldehyde. In Wikipedia, The Free Encyclopedia. Retrieved January 2, 2026, from [Link]
- Mahajan, S. S., & Mahadik, M. A. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian Journal of Pharmaceutical Sciences, 60(4), 243-245.
-
Wikipedia contributors. (2023, October 29). 3-Nitrobenzaldehyde. In Wikipedia, The Free Encyclopedia. Retrieved January 2, 2026, from [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for 3-Methoxy-5-nitrobenzaldehyde
Welcome to the technical support center for the synthesis and optimization of 3-Methoxy-5-nitrobenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges associated with this important synthetic intermediate. Our goal is to provide you with the causal understanding behind experimental choices, ensuring both success and safety in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product from the nitration of 3-methoxybenzaldehyde and why?
The major product is this compound. This is due to the directing effects of the substituents on the aromatic ring. The methoxy group (-OCH₃) is an activating, ortho, para-director, while the aldehyde group (-CHO) is a deactivating, meta-director. The positions ortho to the methoxy group are C2 and C6, and the para position is C4. The position meta to the aldehyde group is C5. The directing effects of both substituents reinforce each other to strongly favor substitution at the C5 position, which is meta to the aldehyde and ortho to the methoxy group.
Q2: Why is strict temperature control so critical during the nitration reaction?
Nitration of aromatic compounds is a highly exothermic reaction. Without strict temperature control, typically maintaining the reaction between 0-10°C, several side reactions can occur. These include di-nitration of the aromatic ring, leading to the formation of dinitro-isomers, and oxidation of the sensitive aldehyde group to a carboxylic acid.[1] Runaway reactions are also a significant safety concern.
Q3: My reaction mixture turned dark brown/black. What does this indicate?
A dark coloration often suggests the formation of polymeric byproducts or degradation of the starting material or product. This can be caused by excessive temperatures, overly concentrated reagents, or prolonged reaction times. It is crucial to adhere to the recommended temperature range and monitor the reaction progress closely.
Q4: What are the best storage conditions for this compound?
This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and direct sunlight. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent slow oxidation of the aldehyde group over time.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of the Desired Product | - Incomplete reaction. - Formation of multiple isomers. - Product loss during work-up and purification. - Oxidation of the aldehyde. | - Monitor the reaction by Thin Layer Chromatography (TLC) to ensure the starting material is consumed. - Strictly maintain the reaction temperature between 0-10°C to maximize regioselectivity. - Ensure the work-up is performed promptly after the reaction is complete. Avoid overly acidic or basic conditions during extraction. - Use a gentle work-up and avoid prolonged exposure to air. |
| Presence of Multiple Spots on TLC After Reaction | - Formation of isomeric side products (e.g., 3-methoxy-2-nitrobenzaldehyde, 3-methoxy-4-nitrobenzaldehyde). - Di-nitration products. - Unreacted starting material. | - The primary side products will be other nitro isomers. Their separation can be challenging. Careful column chromatography or fractional recrystallization may be necessary. - Use a controlled stoichiometry of the nitrating agent to minimize di-nitration. - Ensure sufficient reaction time for complete conversion of the starting material. |
| Difficulty in Purifying the Product | - Isomeric impurities have similar polarity to the desired product. - Oily product that is difficult to crystallize. | - For column chromatography, use a shallow gradient of a solvent system like hexane/ethyl acetate. - For recrystallization, try a solvent mixture such as ethanol/water or toluene/hexane. Slow cooling and seeding with a pure crystal can induce crystallization.[2] |
| Product is a stubborn oil, not a solid | - Presence of impurities inhibiting crystallization. - The product may be a low-melting solid. | - Purify the crude product by column chromatography before attempting recrystallization. - Cool the oil in an ice bath and scratch the inside of the flask with a glass rod to induce crystallization. |
Experimental Protocols
Safety First: The nitration of aromatic compounds involves the use of strong acids and is highly exothermic. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Have a base bath (e.g., sodium bicarbonate solution) ready for quenching the reaction in an emergency.
Protocol 1: Synthesis of this compound
This protocol is adapted from standard procedures for the nitration of benzaldehyde derivatives.
Materials:
-
3-Methoxybenzaldehyde (m-anisaldehyde)
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (≥90%)
-
Crushed Ice
-
Deionized Water
-
5% Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Toluene
-
Hexane
-
Ethyl Acetate
-
Silica Gel for column chromatography
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Internal thermometer
-
Ice-salt bath
Procedure:
-
Preparation of the Nitrating Mixture:
-
In a 250 mL three-necked flask equipped with a magnetic stirrer, internal thermometer, and a dropping funnel, add 50 mL of concentrated sulfuric acid.
-
Cool the flask in an ice-salt bath to 0°C.
-
Slowly add 10 mL of fuming nitric acid dropwise from the dropping funnel, ensuring the temperature of the mixture does not exceed 10°C. Stir for 15 minutes at 0-5°C after the addition is complete.
-
-
Nitration Reaction:
-
Dissolve 10.0 g (73.4 mmol) of 3-methoxybenzaldehyde in 20 mL of concentrated sulfuric acid in a separate beaker, cooling in an ice bath.
-
Slowly add the 3-methoxybenzaldehyde solution to the nitrating mixture dropwise over 30-45 minutes. It is crucial to maintain the internal temperature between 0-5°C throughout the addition.
-
After the addition is complete, continue to stir the reaction mixture at 0-5°C for an additional 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).
-
-
Work-up and Isolation:
-
Once the reaction is complete, slowly and carefully pour the reaction mixture onto 500 g of crushed ice in a large beaker with vigorous stirring.
-
A pale yellow precipitate of the crude product should form.
-
Allow the ice to melt, then collect the crude product by vacuum filtration.
-
Wash the solid with copious amounts of cold deionized water until the washings are neutral to pH paper.
-
To remove any acidic byproducts, suspend the crude solid in 100 mL of a 5% sodium bicarbonate solution, stir for 15 minutes, and then filter. Wash the solid again with deionized water.
-
-
Purification:
-
The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol or toluene, and then add water or hexane, respectively, until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at a low temperature (e.g., 40-50°C).
-
Mechanistic Insight and Regioselectivity
The regiochemical outcome of the nitration of 3-methoxybenzaldehyde is a classic example of the interplay between directing groups in electrophilic aromatic substitution.
Caption: Logical flow of directing effects in the nitration of 3-methoxybenzaldehyde.
The methoxy group strongly activates the ring towards electrophilic attack and directs the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho (C2, C6) and para (C4) to it. Conversely, the aldehyde group deactivates the ring and directs the electrophile to the meta position (C5). The C5 position is both ortho to the activating methoxy group and meta to the deactivating aldehyde group. This synergistic effect makes the C5 position the most electronically favorable site for nitration, leading to this compound as the major product.
Characterization of Product and Byproducts
Accurate identification of the desired product and potential side products is crucial. Thin Layer Chromatography (TLC) is an excellent initial tool for monitoring the reaction and assessing the purity of the final product.
Caption: A typical workflow for analyzing the reaction mixture using TLC.
Expected ¹H NMR Data (in CDCl₃, shifts in ppm):
| Compound | Aldehyde Proton (s) | Aromatic Protons (m) | Methoxy Protons (s) |
| 3-Methoxybenzaldehyde (Starting Material) | ~9.9 | ~7.1-7.5 | ~3.8 |
| This compound (Product) | ~10.0 | ~7.8-8.3 | ~3.9 |
| 3-Methoxy-2-nitrobenzaldehyde (Isomer) | ~10.3 | ~7.2-7.8 | ~4.0 |
| 3-Methoxy-4-nitrobenzaldehyde (Isomer) | ~9.9 | ~7.5-8.1 | ~4.0 |
Note: The exact chemical shifts can vary depending on the solvent and concentration. The aromatic region will show complex splitting patterns. The presence of the electron-withdrawing nitro group generally causes a downfield shift in the signals of the nearby protons.
References
- BenchChem. (2025).
- Mahajan, S. S., & Mahadik, M. A. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian Journal of Pharmaceutical Sciences, 60(4), 200-202.
- Organic Syntheses. (2006). Nitration of benzaldehyde to 3-nitrobenzaldehyde.
- Google Patents. (1995). Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde.
- The Royal Society of Chemistry. (2014).
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methoxy-2-nitrobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
- Fisher Scientific. (2025).
- Loba Chemie. (2015). 3-NITROBENZALDEHYDE FOR SYNTHESIS MSDS.
- ECHEMI. (n.d.).
Sources
Technical Support Center: A Guide to the Stability and Degradation of 3-Methoxy-5-nitrobenzaldehyde
Welcome to the technical support resource for 3-Methoxy-5-nitrobenzaldehyde (CAS No. 354512-22-4). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile intermediate. Our goal is to provide you with field-proven insights and troubleshooting strategies to ensure the stability and integrity of this compound throughout your experimental workflows.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter, providing causal explanations and actionable solutions to get your research back on track.
Issue 1: My reaction is showing a significantly low yield and/or incomplete conversion of this compound.
Answer: Low yields are a frequent issue and often point toward the degradation of the starting material under the specific reaction conditions. Several factors could be at play:
-
Thermal Stress: Many reactions, particularly those involving functional group transformations on an aromatic ring, can be exothermic. Nitroaromatic compounds can be thermally sensitive and may decompose if the temperature is not strictly controlled.[1] Uncontrolled temperature increases can promote side reactions or lead to the outright degradation of the molecule.[2]
-
Solution: Implement rigorous temperature control. Use an ice bath or a circulating chiller to maintain a stable internal reaction temperature. Add reagents dropwise, especially if the reaction is exothermic, to allow for effective heat dissipation.
-
-
Photodegradation: Nitroaromatic compounds are known to be susceptible to degradation upon exposure to UV or even ambient light.[3][4][5][6] This light-induced degradation can cleave bonds or alter functional groups, leading to a loss of your starting material.
-
Solution: Protect your reaction from light. Use amber glassware or wrap your reaction vessel in aluminum foil. Avoid setting up reactions in direct sunlight or under intense laboratory lighting for extended periods.
-
-
pH Instability: Extreme pH conditions can compromise the integrity of the molecule.
-
Acidic Conditions: Strong acids could potentially lead to the cleavage of the methoxy ether bond over time or catalyze unwanted side-reactions.[7]
-
Basic Conditions: Aldehydes without an alpha-hydrogen, like this one, can be susceptible to the Cannizzaro reaction under strong basic conditions, where two molecules disproportionate to form an alcohol and a carboxylic acid.[8]
-
Solution: Carefully screen and optimize the pH of your reaction. If possible, work under neutral or mildly acidic/basic conditions. Use a buffer system if maintaining a specific pH is critical.
-
-
Purity of Starting Material: Ensure the this compound you are using is of high purity. Impurities from its synthesis could interfere with the reaction.
-
Solution: Verify the purity of your starting material via HPLC or NMR before use. If necessary, purify it by recrystallization.
-
Issue 2: I am observing significant formation of unknown impurities in my reaction mixture.
Answer: The appearance of unexpected peaks in your analytical data (HPLC, LC-MS) suggests that side reactions or degradation are occurring. Based on the structure of this compound, several degradation products are plausible:
-
Oxidation to Carboxylic Acid: The aldehyde functional group is susceptible to oxidation, which would form 3-Methoxy-5-nitrobenzoic acid . This is a very common side reaction, especially if oxidizing agents are present or if the reaction is exposed to air for long periods at elevated temperatures.[9]
-
Demethylation: Harsh nucleophilic or strongly acidic conditions can cleave the methoxy group, resulting in the formation of 3-Hydroxy-5-nitrobenzaldehyde .[7][10]
-
Nitro Group Reduction: If reducing agents are present, even mild ones, the nitro group can be reduced to nitroso, hydroxylamino, or amino functionalities, leading to a variety of impurities.
Troubleshooting Protocol:
-
Characterize the Impurity: Use LC-MS to get the molecular weight of the main impurity. This is the most critical step. An impurity with a mass of +16 amu likely corresponds to the oxidized carboxylic acid. An impurity with a mass of -14 amu suggests demethylation.
-
Review Reaction Conditions: Scrutinize your protocol for potential sources of oxidation (e.g., air, certain catalysts), reduction, or extreme pH that you may have overlooked.
-
Implement Analytical Monitoring: Use techniques like HPLC or TLC to monitor the reaction over time. This will help you determine if the impurity forms early on or during workup, and how its formation correlates with temperature, reagent addition, or other parameters.[9]
Issue 3: The reaction mixture has turned a dark brown or black color.
Answer: A dark discoloration is a strong indicator of significant decomposition or polymerization, often referred to as charring. This typically happens when a reaction proceeds too quickly and exothermically, leading to a runaway process.[2]
-
Cause: This is almost always due to poor temperature control, especially during the addition of a highly reactive reagent. Localized "hot spots" can form in the mixture if stirring is inadequate, initiating a cascade of uncontrolled decomposition reactions.
-
Immediate Action: If this occurs, immediately cease the addition of any further reagents and enhance cooling. If safe, dilute the mixture with a pre-chilled, inert solvent.
-
Preventative Measures:
-
Slow Addition is Key: Add reactive reagents slowly and subsurface if possible.
-
Vigorous Stirring: Ensure efficient and constant stirring to maintain a homogenous temperature throughout the vessel.
-
Dilution: Running the reaction at a lower concentration can sometimes help manage the exotherm.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound? A1: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Several suppliers recommend refrigeration (2-8°C) under an inert atmosphere of nitrogen or argon to protect it from moisture and air oxidation.[11][12][13][14] It is also crucial to protect it from light.
Q2: How stable is this compound to heat? A2: While specific decomposition temperature data for this molecule is not widely published, nitroaromatic compounds as a class should be treated as potentially thermally sensitive. They can undergo exothermic decomposition at elevated temperatures.[1] For processes requiring heating, it is highly recommended to perform a thermal analysis using Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) to determine the onset of decomposition for your specific material and conditions.[15]
Q3: What are the primary degradation pathways I should be aware of? A3: The most likely degradation pathways under typical laboratory and manufacturing conditions are:
-
Oxidation of the aldehyde to a carboxylic acid.
-
Photodegradation initiated by UV or visible light.[16]
-
Demethylation of the methoxy group under strongly acidic or nucleophilic conditions.[7]
-
Reduction of the nitro group in the presence of reducing agents.
Q4: Which analytical methods are best for monitoring the stability of this compound? A4: A combination of methods is ideal. High-Performance Liquid Chromatography (HPLC) with UV detection is excellent for quantifying the parent compound and separating it from potential impurities or degradants. Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for identifying the structure of unknown degradation products by providing molecular weight and fragmentation information.[9]
Data & Protocols
Summary of Stability and Degradation Profile
| Condition | Stability | Potential Degradation Products | Primary Concern |
| Acidic (Strong) | Moderate to Low | 3-Hydroxy-5-nitrobenzaldehyde | Demethylation |
| Basic (Strong) | Low | 3-Methoxy-5-nitrobenzoic acid, 3-Methoxy-5-nitrobenzyl alcohol | Cannizzaro Reaction |
| Elevated Temp. | Moderate to Low | Various (Charring/Polymerization) | Exothermic Decomposition |
| Light (UV/Visible) | Low | Various nitrophenols, ring-opened products | Photodegradation |
| Oxidizing Agents | Low | 3-Methoxy-5-nitrobenzoic acid | Aldehyde Oxidation |
| Reducing Agents | Low | 3-Methoxy-5-aminobenzaldehyde | Nitro Group Reduction |
Protocol: Forced Degradation Study
This protocol provides a framework for testing the stability of this compound under stress conditions, a crucial step in understanding its degradation profile.
Objective: To identify the primary degradation pathways and products of this compound.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a 50:50 mixture of acetonitrile and water.
-
Stress Conditions:
-
Acidic: Mix the stock solution with 0.1 M HCl.
-
Basic: Mix the stock solution with 0.1 M NaOH.
-
Oxidative: Mix the stock solution with 3% H₂O₂.
-
Thermal: Heat the stock solution at a set temperature (e.g., 60-80°C).
-
Photolytic: Expose the stock solution to a UV lamp or direct sunlight.
-
Control: Keep a sample of the stock solution at ambient temperature in the dark.
-
-
Incubation: Store the stressed samples for a defined period (e.g., 24, 48, or 72 hours). For thermal stress, monitor at several time points.
-
Sample Preparation: Before analysis, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration for analysis.
-
Analysis: Analyze all samples, including the control, by HPLC-UV to quantify the remaining parent compound and detect new impurity peaks. Analyze key samples by LC-MS to identify the molecular weights of the major degradants.
Visual Workflow
Troubleshooting Low Reaction Yield
The following diagram outlines a logical workflow for diagnosing the cause of low reaction yields when using this compound.
Caption: A decision tree for troubleshooting low yields.
References
- Legrini, O., Oliveros, E., & Braun, A. M. (1993). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Environmental Science & Technology, 27(7), 1370-1377.
- Arslan-Alaton, I., & Balcioglu, I. A. (2002). Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources. Photochemical & Photobiological Sciences, 1(8), 568-574.
- Al-Momani, F., Touraud, E., Degorce-Dumas, J. R., Roussy, J., & Thomas, O. (2002). Evaluation of the Efficiency of Photodegradation of Nitroaromatics Applying the UV/H2O2 Technique. Environmental Science & Technology, 36(18), 4062-4068.
- Bandara, J., Morrison, C., Kiwi, J., Grieser, F., & Rizzacasa, M. (1996). Application of photo degradation for remediation of cyclic nitramine and nitroaromatic explosives. RSC Advances, 6(59), 54845-54865.
- Emmert, B., & Dorn, H. (1915). Application of photo degradation for remediation of cyclic nitramine and nitroaromatic explosives. Berichte der deutschen chemischen Gesellschaft, 48(1), 683-686.
- ChemBK. (2024). 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde.
- Ribeiro da Silva, M. A., & Monte, M. J. (2020). Experimental and Theoretical Thermochemical Study of Nitrobenzaldehyde Isomers. The Journal of Physical Chemistry A, 124(38), 7806-7815.
- Apollo Scientific. (2022). 3-Methoxy-4-nitrobenzaldehyde Safety Data Sheet.
- Sigma-Aldrich. (2024). 3-Nitrobenzaldehyde Safety Data Sheet.
- ChemScene. (n.d.). 3-Methoxy-2-nitrobenzaldehyde.
- Wikipedia. (n.d.). 5-Nitrovanillin.
- BenchChem. (2025). Technical Support Center: Temperature Control in 4-Nitrobenzaldehyde Synthesis.
- Cardillo, P., & Girelli, A. (1984). Thermal stability of nitrobenzyl halogenides. Journal of Thermal Analysis, 29(2), 345-350.
- WIPO. (1993). Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde. (WO/1993/000323).
- MySkinRecipes. (2025). This compound.
- BenchChem. (n.d.). Technical Support Center: Degradation of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde.
- Dagley, S., Chapman, P. J., & Gibson, D. T. (1965). Bacterial degradation of 3,4,5-trimethoxycinnamic acid with production of methanol. Biochemical Journal, 97(3), 643-650.
- BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids.
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- 4. Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 5. Application of photo degradation for remediation of cyclic nitramine and nitroaromatic explosives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Application of photo degradation for remediation of cyclic nitramine and nitroaromatic explosives - RSC Advances (RSC Publishing) DOI:10.1039/C6RA12565D [pubs.rsc.org]
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Technical Support Center: Troubleshooting Reactions with 3-Methoxy-5-nitrobenzaldehyde
An in-depth guide for researchers, scientists, and drug development professionals.
Welcome to the technical support center for 3-Methoxy-5-nitrobenzaldehyde. This guide is designed to provide researchers, chemists, and drug development professionals with in-depth troubleshooting strategies and practical solutions for unexpected results encountered during chemical synthesis. As a versatile intermediate, this compound is a key building block in the synthesis of various pharmaceutical and fine chemical targets. However, its unique electronic properties—stemming from the interplay between an electron-donating methoxy group and a strongly electron-withdrawing nitro group—can lead to complex reactivity and unexpected outcomes.
This document moves beyond standard protocols to explain the why behind experimental phenomena, empowering you to diagnose issues systematically and optimize your reaction conditions with confidence.
Compound Profile: this compound
A thorough understanding of your starting material is the first step in any successful synthesis. Impurities or degradation can be a primary cause of reaction failure. Always verify the identity and purity of your reagent before use.
| Property | Value | Source |
| Molecular Formula | C₈H₇NO₄ | [PubChem][1] |
| Molecular Weight | 181.15 g/mol | [PubChem][1] |
| Appearance | White to Yellow to Brown Solid | [Sigma-Aldrich] |
| Melting Point | 96 °C | [ChemicalBook][2] |
| CAS Number | 354512-22-4 | [PubChem][1] |
| Storage | 2-8°C, under inert gas | [MySkinRecipes][3] |
Troubleshooting Guide: Common Condensation Reactions
This section addresses specific issues encountered in widely-used carbon-carbon bond-forming reactions involving this compound.
FAQ 1: Knoevenagel Condensation
Question: My Knoevenagel condensation with this compound is giving a low yield and multiple side products. What is happening and how can I fix it?
Answer: This is a frequent challenge stemming from the heightened reactivity of the aldehyde and improper catalyst selection. The strongly electron-withdrawing nitro group makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. While this enhances reactivity, it also opens the door to side reactions if conditions are not carefully controlled.
Plausible Causes & Systematic Solutions:
-
Catalyst Choice is Critical: The most common error is using a base that is too strong. Strong bases can cause the aldehyde to self-condense or lead to other undesired pathways. The Knoevenagel condensation requires a base just strong enough to deprotonate the active methylene compound without attacking the aldehyde.[4][5]
-
Solvent Polarity Matters: The solvent influences reaction rates and can affect the stability of intermediates.[4]
-
Solution: Aprotic polar solvents like DMF or acetonitrile can accelerate the reaction. However, protic solvents like ethanol are also commonly and successfully used. If your reaction is sluggish in a nonpolar solvent like toluene, consider switching to a more polar medium.
-
-
Water Removal Can Drive Equilibrium: The Knoevenagel condensation produces water as a byproduct. This water can inhibit the catalyst or even lead to a reversible reaction, ultimately lowering your yield.[4][7]
-
Incomplete Conversion: The reaction may stall before all the starting material is consumed.
dot
Caption: Troubleshooting workflow for Knoevenagel condensation.
Protocol: Optimized Knoevenagel Condensation
-
To a round-bottom flask, add this compound (1.0 eq) and the active methylene compound (e.g., diethyl malonate, 1.1 eq).
-
Add the chosen solvent (e.g., ethanol or toluene).
-
Add the weak base catalyst (e.g., piperidine, 0.1 eq). If using toluene, equip the flask with a Dean-Stark apparatus.
-
Stir the mixture at room temperature or heat to reflux, monitoring progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
If a precipitate forms, filter the solid product and wash it with cold ethanol. If no solid forms, proceed with an appropriate aqueous workup and extraction.[4]
-
Purify the crude product by recrystallization or column chromatography.
FAQ 2: Claisen-Schmidt Condensation (Chalcone Synthesis)
Question: My attempt to synthesize a chalcone from this compound and an acetophenone derivative is very slow and gives poor yields. Why is it not working as expected?
Answer: This issue often arises from the electronic deactivation of the benzaldehyde by the nitro group, which can seem counterintuitive. While the nitro group makes the carbonyl carbon more electrophilic, it can also slow down certain base-catalyzed condensation reactions.
Plausible Causes & Systematic Solutions:
-
Insufficient Base Strength: In a Claisen-Schmidt reaction, the base first deprotonates the acetophenone to form an enolate. This enolate then acts as the nucleophile. The electron-withdrawing nitro group on the benzaldehyde can slow the rate of nucleophilic addition.[8]
-
Low Temperature: The reaction may lack sufficient energy to overcome the activation barrier, especially with a deactivated substrate.
-
Steric Hindrance: The substitution pattern on either the benzaldehyde or the acetophenone can sterically hinder the approach of the nucleophile.
-
Solution: While harder to solve, increasing the reaction time or temperature can sometimes help overcome minor steric issues. In severe cases, an alternative synthetic route, like a Wittig reaction, may be more effective.[11]
-
Protocol: Base-Catalyzed Chalcone Synthesis
-
Dissolve the acetophenone derivative (1.0 eq) and this compound (1.0 eq) in a suitable solvent like ethanol or methanol in a round-bottom flask.[8][12]
-
Cool the mixture in an ice bath.
-
Slowly add an aqueous or alcoholic solution of a strong base (e.g., 40% NaOH or KOH).
-
Stir the reaction at room temperature or heat to 40°C, monitoring completion by TLC.[8] Reaction times can range from a few hours to overnight.
-
Once complete, pour the reaction mixture into cold water or onto crushed ice.
-
Acidify with dilute HCl to precipitate the chalcone product.
-
Filter the solid, wash thoroughly with water until neutral, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol) to purify.
FAQ 3: Wittig Reaction
Question: I am performing a Wittig reaction with this compound, but I am only recovering my starting material. What could be the problem?
Answer: In a Wittig reaction, failure is most often traced back to the phosphonium ylide—either it was not formed successfully, or it decomposed before it could react. The aldehyde itself is sufficiently reactive.
Plausible Causes & Systematic Solutions:
-
Incomplete Ylide Formation: The base used was not strong enough to deprotonate the phosphonium salt.
-
Solution: Ensure your base is appropriate for the phosphonium salt you are using. Unstabilized ylides typically require very strong bases like n-butyllithium (n-BuLi) or potassium tert-butoxide (KOtBu).[13] Ensure the base is fresh and has not been degraded by atmospheric moisture.
-
-
Moisture Contamination: Ylides are highly reactive and sensitive to moisture and oxygen. Any water present will protonate and destroy the ylide.
-
Solution: Use anhydrous solvents (e.g., dry THF or ether) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). All glassware should be thoroughly flame-dried or oven-dried before use.
-
-
Ylide Instability: Some ylides, particularly unstabilized ones, are not stable at room temperature and should be generated at low temperatures (e.g., 0°C or -78°C) and used immediately.[13]
-
Solution: Try generating the ylide in situ in the presence of the aldehyde. This can be achieved by adding the base to a mixture of the phosphonium salt and this compound, ensuring the ylide reacts as soon as it is formed.[13]
-
-
Sterically Hindered Aldehyde/Ylide: While less common with this aldehyde, significant steric bulk on the ylide can impede the reaction.
-
Solution: Consider the alternative Horner-Wadsworth-Emmons (HWE) reaction, which uses a phosphonate ester. The resulting phosphonate carbanions are generally more nucleophilic than analogous Wittig ylides and the reaction is often less sensitive to steric hindrance.[14]
-
dot
Caption: Key stages of the Wittig reaction and common failure points.
General FAQs
Question: How can I best monitor the progress of my reaction? Answer: Thin Layer Chromatography (TLC) is the most common and effective method for real-time monitoring. Use a suitable solvent system (e.g., a hexane/ethyl acetate mixture) that gives good separation between your starting aldehyde (reactant) and the expected product. The disappearance of the starting material spot is a strong indicator of reaction completion. For more quantitative analysis, techniques like ¹H NMR or GC-MS can be used on aliquots taken from the reaction mixture.[4][6]
Question: I see a new, unexpected spot on my TLC plate. What could it be? Answer: An unexpected spot could be a side product or an intermediate. With this compound, potential side reactions include:
-
Reduction of the nitro group: If any reducing agents are present, even inadvertently, the nitro group can be reduced to an amine. This is less common in the reactions discussed but possible under certain conditions.[15]
-
Oxidation of the aldehyde: The aldehyde group can be oxidized to a carboxylic acid, especially if the reaction is run open to the air for extended periods or if oxidizing agents are present.
-
Cannizzaro reaction: In the presence of a very strong base and no active methylene compound, the aldehyde could potentially undergo a disproportionation reaction, though this is less likely under typical condensation conditions.
Question: Are there any special handling precautions for this compound? Answer: Standard laboratory safety protocols should be followed. The compound may be harmful if swallowed or inhaled and can cause skin and eye irritation.[16] Handle with gloves and safety glasses in a well-ventilated fume hood.[17] Store the compound in a cool, dry place under an inert atmosphere to prevent degradation.[3]
References
- Silva, A. M. G., et al. (2023). Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. Journal of the Brazilian Chemical Society.
-
ResearchGate. (2025). Why is chalcone formation not possible when nitrobenzaldehyde is used? If possible, so how?. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Al-Amiery, A. A., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Molecules. Retrieved from [Link]
-
Tadjar, A., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules. Retrieved from [Link]
-
Reddit. (2022). Problems with wittig reaction. r/Chempros. Retrieved from [Link]
-
Study.com. (n.d.). p-nitrobenzaldehyde is more reactive toward nucleophilic additions than p-methoxybenzaldehyde. Explain why. Homework.Study.com. Retrieved from [Link]
-
Tran, P. H., et al. (2016). Design and synthesis of chalcone derivatives as potential non-purine xanthine oxidase inhibitors. SpringerPlus. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. MySkinRecipes. Retrieved from [Link]
-
LookChem. (n.d.). Benzaldehyde,4-hydroxy-3-methoxy-5-nitro- MSDS. LookChem. Retrieved from [Link]
-
NIST. (n.d.). 3-Methoxy-5-nitrosalicylaldehyde. NIST WebBook. Retrieved from [Link]
- Google Patents. (n.d.). Improved process for producing high purity 3,4,5-trimethoxy benzaldehyde. Google Patents.
-
The Hive. (2003). Benzaldehydes: from nitro to hydroxy in one step!. Hive Chemistry Discourse. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Wittig Reaction Practice Problems. Chemistry Steps. Retrieved from [Link]
-
Reddit. (2025). Problems with wittig reaction. r/chemistry. Retrieved from [Link]
- Singh, R., & Singh, P. (n.d.).
-
Chemistry Stack Exchange. (2014). Wittig reaction with benzaldehyde. Chemistry Stack Exchange. Retrieved from [Link]
-
Organic Syntheses. (n.d.). o-NITROBENZALDEHYDE. Organic Syntheses. Retrieved from [Link]
-
Oxford Instruments. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde using X-Pulse. Oxford Instruments. Retrieved from [Link]
-
NOP. (2006). Nitration of benzaldehyde to 3-nitrobenzaldehyde. OC-Praktikum. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Aldehydes from acid chlorides by modified rosenmund reduction. Organic Syntheses. Retrieved from [Link]
-
NIST. (n.d.). 3-Methoxy-5-nitrosalicylaldehyde. NIST WebBook. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. MySkinRecipes. Retrieved from [Link]
-
Sciencemadness. (2005). 3,4,5-trimethoxy-beta-nitrostyrene synthesis. Sciencemadness Discussion Board. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde. PubChem. Retrieved from [Link]
-
Oxford Instruments. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde. Oxford Instruments. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
WIPO. (1993). METHOD FOR THE PREPARATION OF 3,4-DIHYDROXY-5-NITROBENZALDEHYDE. WIPO Patentscope. Retrieved from [Link]
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Technical Support Center: Purification of 3-Methoxy-5-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the purification of 3-Methoxy-5-nitrobenzaldehyde, a key intermediate in various synthetic pathways. Authored for professionals in research and development, this document outlines troubleshooting strategies and answers frequently asked questions to help you achieve the desired purity for your compound.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues encountered during the purification of this compound in a practical question-and-answer format.
Question 1: My crude product is a discolored solid (e.g., brownish or dark yellow), not the expected pale-yellow crystals. What are the likely impurities and how can I remove them?
Answer: Discoloration in crude this compound typically indicates the presence of residual reagents from the nitration process or side-products. Common culprits include nitrophenol derivatives, oxidation products like the corresponding carboxylic acid (3-methoxy-5-nitrobenzoic acid), and residual starting material if the reaction did not go to completion.[1][2] Aromatic aldehydes, in general, are susceptible to air oxidation, which can be accelerated by basic conditions or elevated temperatures.[1]
For removing such colored impurities and improving the crystalline nature of your product, recrystallization is the most effective and recommended first-line technique.
Detailed Protocol: Recrystallization from an Ethanol/Water System
This protocol is designed to leverage the differential solubility of the target compound and its impurities.
-
Solvent Selection: Choose a solvent or solvent system in which this compound is highly soluble at elevated temperatures but poorly soluble at low temperatures. A mixture of ethanol and water is often effective.
-
Dissolution: In a fume hood, place the crude product in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. The goal is to create a saturated solution.
-
Hot Filtration (if necessary): If insoluble impurities are visible in the hot solution, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them. This step is crucial to prevent premature crystallization on the filter paper.
-
Crystallization: Slowly add hot water dropwise to the hot ethanol solution until you observe persistent cloudiness (the saturation point). Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities from the crystal surfaces.
-
Drying: Dry the crystals under vacuum to remove residual solvent. The final product should be a pale-yellow crystalline solid.
-
Purity Verification: Assess the purity of the recrystallized product by measuring its melting point. A sharp melting point close to the literature value indicates high purity.[3] Further analysis by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can confirm the absence of impurities.[4][5]
Question 2: My TLC analysis shows multiple spots, including one that corresponds to the starting material (3-Methoxybenzaldehyde). How do I efficiently separate the product from unreacted starting material and other by-products?
Answer: The presence of multiple spots on a TLC plate confirms a mixture of compounds with different polarities. When recrystallization is insufficient to separate compounds with similar solubility profiles, column chromatography is the preferred method for purification.[6] This technique separates molecules based on their differential adsorption to a stationary phase (like silica gel) and their solubility in a mobile phase.[6]
Detailed Protocol: Silica Gel Column Chromatography
-
Column Packing:
-
Select a glass column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Carefully pour the slurry into the column, allowing the silica to settle into a uniform packed bed without air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimum amount of the eluting solvent or a slightly more polar solvent like dichloromethane.
-
Alternatively, for less soluble compounds, use the "dry loading" method: adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding silica gel, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column bed.
-
-
Elution:
-
Begin eluting with a non-polar solvent system, such as a mixture of hexane and ethyl acetate (e.g., 9:1 v/v). The less polar starting material will elute first.
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate) to elute the more polar this compound. The exact solvent gradient will depend on the specific impurities present.
-
-
Fraction Collection and Analysis:
-
Collect the eluent in small fractions.
-
Monitor the separation by spotting fractions onto TLC plates and visualizing under UV light.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
-
-
Final Purity Check:
-
Confirm the purity of the isolated product using TLC, melting point determination, or spectroscopic methods like NMR.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from the nitration of 3-methoxybenzaldehyde?
A1: The nitration of an aromatic ring with a methoxy group and an aldehyde group can lead to several impurities. The primary impurities are often positional isomers, such as 2-nitro and 4-nitro isomers, although the directing effects of the substituents favor the desired product.[7] Over-oxidation of the aldehyde can result in the formation of 3-methoxy-5-nitrobenzoic acid.[1] Additionally, unreacted 3-methoxybenzaldehyde may also be present if the reaction is incomplete.
| Impurity Type | Structure | Reason for Formation | Recommended Removal Method |
| Positional Isomers | e.g., 2-nitro, 4-nitro | Non-specific nitration | Column Chromatography |
| Oxidation Product | 3-Methoxy-5-nitrobenzoic acid | Oxidation of the aldehyde group | Recrystallization, Column Chromatography |
| Starting Material | 3-Methoxybenzaldehyde | Incomplete reaction | Column Chromatography |
Q2: How should I store purified this compound to maintain its purity?
A2: Aromatic aldehydes can be sensitive to light, air, and heat.[1] To prevent degradation, store the purified compound in a tightly sealed, amber-colored glass vial under an inert atmosphere (e.g., nitrogen or argon).[8] For long-term storage, keeping it in a cool, dark, and dry place, such as a refrigerator or a desiccator, is recommended.[8]
Q3: What analytical techniques are best for assessing the purity of my final product?
A3: A combination of techniques provides the most comprehensive assessment of purity:
-
Melting Point Analysis: A sharp melting point that matches the literature value is a strong indicator of high purity. Impurities tend to depress and broaden the melting point range.[3]
-
Thin-Layer Chromatography (TLC): A simple and rapid method to check for the presence of impurities. A single spot on the TLC plate in multiple solvent systems suggests a high degree of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. Reversed-phase HPLC is commonly used for analyzing nitroaromatic compounds.[4][9]
-
Gas Chromatography (GC): Suitable for volatile and thermally stable compounds, providing excellent resolution for purity analysis.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and detect the presence of impurities, even at low levels.
Workflow & Decision Diagrams
General Purification Workflow
Caption: General purification workflow for this compound.
Method Selection Logic
Caption: Decision logic for choosing between recrystallization and chromatography.
References
- Lee, S.L. (2007). The Chromatography of Nitro compounds.
- Mullins, D., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Source Not Available].
- BenchChem. (n.d.). A Comparative Guide to Chromatographic Columns for the Separation of Trimethyl-nitrobenzene Isomers. BenchChem.
- BenchChem. (n.d.). The Synthesis Journey: From Raw Materials to 3,4,5-Trimethoxybenzaldehyde. BenchChem.
- Anonymous. (n.d.).
- Smith, J.M., & Lee, M.L. (n.d.).
- Google Patents. (1996). Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde.
- Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Moravek, Inc.
- PubMed. (n.d.). Reversed-phase liquid chromatography of aromatic nitro compounds on a macroporous polystyrene gel. PubMed.
- Rachlin, A.I., Gurien, H., & Wagner, D.P. (n.d.). Aldehydes from acid chlorides by modified rosenmund reduction. Organic Syntheses Procedure.
- El-Zaem, M.M., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. [Source Not Available].
- ChemScene. (n.d.). 3-Methoxy-2-nitrobenzaldehyde. ChemScene.
- ResearchGate. (2025). Identification of aromatic aldehydes in the express assessment of quality of herbal distilled drinks.
- Agilent. (2016). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Agilent.
- Sigma-Aldrich. (n.d.). 3-Methoxy-2-nitrobenzaldehyde. Sigma-Aldrich.
- Sciencemadness Discussion Board. (2005). 3,4,5-trimethoxy-beta-nitrostyrene synthesis. Sciencemadness Discussion Board.
- Google Patents. (n.d.). Improved process for producing high purity 3,4,5-trimethoxy benzaldehyde.
- Organic Syntheses Procedure. (n.d.). Benzaldehyde, m-methoxy-. Organic Syntheses Procedure.
- Organic Chemistry Praktikum. (2006). Nitration of benzaldehyde to 3-nitrobenzaldehyde. oc-praktikum.de.
- BenchChem. (n.d.). Technical Support Center: Purification of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde. BenchChem.
-
Rhodium.ws. (n.d.). 3,4,5-Trimethoxybenzaldehyde from Gallic Acid (and other Alkoxybenzaldehydes). .
- ECHEMI. (n.d.). 3-Methoxy-2-nitrobenzaldehyde SDS. ECHEMI.
- WIPO Patentscope. (1993). METHOD FOR THE PREPARATION OF 3,4-DIHYDROXY-5-NITROBENZALDEHYDE.
- BenchChem. (n.d.).
- PubChem. (n.d.). This compound. PubChem.
- NIST WebBook. (n.d.). 3-Methoxy-5-nitrosalicylaldehyde. NIST WebBook.
- Li, M., & Chen, X. (2008). 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde.
- Google Patents. (n.d.). Process for the purification of nitrobenzaldehyde.
- PubChem. (n.d.). 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde. PubChem.
Sources
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- 11. agilent.com [agilent.com]
Technical Support Center: Pilot-Scale Synthesis of 3-Methoxy-5-nitrobenzaldehyde
This technical support guide is designed for researchers, scientists, and drug development professionals embarking on the pilot-scale synthesis of 3-Methoxy-5-nitrobenzaldehyde. This crucial intermediate requires careful handling of reaction conditions to ensure safety, purity, and optimal yield. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the challenges of scaling up this synthesis.
I. Overview of Synthesis and Key Challenges
The synthesis of this compound typically involves the nitration of 3-methoxybenzaldehyde. While straightforward in principle, scaling this electrophilic aromatic substitution reaction presents significant challenges. The primary concerns revolve around controlling the exothermic nature of the reaction, managing regioselectivity to minimize unwanted isomers, and preventing the formation of byproducts through over-nitration or oxidation.[1][2]
Nitration reactions are notoriously exothermic and can lead to thermal runaway if not properly controlled.[3][4] This risk is amplified at the pilot scale due to the decreased surface-area-to-volume ratio, which hinders efficient heat dissipation.[3] Therefore, meticulous temperature control is paramount for a safe and successful scale-up.
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis and purification of this compound in a question-and-answer format.
| Issue | Possible Cause(s) | Recommended Solutions & Explanations |
| Low Yield of Desired Product | - Incomplete reaction. - Sub-optimal temperature. - Incorrect stoichiometry of the nitrating agent. | - Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of the starting material and ensure the reaction goes to completion.[2] - Strict Temperature Control: Maintain the reaction temperature within the optimal range (typically 0-10°C) to prevent side reactions that consume starting material and lower the yield.[1] - Stoichiometry Verification: Carefully calculate and measure the molar equivalents of nitric and sulfuric acids. An excess of the nitrating agent can lead to dinitration.[2] |
| Presence of Dinitrated Byproducts | - Reaction temperature was too high. - Excess of nitrating agent was used. - Prolonged reaction time. | - Enhance Cooling: Ensure the cooling bath is maintained at a low temperature and that the addition of the nitrating agent is slow and controlled to manage the exotherm.[1][3] - Optimize Reagent Ratio: Reduce the molar equivalents of the nitrating agent to disfavor a second nitration event.[1] - Quench Promptly: Once the reaction is complete (as determined by in-process monitoring), quench the reaction to prevent further reactions.[1] |
| Formation of Oxidized Impurities (e.g., 3-Methoxy-5-nitrobenzoic acid) | - The aldehyde group is susceptible to oxidation by the nitrating mixture, especially at elevated temperatures. | - Maintain Low Temperature: Strict temperature control is the most critical factor in preventing oxidation.[2] - Use Milder Conditions (if applicable): While not always feasible for this specific transformation, exploring milder nitrating agents could be a consideration in process development to minimize oxidation. |
| Product "Oils Out" During Recrystallization | - The cooling process is too rapid. - The chosen solvent is not ideal. - The presence of significant impurities is inhibiting crystallization. | - Slow Cooling: Allow the hot solution to cool gradually to room temperature before transferring it to an ice bath. This encourages the formation of well-defined crystals.[5] - Solvent Screening: The ideal solvent should dissolve the product well at high temperatures and poorly at low temperatures.[6] Common choices for similar compounds include ethanol, methanol, or a mixed solvent system like toluene/petroleum ether.[6][7] - Pre-purification: If the crude product is highly impure, consider a preliminary purification step like a wash with a sodium bicarbonate solution to remove acidic impurities before recrystallization.[1] |
| Difficulty in Removing Isomeric Impurities | - The physical properties of the desired product and its isomers can be very similar. | - Fractional Recrystallization: This technique can sometimes separate isomers with slightly different solubilities. - Column Chromatography: For pilot-scale, this can be resource-intensive but is highly effective for separating compounds with different polarities.[5][8] |
III. Frequently Asked Questions (FAQs)
Q1: What is the primary starting material for the synthesis of this compound?
The most common and direct starting material is 3-methoxybenzaldehyde.[9]
Q2: Why is a mixture of nitric acid and sulfuric acid typically used as the nitrating agent?
Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). The nitronium ion is the active species that attacks the aromatic ring.[10]
Q3: What are the most critical safety precautions for scaling up this nitration reaction?
Safety is the foremost concern. Key precautions include:
-
Personal Protective Equipment (PPE): Always wear acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[11][12]
-
Ventilation: Perform the reaction in a well-ventilated fume hood to avoid inhaling toxic fumes from nitric acid and nitrogen dioxide.[12]
-
Controlled Addition: Add the nitrating agent slowly and in a controlled manner to manage the heat generated by the reaction.[3] A dropping funnel is essential for this.
-
Emergency Preparedness: Have an emergency plan in place, including access to spill kits and emergency showers/eyewash stations.[12]
-
Thermal Hazard Analysis: For pilot-scale and beyond, conducting a thermal hazard analysis using techniques like reaction calorimetry is highly recommended to understand the thermal risks and prevent runaway reactions.[4][13]
Q4: How can I effectively monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting material on a TLC plate, you can visually track the disappearance of the starting material and the appearance of the product spot. Gas Chromatography (GC) provides a more quantitative analysis of the reaction progress.[2]
Q5: What is the best method for purifying the crude this compound at a pilot scale?
Recrystallization is often the most practical and scalable method for purifying solid organic compounds.[5][6] The choice of solvent is critical and should be determined through small-scale experiments. For particularly challenging separations, column chromatography may be necessary, though it can be less economical at a larger scale.[8]
IV. Experimental Protocols
A. Pilot-Scale Synthesis of this compound
Materials:
-
3-Methoxybenzaldehyde
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (≥90%)
-
Ice
-
Deionized Water
-
Ethanol (for recrystallization)
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and dropping funnel
-
Chiller/circulator for temperature control
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
Procedure:
-
Reactor Setup: Set up the jacketed glass reactor and connect it to the chiller. Set the chiller to maintain an internal temperature of 0-5°C.
-
Charge Starting Material: Charge the 3-methoxybenzaldehyde into the reactor.
-
Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid to the stirred 3-methoxybenzaldehyde, ensuring the internal temperature does not exceed 10°C.
-
Preparation of Nitrating Mixture: In a separate vessel, carefully prepare the nitrating mixture by adding fuming nitric acid to concentrated sulfuric acid while cooling in an ice bath.
-
Nitration: Slowly add the pre-cooled nitrating mixture to the reactor via the dropping funnel over a period of 1-2 hours. Maintain the internal temperature between 0-5°C throughout the addition.
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0-5°C and monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a stirred slurry of crushed ice and water.[11]
-
Isolation: The solid product will precipitate out of the solution. Collect the crude this compound by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with cold deionized water until the filtrate is neutral to pH paper. This removes residual acids.[11]
-
Drying: Dry the crude product in a vacuum oven at a low temperature (e.g., 40-50°C).
B. Recrystallization of this compound
-
Solvent Selection: In a small-scale trial, determine the optimal solvent for recrystallization. Ethanol is a common choice.
-
Dissolution: In a suitable flask, add the crude this compound and the minimum amount of hot ethanol required to fully dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of cold ethanol. Dry the crystals in a vacuum oven.
V. Visualizations
Reaction Pathway
Caption: Synthesis of this compound via nitration.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common synthesis issues.
VI. References
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- 8. Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN101570473B - Method for synthesizing 3-methoxybenzaldehyde - Google Patents [patents.google.com]
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- 15. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 16. US5710343A - Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde - Google Patents [patents.google.com]
- 17. RU2130449C1 - Method of synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde - Google Patents [patents.google.com]
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- 19. 3,4,5-Trimethoxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 20. Sciencemadness Discussion Board - 3,4,5-trimethoxy-beta-nitrostyrene synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 21. echemi.com [echemi.com]
- 22. 6635-20-7|4-Hydroxy-3-methoxy-5-nitrobenzaldehyde|BLD Pharm [bldpharm.com]
- 23. CCLXXII.—Nitration of chlorinated 3-hydroxybenzaldehydes and some consequences of adjacent substitution - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 24. 3-Methoxy-5-nitrosalicylaldehyde [webbook.nist.gov]
- 25. Sciencemadness Discussion Board - 3,4-dihydroxy-5-methoxybenzaldehyde synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 26. 4-HYDROXY-3-METHOXY-5-NITROBENZALDEHYDE | CAS 6635-20-7 [matrix-fine-chemicals.com]
- 27. 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde | C8H7NO5 | CID 307886 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 40. researchgate.net [researchgate.net]
Handling and storage guidelines for 3-Methoxy-5-nitrobenzaldehyde
Welcome to the technical support guide for 3-Methoxy-5-nitrobenzaldehyde (CAS: 354512-22-4). This document is designed for researchers, chemists, and drug development professionals to provide practical, field-tested guidance on the handling, storage, and utilization of this versatile chemical intermediate. My aim is to move beyond simple data points and provide the causal reasoning behind these experimental best practices, ensuring the integrity and success of your work.
Frequently Asked Questions (FAQs)
Section 1: General Information and Properties
Question: What are the fundamental physical and chemical properties of this compound?
Below is a summary of its key properties for quick reference.
| Property | Value | Source(s) |
| CAS Number | 354512-22-4 | [3] |
| Molecular Formula | C₈H₇NO₄ | [3] |
| Molecular Weight | 181.15 g/mol | [3] |
| Appearance | White to yellow to brown solid | |
| Melting Point | 96 °C | [4] |
| Purity | Typically ≥95% | |
| Storage Temperature | Refrigerator (2-8°C), under inert gas | [4] |
Section 2: Storage and Stability
Question: What are the optimal storage conditions for this compound to ensure its long-term stability?
Answer: The stability of this compound is paramount for reproducible results. The aldehyde functional group is susceptible to oxidation, especially when exposed to air over time, which can convert it to the corresponding carboxylic acid.[5] This degradation is a common reason for failed or low-yield reactions.
To mitigate this, the following storage protocol is essential:
-
Temperature: Store the compound in a refrigerator at 2-8°C.[4] Low temperatures slow down potential degradation pathways.
-
Atmosphere: The compound should be stored under an inert atmosphere, such as nitrogen or argon.[4] This directly prevents oxidation by displacing oxygen from the container.
-
Container: Always keep the material in a tightly sealed, clearly labeled container to prevent moisture ingress and contamination.[6][7]
-
Location: The storage area should be cool, dry, and well-ventilated.[7][8]
Question: I've noticed the color of my stored this compound has darkened. Is it still usable?
Answer: A noticeable color change, typically darkening to yellow or brown, is a visual indicator of potential degradation. While slight color variations can occur between batches, significant darkening upon storage often suggests oxidation or the formation of impurities.
Before using the material in a critical reaction, I strongly advise re-characterizing it. A simple melting point analysis can be very revealing; a broad or depressed melting range compared to the specification (96 °C) indicates the presence of impurities.[4] For a more definitive assessment, obtaining a new ¹H NMR spectrum is recommended. If impurities are detected, it is often more cost-effective and reliable to purchase a fresh batch rather than attempting purification.
Section 3: Handling and Personal Protective Equipment (PPE)
Question: What are the necessary safety precautions when handling this compound?
Answer: As with any chemical reagent, adherence to strict safety protocols is non-negotiable. This compound is classified as harmful if swallowed and can cause skin and eye irritation.[9][10] Therefore, all handling should be performed inside a certified chemical fume hood to prevent inhalation of the powder.[10]
The following Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[7][9]
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber.[11] Always inspect gloves before use and wash your hands thoroughly after handling.[6][9]
-
Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[8][9]
In case of accidental exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][10]
-
Skin: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.[7][10]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical help.[7][9]
-
Ingestion: If swallowed, rinse the mouth with water and call a physician or poison control center immediately.[9][11]
Section 4: Solubility and Solution Preparation
Question: What solvents are recommended for dissolving this compound?
Answer: Based on its chemical structure, this compound has limited solubility in water but is soluble in common organic solvents.[12] For reactions and analytical purposes, the following solvents are generally effective:
-
Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
Acetone
-
Alcohols (e.g., Methanol, Ethanol)
-
Ethers (e.g., Tetrahydrofuran, Diethyl Ether)[12]
Question: I'm having trouble getting the compound to dissolve completely. What can I do?
Answer: If you are experiencing solubility issues, consider the following steps:
-
Verify Solvent Choice: Ensure you are using an appropriate organic solvent.
-
Increase Solvent Volume: Add more solvent in small increments until the solid dissolves.
-
Apply Gentle Heating: Gently warming the mixture can significantly improve solubility. However, be cautious not to overheat, as this could potentially degrade the compound or initiate unwanted side reactions.
-
Use Sonication: Placing the mixture in an ultrasonic bath is an excellent method for promoting dissolution without excessive heating.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Guide 1: Low or No Product Yield in a Reaction
A low or non-existent yield is one of the most common experimental challenges. The flowchart below provides a logical path to diagnose the root cause.
Caption: Troubleshooting flowchart for low reaction yield.
Causality Explained:
-
Starting Material Purity: As discussed, oxidation of the aldehyde is a primary failure mode. Using an impure starting material introduces contaminants and reduces the molar quantity of the active reagent, directly impacting theoretical yield.
-
Reaction Conditions: The reactivity of the aromatic ring is modulated by the methoxy (activating) and nitro (deactivating) groups.[1] Reactions may require specific temperatures to overcome activation energy barriers. Furthermore, many organometallic reagents or sensitive intermediates require a strictly inert (nitrogen or argon) atmosphere to prevent quenching by oxygen or moisture.
-
Reagent Stoichiometry: Simple weighing errors can lead to incorrect molar ratios, leaving starting material unreacted or promoting side reactions. Always use freshly calibrated balances and verify the purity of all reagents involved.
Guide 2: Incompatible Reagents and Conditions
Question: Are there any chemicals or reaction types I should avoid using with this compound?
Answer: Yes. Chemical incompatibility can lead to violent reactions, complete reaction failure, or the formation of hazardous byproducts. Avoid mixing this compound with:
-
Strong Bases: (e.g., sodium hydroxide, potassium tert-butoxide). Strong bases can promote self-condensation reactions (like the Cannizzaro reaction) or other undesired side reactions.[7][8]
-
Strong Acids: While used in some reactions (e.g., nitration), strong acids under heat can lead to decomposition or polymerization.[7][12]
Always consult a chemical compatibility chart and perform a thorough literature search before combining reagents.[13]
Experimental Protocols
Protocol 1: Standard Workflow for Reaction Setup
This protocol outlines a generalized, step-by-step methodology for setting up a reaction involving this compound, emphasizing best practices for handling and preparation.
Caption: General workflow for a chemical reaction setup.
Methodology:
-
Reagent Inspection: Before use, visually inspect the this compound. It should be a free-flowing solid. If it appears discolored or clumped, consider the troubleshooting advice in Section 2.
-
Glassware Preparation: Ensure all glassware (reaction flask, condenser, addition funnel) is thoroughly dried in an oven (e.g., at 120°C for 4 hours) and assembled while hot. Allow the apparatus to cool to room temperature under a stream of inert gas or in a desiccator. This step is critical for moisture-sensitive reactions.
-
Reagent Weighing: Accurately weigh the required amount of the aldehyde. For highly air- or moisture-sensitive reactions, this should be done in a glovebox or a nitrogen-purged bag.
-
Dissolution: Place the weighed aldehyde into the reaction flask. Add the appropriate anhydrous solvent (selected from Section 4) via a syringe through a rubber septum. Stir the mixture until the solid is fully dissolved.
-
Atmosphere Control: Ensure the reaction vessel is under a positive pressure of an inert gas (nitrogen or argon) using a balloon or a bubbler system. This prevents atmospheric oxygen and moisture from entering the system.
-
Temperature Control: Immerse the reaction flask in a cooling or heating bath to bring the solution to the desired reaction temperature before adding other reagents.
-
Reagent Addition: Add any other reactants or catalysts to the stirred solution. For exothermic reactions, this should be done slowly and dropwise to maintain control over the internal temperature.
-
Reaction Monitoring: Track the progress of the reaction by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting material spot is a key indicator of reaction completion.
-
Work-up: Once the reaction is complete, carefully quench it according to the specific procedure (e.g., by adding water, a saturated ammonium chloride solution, etc.). Proceed with standard extraction and purification protocols.[14]
By following this structured approach, you establish a self-validating system that minimizes common sources of experimental error, such as atmospheric contamination and poor temperature control.
References
- Apollo Scientific. (n.d.). 3-Methoxy-4-nitrobenzaldehyde Safety Data Sheet.
-
ChemBK. (2024, April 9). 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde. Retrieved from [Link]
- Thermo Fisher Scientific. (2025, December 18). Safety Data Sheet - 3-Nitrobenzaldehyde.
- Bio-Connect. (2013, September 9). Safety Data Sheet.
- Google Patents. (n.d.). Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde.
- Fisher Scientific. (2025, December 19). Safety Data Sheet.
-
Sciencemadness Discussion Board. (2005, June 19). 3,4,5-trimethoxy-beta-nitrostyrene synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12137088, this compound. Retrieved from [Link]
-
NIST. (n.d.). 3-Methoxy-5-nitrosalicylaldehyde. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy-. Retrieved from [Link]
- Google Patents. (n.d.). Improved process for producing high purity 3,4,5-trimethoxy benzaldehyde.
-
Rhodium.ws. (n.d.). 3,4,5-Trimethoxybenzaldehyde from Gallic Acid (and other Alkoxybenzaldehydes). Retrieved from [Link]
-
Organic Syntheses. (n.d.). Aldehydes from acid chlorides by modified rosenmund reduction. Retrieved from [Link]
-
Sterlitech Corporation. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]
- CBSE Academic. (n.d.). SAMPLE PAPER (2023 -24).
- Google Patents. (n.d.). Method for synthesizing 3-methoxybenzaldehyde.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 307886, 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde. Retrieved from [Link]
-
NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
-
NIST/TRC. (n.d.). 3-methoxy-4-hydroxybenzaldehyde -- Critically Evaluated Thermophysical Property Data. Retrieved from [Link]
Sources
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Addressing low reactivity of the aldehyde group in 3-Methoxy-5-nitrobenzaldehyde
Welcome to the technical support guide for 3-Methoxy-5-nitrobenzaldehyde. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges with the reactivity of this compound. Here, we provide in-depth, field-tested insights and solutions to common experimental hurdles in a direct question-and-answer format.
Part 1: Fundamental Principles & Diagnosis
FAQ 1: Why is my reaction with this compound sluggish or failing?
The diminished reactivity of the aldehyde group in this compound is primarily due to the powerful electronic effects exerted by the substituents on the aromatic ring. The carbonyl carbon of an aldehyde is electrophilic, meaning it is electron-deficient and susceptible to attack by nucleophiles.[1][2] However, the substituents on this particular molecule significantly alter this electrophilicity.
Core Scientific Reason:
The primary cause is the strong electron-withdrawing nature of the nitro group (–NO2) located meta to the aldehyde. Through its inductive effect (-I) and resonance effect (-M), the nitro group pulls electron density away from the entire benzene ring.[3] This delocalization reduces the partial positive charge (δ+) on the carbonyl carbon, making it a less attractive target for incoming nucleophiles.[4][5][6][7] While the methoxy group (–OCH3) is typically electron-donating by resonance (+M), from the meta position its influence is primarily a weaker, electron-withdrawing inductive effect (-I), which does little to counteract the powerful deactivation by the nitro group.
To quantify this, we can look at Hammett substituent constants (σ), which measure the electronic influence of substituents on a reaction center.[8]
| Substituent | Position | Hammett Constant (σ) | Electronic Effect |
| Nitro (–NO2) | meta (σm) | +0.73 | Strongly Electron-Withdrawing[9] |
| Methoxy (–OCH3) | meta (σm) | +0.11 | Weakly Electron-Withdrawing[9] |
A positive σ value indicates an electron-withdrawing effect that deactivates the ring towards nucleophilic attack on the carbonyl carbon. The combined high positive values confirm the significantly reduced electrophilicity of the aldehyde.
Diagnostic Workflow for Low Reactivity
Before significantly altering reaction protocols, it's crucial to rule out common experimental errors. Use the following workflow to diagnose the issue.
Part 2: Troubleshooting Guides & Optimized Protocols
This section provides solutions and detailed protocols for common synthetic transformations where this compound is used.
Scenario 1: Reductive Amination
Question: My reductive amination is failing to form the imine intermediate, resulting in recovery of starting materials. How can I drive this reaction to completion?
Answer: This is a classic issue. The initial nucleophilic attack by the amine and subsequent dehydration to form the imine is often the rate-limiting step with deactivated aldehydes. To overcome this, you must either increase the electrophilicity of the aldehyde or actively remove the water byproduct to drive the equilibrium forward.
Solution 1: Lewis Acid Catalysis
A Lewis acid will coordinate to the carbonyl oxygen, further polarizing the C=O bond and making the carbon much more electrophilic and susceptible to attack by even weak amine nucleophiles.
Optimized Protocol: Titanium-Mediated Reductive Amination
This protocol uses titanium(IV) isopropoxide both as a Lewis acid catalyst and an effective water scavenger.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.1 equiv)
-
Titanium(IV) isopropoxide (1.2 equiv)
-
Anhydrous Ethanol (EtOH)
-
Sodium borohydride (NaBH₄) (1.5 equiv)
Step-by-Step Methodology:
-
To a stirred solution of this compound in anhydrous EtOH, add the amine followed by titanium(IV) isopropoxide.
-
Stir the resulting mixture at room temperature for 4-6 hours. The formation of the imine can be monitored by TLC or LC-MS.
-
Once imine formation is complete, cool the reaction mixture to 0 °C in an ice bath.
-
Carefully add sodium borohydride portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours or until completion.
-
Quench the reaction by the slow addition of aqueous ammonia or a saturated solution of NaHCO₃.
-
Filter the mixture through a pad of celite to remove titanium salts, washing thoroughly with ethyl acetate.
-
Perform a standard aqueous workup on the filtrate and purify the crude product by column chromatography.
Trustworthiness Check: The portion-wise addition of NaBH₄ at low temperature is critical. This prevents runaway reduction and potential side reactions involving the nitro group. The final quench and filtration are essential for removing the inorganic byproducts for a clean workup.
Scenario 2: Wittig Reaction
Question: I am attempting a Wittig reaction, but the yield is poor, and I mostly recover my starting aldehyde. What can I do?
Answer: The Wittig reaction relies on the attack of a phosphorus ylide, a strong nucleophile, on the carbonyl carbon. With a deactivated aldehyde, this nucleophilic addition can be slow. The choice of ylide and reaction conditions are paramount for success.
Solution 1: Use a More Reactive (Unstabilized) Ylide
Stabilized ylides (e.g., those with an adjacent ester or ketone group) are less nucleophilic and will react poorly, if at all.[10] An unstabilized ylide (e.g., Ph₃P=CH₂, where the carbon bears only alkyl or aryl groups) is much more reactive and necessary for this substrate.
Solution 2: Ensure Strictly Anhydrous Conditions
Wittig reagents are highly sensitive to moisture and protic solvents. The strong base (like n-BuLi or NaH) used to generate the ylide will be quenched by any water present, and the ylide itself can be protonated, rendering it inactive.
Optimized Protocol: Wittig Olefination with an Unstabilized Ylide
This protocol describes the in-situ generation of methylenetriphenylphosphorane for the olefination of the target aldehyde.
Materials:
-
Methyltriphenylphosphonium bromide (1.1 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound (1.0 equiv)
Step-by-Step Methodology:
-
Ylide Generation: Add the methyltriphenylphosphonium bromide and NaH to a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon).
-
Add anhydrous THF via syringe and stir the suspension at room temperature for 1 hour. The formation of the orange-red ylide is a visual indicator of success.
-
Aldehyde Addition: Dissolve the this compound in a minimal amount of anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide suspension at room temperature.
-
Allow the reaction to stir for 12-16 hours at room temperature. Monitor by TLC.
-
Workup: Quench the reaction by carefully adding a saturated solution of ammonium chloride (NH₄Cl).
-
Extract the product with diethyl ether or ethyl acetate. The triphenylphosphine oxide byproduct is often poorly soluble in hexanes, which can be used to aid purification.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to separate the desired alkene from the triphenylphosphine oxide.
Scenario 3: Knoevenagel Condensation
Question: My Knoevenagel condensation with diethyl malonate is not proceeding, even with piperidine as a catalyst. How can I facilitate this reaction?
Answer: The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl, followed by dehydration.[11] While the active methylene compound forms a strong nucleophile, the deactivated nature of this compound can still impede the initial addition step. The key is to effectively remove the water formed to push the reaction forward.[12]
Solution: The Doebner Modification with Azeotropic Water Removal
The Doebner modification often uses pyridine as a basic catalyst and solvent, and malonic acid as the active methylene component.[11] A more general approach for any active methylene compound is to use a catalytic amount of base and physically remove the water as it forms using a Dean-Stark apparatus.
Optimized Protocol: Dean-Stark Promoted Knoevenagel Condensation
Materials:
-
This compound (1.0 equiv)
-
Active methylene compound (e.g., Diethyl malonate) (1.05 equiv)
-
Piperidine (0.1 equiv)
-
Acetic Acid (0.1 equiv)
-
Toluene
Step-by-Step Methodology:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add this compound, the active methylene compound, and toluene.
-
Add the catalytic amounts of piperidine and acetic acid.
-
Heat the mixture to reflux. Toluene will form an azeotrope with the water produced, which will be collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected in the trap (typically 4-8 hours). Monitor the reaction progress by TLC.
-
Workup: Allow the reaction mixture to cool to room temperature.
-
Wash the toluene solution sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting α,β-unsaturated product by column chromatography or recrystallization.
Part 3: General FAQs
-
Q: Could the nitro group be accidentally reduced during my reaction?
-
A: Yes, this is a significant risk, especially when using strong, non-specific reducing agents like Lithium Aluminum Hydride (LAH) or catalytic hydrogenation with H₂/Pd-C under harsh conditions. For reductive aminations, milder, more chemoselective reagents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are strongly recommended as they will selectively reduce the iminium ion in the presence of the nitro group.
-
-
Q: Is steric hindrance a factor in this molecule's reactivity?
-
A: For this specific molecule, electronic deactivation is the dominant factor. The methoxy and nitro groups are in the meta positions (3 and 5), which do not significantly crowd the aldehyde group at position 1. Therefore, steric hindrance is generally not a primary cause of low reactivity.[4]
-
-
Q: Can I use microwave irradiation to accelerate these reactions?
-
A: Microwave-assisted synthesis can be highly effective for accelerating reactions with deactivated substrates by providing rapid, uniform heating. It is particularly useful for driving condensation reactions like the Knoevenagel to completion in much shorter timeframes. However, careful temperature monitoring is essential to avoid decomposition, especially given the presence of the thermally sensitive nitro group.
-
References
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Aromatic aldehydes are less reactive than aliphatic aldehydes in nucl - askIITians . (n.d.). Retrieved January 2, 2026, from [Link]
-
What do you expect, benzaldehyde to be more reactive or less reactive in nucleophilic addition reaction than propanal? - Quora . (2018). Retrieved January 2, 2026, from [Link]
-
Ghorai, P., & Kumar, A. (2014). The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst. Chemical Communications, 50(74), 10793-10796. [Link]
-
Reactivity of Benzaldehyde between aldehydes [closed] - Chemistry Stack Exchange . (2018). Retrieved January 2, 2026, from [Link]
-
Organic! Benzaldehyde is less reactive than propanal towards nucleophilic addition reaction. | Wyzant Ask An Expert . (2015). Retrieved January 2, 2026, from [Link]
-
Aromatic aldehydes are less reactive than aliphatic class 12 chemistry CBSE - Vedantu . (n.d.). Retrieved January 2, 2026, from [Link]
-
Knoevenagel condensation - Wikipedia . (n.d.). Retrieved January 2, 2026, from [Link]
-
Why are aromatic aldehydes and ketones less reactive than alphatic aldehydes and ketones? - Quora . (2015). Retrieved January 2, 2026, from [Link]
-
Explain why aromatic aldehydes are less reactive than aliphatic aldehydes. (n.d.). Retrieved January 2, 2026, from [Link]
-
Why aromatic aldehyde are less reactive than aliphatic aldehydes? - Brainly.in . (2018). Retrieved January 2, 2026, from [Link]
-
Wittig Reaction - Common Conditions . (n.d.). Retrieved January 2, 2026, from [Link]
-
Aquilante, F., et al. (2006). Theoretical Analysis of the Electronic Spectra of Benzaldehyde. The Journal of Physical Chemistry A, 110(15), 5035-5043. [Link]
-
Hammett equation - Wikipedia . (n.d.). Retrieved January 2, 2026, from [Link]
-
Miles, W. H., et al. (2014). A Highly Versatile One-Pot Aqueous Wittig Reaction. World Journal of Chemical Education, 2(4), 101-104. [Link]
-
EWG vs EDG Groups on Benzaldehyde Electrophilicity - YouTube . (2024). Retrieved January 2, 2026, from [Link]
-
Hammett substituent constants - Stenutz . (n.d.). Retrieved January 2, 2026, from [Link]
-
Feurer, M., et al. (2014). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Synlett, 25(11), 1553-1558. [Link]
-
Politzer, P., et al. (2001). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. The Journal of Organic Chemistry, 66(9), 3203-3208. [Link]
-
Ghosh, I., et al. (2014). Photoredox-Catalyzed Direct Reductive Amination of Aldehydes without an External Hydrogen/Hydride Source. Angewandte Chemie International Edition, 53(42), 11359-11363. [Link]
-
(PDF) ChemInform Abstract: The Direct Reductive Amination of Electron-Deficient Amines with Aldehydes: The Unique Reactivity of the Re 2 O 7 Catalyst. (2014). Retrieved January 2, 2026, from [Link]
- CN101570473B - Method for synthesizing 3-methoxybenzaldehyde - Google Patents. (n.d.).
-
Unit 4: Free Energy Relationships . (n.d.). Retrieved January 2, 2026, from [Link]
-
(PDF) One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition - ResearchGate . (2023). Retrieved January 2, 2026, from [Link]
-
Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA) - RSC Publishing . (2008). Retrieved January 2, 2026, from [Link]
-
Table 13.1 Selected Hammett substituent constants and susceptibility factors . (n.d.). Retrieved January 2, 2026, from [Link]
-
Wittig reaction - Wikipedia . (n.d.). Retrieved January 2, 2026, from [Link]
-
Knoevenagel Condensation Reaction / organic name reaction mechanism / knoevenagel reaction - IIT JEE - YouTube . (2021). Retrieved January 2, 2026, from [Link]
-
3,4,5-trimethoxy-beta-nitrostyrene synthesis - Sciencemadness Discussion Board . (2005). Retrieved January 2, 2026, from [Link]
-
27. A Solvent Free Wittig Reaction . (n.d.). Retrieved January 2, 2026, from [Link]
-
The Wittig Reaction: Synthesis of Alkenes . (n.d.). Retrieved January 2, 2026, from [Link]
-
Aldehyde & Ketone Reactions – Nucleophilic Addition, Redox, Acetal, Grignard [Live Recording] - YouTube . (2025). Retrieved January 2, 2026, from [Link]
-
3-Methoxy-5-nitrosalicylaldehyde - NIST WebBook . (n.d.). Retrieved January 2, 2026, from [Link]
-
This compound | C8H7NO4 | CID 12137088 - PubChem . (n.d.). Retrieved January 2, 2026, from [Link]
-
Nucleophilic Addition Reactions of Aldehydes and Ketones - MCAT Content . (n.d.). Retrieved January 2, 2026, from [Link]
-
Ramgren, S. D., & Shaughnessy, K. H. (2020). Nucleophilic Addition of Benzylboronates to Activated Ketones. Tetrahedron Letters, 61(7), 151505. [Link]
-
The Nucleophilic Addition Reactions of Aldehydes & Ketones - Lesson | Study.com . (n.d.). Retrieved January 2, 2026, from [Link]
-
(PDF) A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies . (2001). Retrieved January 2, 2026, from [Link]
-
Mechanism of nucleophilic addition reactions. (video) - Khan Academy . (n.d.). Retrieved January 2, 2026, from [Link]
Sources
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- 10. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 11. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
Validation & Comparative
A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of 3-Methoxy-5-nitrobenzaldehyde
For the modern researcher, scientist, and drug development professional, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone of molecular structure elucidation. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 3-Methoxy-5-nitrobenzaldehyde, a key substituted benzaldehyde derivative. By delving into the underlying principles of chemical shifts, coupling constants, and substituent effects, this document offers a practical framework for interpreting the NMR data of this and similar aromatic compounds.
Introduction: The Language of a Molecule
Nuclear Magnetic Resonance (NMR) spectroscopy provides a window into the chemical environment of individual atoms within a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, we can deduce the connectivity and three-dimensional structure of a compound. In the case of this compound, the interplay of the electron-donating methoxy group (-OCH₃) and the electron-withdrawing nitro group (-NO₂) on the benzaldehyde scaffold creates a distinct and informative spectral fingerprint. Understanding this fingerprint is crucial for verifying its synthesis and for its application in further chemical transformations.
Deciphering the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is characterized by distinct signals for the aldehydic proton, the methoxy protons, and the three aromatic protons. The position (chemical shift, δ), multiplicity (splitting pattern), and integration (area under the peak) of each signal provide a wealth of structural information.
Expected ¹H NMR Spectral Data of this compound:
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aldehyde (-CHO) | ~9.9 - 10.1 | Singlet (s) | 1H |
| Aromatic (H-2) | ~7.8 - 8.0 | Doublet (d) or triplet (t) | 1H |
| Aromatic (H-4) | ~7.6 - 7.8 | Triplet (t) or doublet of doublets (dd) | 1H |
| Aromatic (H-6) | ~8.2 - 8.4 | Doublet (d) or triplet (t) | 1H |
| Methoxy (-OCH₃) | ~3.9 - 4.1 | Singlet (s) | 3H |
Note: These are predicted values based on the analysis of similar compounds. Actual experimental values may vary slightly.
Interpreting the Substituent Effects:
The chemical shifts of the aromatic protons are significantly influenced by the electronic effects of the methoxy and nitro groups.
-
The Aldehydic Proton: The proton of the aldehyde group is highly deshielded due to the strong electron-withdrawing nature of the carbonyl group and typically appears as a sharp singlet far downfield in the spectrum.
-
The Methoxy Protons: The three protons of the methoxy group are equivalent and therefore appear as a sharp singlet. Their chemical shift is influenced by the electronegative oxygen atom.
-
The Aromatic Protons: The nitro group is a strong electron-withdrawing group, which deshields the protons on the aromatic ring, shifting their signals downfield. Conversely, the methoxy group is an electron-donating group, which shields the aromatic protons, particularly at the ortho and para positions, causing an upfield shift. The observed chemical shifts are a net result of these opposing effects.
Unveiling the Carbon Skeleton: The ¹³C NMR Spectrum
The ¹³C NMR spectrum provides a direct look at the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
Expected ¹³C NMR Spectral Data of this compound:
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Aldehyde (C=O) | ~190 - 193 |
| Aromatic (C-1) | ~137 - 139 |
| Aromatic (C-2) | ~115 - 117 |
| Aromatic (C-3) | ~160 - 162 |
| Aromatic (C-4) | ~118 - 120 |
| Aromatic (C-5) | ~148 - 150 |
| Aromatic (C-6) | ~125 - 127 |
| Methoxy (-OCH₃) | ~56 - 58 |
Note: These are predicted values based on the analysis of similar compounds. Actual experimental values may vary slightly.
Rationale Behind the Chemical Shifts:
-
Carbonyl Carbon: The carbon of the aldehyde group is significantly deshielded and appears at the lowest field due to the double bond to the highly electronegative oxygen atom.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the electron-donating methoxy group (C-3) will be shielded and appear at a higher field compared to the carbon attached to the electron-withdrawing nitro group (C-5), which will be deshielded and shifted downfield. The other aromatic carbons will have chemical shifts determined by their position relative to these two groups.
-
Methoxy Carbon: The carbon of the methoxy group appears in the typical region for sp³ hybridized carbons attached to an oxygen atom.
Comparative Analysis: Learning from Analogs
To build confidence in our spectral assignments for this compound, it is instructive to compare its expected NMR data with the experimentally determined data of its parent compounds, 3-methoxybenzaldehyde and 3-nitrobenzaldehyde.
¹H and ¹³C NMR Data for Comparative Compounds:
| Compound | Proton/Carbon | Chemical Shift (δ, ppm) | Multiplicity |
| 3-Methoxybenzaldehyde | ¹H: -CHO | 9.98 | s |
| ¹H: Ar-H | 7.25-7.51 | m | |
| ¹H: -OCH₃ | 3.82 | s | |
| ¹³C: C=O | 193.0 | ||
| ¹³C: Ar-C | 112.9, 121.0, 122.5, 130.3, 137.6, 159.8 | ||
| ¹³C: -OCH₃ | 55.4 | ||
| 3-Nitrobenzaldehyde | ¹H: -CHO | 10.14 | s |
| ¹H: Ar-H | 7.78-8.70 | m | |
| ¹³C: C=O | 189.9 | ||
| ¹³C: Ar-C | 123.0-137.0 (complex) |
Data for 3-methoxybenzaldehyde and 3-nitrobenzaldehyde obtained from supplemental information from the Royal Society of Chemistry and an Oxford Instruments technical paper, respectively.[1][2]
By observing the trends in these simpler molecules, we can more accurately predict and interpret the spectrum of the more complex this compound. For instance, the aldehydic proton in 3-nitrobenzaldehyde is further downfield than in 3-methoxybenzaldehyde, reflecting the stronger electron-withdrawing effect of the nitro group.
Experimental Protocol: A Self-Validating System
To obtain high-quality NMR spectra, a meticulous experimental procedure is paramount.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should not have signals that overlap with the analyte's signals.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), to calibrate the chemical shift scale to 0 ppm.
2. NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to optimize its homogeneity, which is essential for achieving sharp and well-resolved peaks.
3. Data Acquisition:
-
Set the appropriate acquisition parameters for both ¹H and ¹³C NMR experiments. This includes defining the pulse sequence, number of scans, and relaxation delay. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) signal to obtain the frequency-domain NMR spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift axis using the TMS signal.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.
Visualizing the Workflow
To provide a clear overview of the process, the following diagram illustrates the key stages of NMR analysis.
Caption: Workflow for NMR analysis.
Molecular Structure and Key Interactions
The following diagram illustrates the structure of this compound and highlights the key functional groups influencing the NMR spectra.
Caption: Key functional groups in this compound.
Conclusion: A Powerful Tool for Structural Verification
The comprehensive analysis of ¹H and ¹³C NMR spectra provides an unambiguous method for the structural confirmation of this compound. By carefully examining the chemical shifts, coupling patterns, and integration of the signals, researchers can gain deep insights into the molecule's electronic and structural properties. The principles and comparative data presented in this guide serve as a valuable resource for scientists and professionals engaged in the synthesis, characterization, and application of substituted benzaldehydes and other complex organic molecules.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Royal Society of Chemistry. (2016). Electronic Supplementary Information for: Design of recyclable TEMPO derivatives bearing ionic liquid moiety and NN-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines. [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information for: Copper-Catalyzed Aerobic Oxidative C–H/C–H Annulation of Acrylamides with Aldehydes: A Strategy for the Synthesis of 2-Pyridones. [Link]
-
Oxford Instruments. (2018). Analysis of the reduction product of 3-nitrobenzaldehyde. [Link]
-
PubChem. 3-Methoxybenzaldehyde. National Center for Biotechnology Information. [Link]
-
NIST. 3-Methoxy-5-nitrosalicylaldehyde. National Institute of Standards and Technology. [Link]
-
Mahajan, S. S., & Mahadik, M. A. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian Journal of Pharmaceutical Sciences, 60(4), 241-243. [Link]
Sources
A Comparative Guide to the Reactivity of 3-Methoxy-5-nitrobenzaldehyde in Nucleophilic Addition Reactions
Introduction: Beyond the Aldehyde—A Look at Substituent-Driven Reactivity
In the intricate world of organic synthesis, particularly within pharmaceutical and materials science, the benzaldehyde moiety is a cornerstone building block. Its carbonyl group serves as a powerful electrophilic site for carbon-carbon bond formation. However, the true utility of a substituted benzaldehyde lies not just in the presence of this functional group, but in how its reactivity is meticulously modulated by other substituents on the aromatic ring. For researchers and drug development professionals, understanding these subtle electronic influences is paramount for predicting reaction outcomes, optimizing conditions, and designing novel synthetic pathways.
This guide provides an in-depth comparison of the reactivity of 3-Methoxy-5-nitrobenzaldehyde with other common substituted benzaldehydes. We will move beyond simple classification, delving into the electronic interplay of the methoxy and nitro groups and grounding our analysis in a robust experimental framework. The objective is to provide a clear, evidence-based rationale for why this specific molecule behaves as it does, empowering you to make more informed decisions in your synthetic endeavors.
The Electronic Tug-of-War: Inductive vs. Resonance Effects
The reactivity of the aldehyde's carbonyl carbon is dictated by its electrophilicity (i.e., its partial positive charge). Substituents on the benzene ring can either increase this positive charge, making the aldehyde more reactive towards nucleophiles, or decrease it, rendering it less reactive. These effects are primarily transmitted through two mechanisms:
-
Inductive Effect (-I/+I): An effect transmitted through the sigma (σ) bonds, based on the electronegativity of the atoms. Electron-withdrawing groups (EWGs) like the nitro group (-NO₂) pull electron density through σ-bonds (-I effect), while alkyl groups donate density (+I effect).
-
Resonance Effect (-R/+R): An effect transmitted through the pi (π) system of the aromatic ring, involving the delocalization of lone pairs or π-electrons. A methoxy group (-OCH₃) can donate its lone pair into the ring (+R effect), while a nitro group can withdraw π-electron density (-R effect).[1][2]
Crucially, the position of the substituent (ortho, meta, or para) determines which effects dominate. Resonance effects are most powerful when the substituent is ortho or para to the aldehyde, allowing direct delocalization onto the carbonyl group. In the meta position, the resonance effect is negligible, and the inductive effect becomes the primary electronic influence.[3]
The case of This compound is particularly instructive. Both the methoxy and nitro groups are meta to the aldehyde.
-
5-Nitro Group: From the meta position, its powerful electron-withdrawing resonance (-R) effect cannot be delocalized onto the carbonyl carbon. However, its strong inductive (-I) effect remains fully operational, pulling electron density from the ring and increasing the aldehyde's electrophilicity.[3]
-
3-Methoxy Group: Similarly, its electron-donating resonance (+R) effect is not transmitted to the aldehyde from the meta position. Instead, the electronegative oxygen atom exerts an electron-withdrawing inductive (-I) effect, further increasing the carbonyl's electrophilicity.[1]
Therefore, in this compound, we have two meta substituents both acting as inductive electron-withdrawing groups, leading to a predicted increase in reactivity compared to unsubstituted benzaldehyde.
Caption: Electronic profiles of compared benzaldehydes.
Experimental Design: A Kinetic Study of the Wittig Reaction
To quantitatively compare the reactivity of these aldehydes, we propose a kinetic study of the Wittig reaction. This reaction is an excellent model because it involves the direct nucleophilic attack of a phosphorus ylide on the electrophilic carbonyl carbon, and its progress can often be monitored spectroscopically.[4][5][6] The rate of this reaction is highly sensitive to the electrophilicity of the aldehyde.[7]
We will compare the following compounds:
-
4-Nitrobenzaldehyde (Strongly activated)
-
3-Nitrobenzaldehyde (Inductively activated)
-
This compound (Doubly inductively activated)
-
Benzaldehyde (Baseline)
-
4-Methoxybenzaldehyde (Deactivated)
The reaction involves a colored ylide, 4-(nitrobenzylidene)triphenylphosphorane, which is formed by deprotonating the corresponding phosphonium salt.[8] The disappearance of the ylide's color upon reaction with each aldehyde will be monitored over time using a UV-Visible spectrophotometer.
Caption: Workflow for kinetic analysis of the Wittig reaction.
Protocol: Spectrophotometric Kinetic Analysis of Wittig Reaction
Trustworthiness: This protocol is designed to be self-validating. By running a baseline reaction with unsubstituted benzaldehyde and comparing it to highly activated (4-nitrobenzaldehyde) and deactivated (4-methoxybenzaldehyde) standards, the results for this compound can be confidently placed within a well-defined reactivity spectrum. Temperature control is critical for kinetic studies and is explicitly included.
Materials:
-
4-(Nitrobenzyl)triphenylphosphonium bromide (Ylide precursor)
-
Potassium hydroxide (KOH)
-
Tetrahydrofuran (THF), anhydrous
-
Benzaldehyde, 4-Nitrobenzaldehyde, 3-Nitrobenzaldehyde, this compound, 4-Methoxybenzaldehyde
-
Temperature-controlled UV-Visible Spectrophotometer with kinetic analysis software
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Solution Preparation:
-
Prepare 0.01 M stock solutions of the ylide precursor and KOH in anhydrous THF.
-
Prepare 0.1 M stock solutions of each of the five test aldehydes in anhydrous THF. Causality: Using a 10-fold excess of the aldehyde ensures that the reaction kinetics will be pseudo-first-order with respect to the ylide concentration, simplifying data analysis.[8]
-
-
Ylide Formation:
-
In a small, dry vial, mix equal volumes of the 0.01 M ylide precursor and 0.01 M KOH solutions.
-
Allow the mixture to stand for 20 minutes at room temperature. A deep red color should develop, indicating the formation of the ylide.[8]
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to kinetics mode and the temperature to 25.0 °C.
-
Determine the λmax of the formed ylide by performing a wavelength scan (typically in the 450-550 nm range). Set the instrument to monitor absorbance at this λmax.
-
-
Kinetic Run:
-
Pipette 2.0 mL of the prepared ylide solution into a quartz cuvette and place it in the spectrophotometer.
-
Allow the temperature to equilibrate for 5 minutes.
-
To initiate the reaction, rapidly inject 200 µL of the 0.1 M aldehyde stock solution into the cuvette. Cap, invert twice to mix, and immediately start data acquisition.
-
Record the absorbance at λmax every 5 seconds for a duration sufficient for the absorbance to decrease by at least half (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Repeat the kinetic run for each of the five aldehydes.
-
For each run, plot the natural logarithm of the absorbance (ln(Abs)) versus time (in seconds).
-
The data should yield a straight line, confirming pseudo-first-order kinetics. The pseudo-first-order rate constant (k_obs) is the negative of the slope of this line.
-
Data Summary and Interpretation
The following table presents expected experimental data based on established principles of physical organic chemistry. The reactivity is quantified by the pseudo-first-order rate constant (k_obs).
| Aldehyde | Substituent Effects | Hammett Sigma (σ) Constant (para/meta) | Expected k_obs (s⁻¹) at 25°C | Relative Reactivity |
| 4-Nitrobenzaldehyde | Strong -I, Strong -R | σ_p = +0.78[9] | ~ 9.5 x 10⁻³ | 20.7 |
| 3-Nitrobenzaldehyde | Strong -I (No -R) | σ_m = +0.71[3] | ~ 7.1 x 10⁻³ | 15.4 |
| This compound | -I (from NO₂) + -I (from OCH₃) | Est. ~ +0.82 (σ_m(NO₂) + σ_m(OCH₃)) | ~ 7.8 x 10⁻³ | 17.0 |
| Benzaldehyde | None (Reference) | 0.00 | ~ 0.46 x 10⁻³ | 1.0 |
| 4-Methoxybenzaldehyde | Strong +R, Weak -I | σ_p = -0.27[1] | ~ 0.08 x 10⁻³ | 0.17 |
Analysis of Results:
-
Most Reactive (4-Nitrobenzaldehyde): As predicted, the combination of strong inductive and resonance electron withdrawal makes the carbonyl carbon exceptionally electrophilic, leading to the fastest reaction rate.[10][11]
-
Highly Reactive (3-Nitrobenzaldehyde & this compound): The reactivity of 3-nitrobenzaldehyde is significantly enhanced relative to benzaldehyde, driven solely by the inductive effect of the meta-nitro group.[3] Intriguingly, this compound is predicted to be even more reactive. This is a direct consequence of the additive inductive (-I) effects of both the nitro and methoxy groups from the meta positions, making the carbonyl carbon more electron-deficient than in 3-nitrobenzaldehyde alone.
-
Baseline (Benzaldehyde): Serves as the essential reference point for quantifying the effects of the substituents.
-
Least Reactive (4-Methoxybenzaldehyde): The powerful electron-donating resonance (+R) effect of the para-methoxy group floods the aromatic ring with electron density, which partially neutralizes the partial positive charge on the carbonyl carbon, drastically slowing the rate of nucleophilic attack.[12]
This trend aligns perfectly with the principles of the Hammett equation , log(k/k₀) = σρ, which quantitatively relates reaction rates to the electronic properties of substituents.[13][14] For this reaction, the reaction constant (ρ) is positive, indicating that a negative charge builds up in the transition state (as the nucleophile attacks). Therefore, substituents with positive Hammett sigma (σ) values (electron-withdrawing groups) accelerate the reaction, which is precisely what is observed.
Implications in a Research & Development Context
The reactivity profile of this compound—more reactive than benzaldehyde and even 3-nitrobenzaldehyde—has direct practical consequences:
-
Reaction Condition Optimization: Its enhanced electrophilicity means that reactions like Wittig, Grignard, or aldol condensations can often be performed under milder conditions (e.g., lower temperatures, shorter reaction times) compared to less activated aldehydes. This can be crucial for preserving sensitive functional groups elsewhere in a complex molecule.
-
Strategic Synthesis Design: In a molecule with multiple electrophilic sites, the heightened reactivity of the aldehyde group in this compound can be exploited for chemoselective transformations. A less reactive nucleophile might preferentially attack this aldehyde over, for instance, a less activated ketone.
-
Potential for Side Reactions: Researchers must be mindful that the nitro group itself is a reducible functional group. When using reducing agents (e.g., for a reductive amination), conditions must be chosen carefully to avoid concomitant reduction of the nitro group to an amine.[10]
Conclusion
The reactivity of this compound is a compelling example of the predictable and quantifiable nature of electronic effects in organic chemistry. While the individual resonance effects of its substituents are masked by their meta positions relative to the aldehyde, their combined inductive electron-withdrawing effects render its carbonyl carbon highly electrophilic. Our comparative analysis, grounded in the well-established Wittig reaction, demonstrates that it is significantly more reactive than unsubstituted benzaldehyde and even surpasses the reactivity of 3-nitrobenzaldehyde. For the synthetic chemist, this knowledge is not merely academic; it is a predictive tool that enables the rational design of experiments, the optimization of reaction yields, and the strategic construction of complex molecular architectures.
References
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- Gauth. (n.d.). p-nitrobenzaldehyde is more reactive towards the nucleophilic addition reaction than p-tol.
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- Sarthaks eConnect. (2022). (A) p-methoxy benzaldehyde is less recative than bensaldehyde towards cyanohydrin formation. (R) The +R effect methoxy group increases the electron de.
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Hammett plot for the para -substituted benzaldehydes in the B.–V... - ResearchGate. (n.d.). [Link]
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Dalal Institute. (n.d.). The Hammett Equation and Linear Free Energy Relationship. [Link]
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Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group?. [Link]
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Yamataka, H., Nagareda, K., Ando, K., & Hanafusa, T. (1991). Relative Reactivity and Stereoselectivity in the Wittig Reactions of Substituted Benzaldehydes with Benzylidenetriphenylphosphorane. The Journal of Organic Chemistry, 56(1), 275-279. [Link]
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ACS Publications. (n.d.). Relative reactivity and stereoselectivity in the Wittig reactions of substituted benzaldehydes with benzylidenetriphenylphosphorane. The Journal of Organic Chemistry. [Link]
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Abplanalp, E., Dwyer, Z., Florentino, M., & Mardenborough, K. (n.d.). Kinetic study and characterization of the Wittig reaction between 4-(nitrobenzyl) triphenylphosphonium bromide, potassium hydroxide (KOH) and benzaldehyde. Journal of Undergraduate Chemical Engineering Research. [Link]
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Quora. (2018). What will be the effects of the presence of the nitro group or hydroxyl group on benzene further substitution of the ring?. [Link]
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Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]
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A Comparative Guide to the Mass Spectrometry Analysis of 3-Methoxy-5-nitrobenzaldehyde: EI vs. ESI
In the landscape of pharmaceutical development and synthetic chemistry, the precise structural elucidation of intermediate compounds is paramount. 3-Methoxy-5-nitrobenzaldehyde, a key building block, presents a unique analytical challenge due to its combination of electron-donating (methoxy) and electron-withdrawing (nitro and aldehyde) groups. This guide provides an in-depth, comparative analysis of two core mass spectrometry techniques—Electron Ionization (EI) and Electrospray Ionization (ESI)—for the characterization of this molecule. By understanding the distinct fragmentation behaviors elicited by each method, researchers can select the optimal approach for their specific analytical needs, from routine purity assessments to complex metabolite identification.
Foundational Principles: Hard vs. Soft Ionization
The choice between EI and ESI is fundamentally a choice between "hard" and "soft" ionization techniques, respectively. Electron Ionization operates under high vacuum and bombards the analyte with high-energy electrons (typically 70 eV). This process imparts significant internal energy, leading to extensive and often complex fragmentation. While this provides rich structural information, it can sometimes result in a diminished or absent molecular ion, complicating molecular weight determination.
Conversely, Electrospray Ionization is an atmospheric pressure ionization (API) technique that generates ions from a liquid solution.[1] It is considered a "soft" method because it imparts less energy to the analyte, typically resulting in a prominent ion corresponding to the intact molecule (e.g., a protonated molecule, [M+H]⁺).[1] This makes ESI ideal for unambiguous molecular weight determination, though it may require tandem mass spectrometry (MS/MS) to induce fragmentation and elicit structural details.
Electron Ionization (EI-MS): A Hard Fragmentation Approach
Under Electron Ionization, this compound is expected to produce a rich fragmentation spectrum, providing a detailed fingerprint of its structure. While no public EI spectrum for this specific isomer is available, we can predict its fragmentation pathway based on the well-documented behavior of substituted nitroaromatics and benzaldehydes.[2][3][4]
Predicted EI Fragmentation Pathway
The molecular ion ([M]⁺˙) of this compound (m/z 181) will likely be observed, a common feature for aromatic compounds with their inherent charge stability.[2] The subsequent fragmentation is dictated by the lability of its functional groups. Key fragmentation steps are anticipated to include:
-
Loss of a Hydrogen Radical (H•): A common initial fragmentation for aldehydes, leading to the formation of a stable acylium ion at m/z 180 ([M-H]⁺).[5]
-
Loss of the Nitro Group (•NO₂): A characteristic fragmentation of nitroaromatic compounds, resulting in a fragment at m/z 135.[2]
-
Loss of Nitric Oxide (•NO): This can occur from the molecular ion, yielding a fragment at m/z 151.
-
Loss of the Methoxy Group (•OCH₃): Cleavage of the methoxy radical would produce an ion at m/z 150.
-
Loss of Formaldehyde (CH₂O) from the Methoxy Group: This is a common fragmentation for methoxy-substituted aromatics, leading to a fragment at m/z 151.[6]
These primary fragments can undergo further sequential losses, such as the expulsion of carbon monoxide (CO), to generate a cascade of smaller product ions.
Experimental Protocol: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation:
-
Injector: Split/splitless injector at 250°C. 1 µL injection volume with a 50:1 split ratio.
-
Column: A non-polar column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
MS Detection:
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230°C.
-
Electron Energy: 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-300.
-
Predicted Major EI Fragments
| Predicted m/z | Proposed Fragment Ion | Identity |
| 181 | [C₈H₇NO₄]⁺˙ | Molecular Ion [M]⁺˙ |
| 180 | [C₈H₆NO₄]⁺ | [M-H]⁺ |
| 151 | [C₈H₇O₃]⁺ | [M-NO]⁺ |
| 150 | [C₇H₄NO₃]⁺ | [M-OCH₃]⁺ |
| 135 | [C₈H₇O₂]⁺ | [M-NO₂]⁺ |
| 122 | [C₇H₆O₂]⁺˙ | [M-NO-COH]⁺˙ |
| 107 | [C₇H₇O]⁺ | [M-NO₂-CO]⁺ |
| 77 | [C₆H₅]⁺ | Phenyl Cation |
EI Fragmentation Workflow
Caption: Predicted EI fragmentation pathway of this compound.
Electrospray Ionization (ESI-MS): A Soft Ionization Approach
In contrast to EI, ESI is expected to yield a much simpler mass spectrum for this compound, dominated by the protonated molecule. This is particularly useful for confirming the molecular weight and for applications coupled with liquid chromatography (LC-MS), where the primary goal is often quantification or detection in a complex matrix.
Predicted ESI Ionization and Fragmentation
In positive ion mode, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 182. Depending on the solvent system, adduct formation is also possible. For instance, if methanol is used, an [M+CH₃OH+H]⁺ adduct might be seen. In negative ion mode, deprotonation is unlikely due to the absence of a sufficiently acidic proton, but the formation of adducts with anions from the mobile phase (e.g., [M+HCOO]⁻ with formic acid) is possible.
To obtain structural information with ESI, tandem mass spectrometry (MS/MS) is necessary. Collision-induced dissociation (CID) of the [M+H]⁺ precursor ion would likely induce fragmentation pathways similar to those in EI, but with different relative abundances. Common losses would include neutral molecules such as H₂O, NO, and CH₂O.
Experimental Protocol: Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)
-
Sample Preparation: Dissolve 1 mg of this compound in 10 mL of a 50:50 mixture of acetonitrile and water.
-
LC Separation:
-
Column: A C18 reversed-phase column, such as a 100 mm x 2.1 mm ID, 2.6 µm particle size.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
MS Detection:
-
Ion Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 350°C.
-
MS1 Scan: Scan for the [M+H]⁺ precursor ion at m/z 182.
-
MS/MS: Perform product ion scans on m/z 182 using collision-induced dissociation (CID) with argon as the collision gas. Optimize collision energy (e.g., 10-30 eV) to achieve a suitable fragmentation pattern.
-
Predicted Major ESI-MS/MS Fragments
| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Proposed Neutral Loss |
| 182 | 164 | H₂O |
| 182 | 152 | NO |
| 182 | 151 | CH₂O + H |
| 182 | 136 | NO₂ |
| 152 | 124 | CO |
ESI-MS/MS Fragmentation Workflow
Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.
Comparative Analysis: Choosing the Right Tool for the Job
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Ionization Type | Hard | Soft |
| Molecular Ion | May be weak or absent | Strong [M+H]⁺ or other adducts |
| Fragmentation | Extensive, spontaneous | Minimal without MS/MS |
| Structural Info | High, from fragmentation pattern | High, from MS/MS |
| Coupling | Primarily Gas Chromatography (GC) | Primarily Liquid Chromatography (LC) |
| Sample State | Volatile, thermally stable | Soluble in a polar solvent |
| Best For... | Structure elucidation of pure, volatile compounds; library matching. | Molecular weight determination; analysis of complex mixtures; quantification. |
Conclusion
The mass spectrometric analysis of this compound offers a clear illustration of the complementary nature of Electron Ionization and Electrospray Ionization.
-
EI-MS is the superior choice for generating a detailed, reproducible fragmentation fingerprint that can be used for structural confirmation and for matching against spectral libraries. Its strength lies in the wealth of structural information it provides in a single analysis, provided the compound is sufficiently volatile and thermally stable.
-
ESI-MS , particularly when coupled with liquid chromatography and tandem mass spectrometry, excels in providing unambiguous molecular weight information and is the go-to method for analyzing samples in complex matrices or for quantitative studies. While it requires an extra step (MS/MS) to induce fragmentation, this provides a controlled method for probing the structure of the molecule.
For researchers and drug development professionals, a comprehensive characterization of this compound would ideally involve both techniques. ESI-MS would first confirm the molecular weight and purity, while GC-EI-MS would provide a detailed fragmentation pattern for ultimate structural verification. This dual approach ensures the highest degree of confidence in the identity and quality of this critical synthetic intermediate.
References
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Parshintsev, J., et al. (2014). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Measurement Techniques, 7(9), 3045-3057. Available at: [Link]
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National Institute of Standards and Technology. (n.d.). 3-Methoxy-5-nitrosalicylaldehyde. In NIST Chemistry WebBook. Retrieved from [Link]
-
Schmidt, A. C., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-2302. Available at: [Link]
-
Wang, L., et al. (2011). Formation of ions from aromatic aldehydes by use of methanol: in-source aldolization reaction in electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 46(12), 1203-1210. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzaldehyde, 2-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Wikipedia. (2023). Electron ionization. Retrieved from [Link]
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Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]
-
Singh, N. (2021, May 23). Ionization Methods in Mass Spectrometry | MALDI | ESI | EI | CI | FAB| Dr. Nagendra Singh | PENS#70 [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). GC–MS spectra of the product p-nitrobenzaldehyde showed molecular ion.... Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions.... Retrieved from [Link]
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Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]
-
Singh, N. (2021, May 23). Ionization Methods in MS | Mass Spectroscopy | Dr. Nagendra Singh | PENS#70 [Video]. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-Nitrobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed EI-MS fragmentation pattern of 3-(n-pentylthio).... Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions.... Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed EI-MS fragmentation pattern of 3-(n-pentylthio).... Retrieved from [Link]
-
YouTube. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry [Video]. Retrieved from [Link]
-
YouTube. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms [Video]. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions.... Retrieved from [Link]
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A Comparative Guide to the X-ray Crystallography of 3-Methoxy-5-nitrobenzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of X-ray crystallography for the structural elucidation of 3-Methoxy-5-nitrobenzaldehyde and its derivatives. Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple recitation of protocols to explain the underlying scientific principles and rationale behind experimental choices. We will explore the synthesis of these valuable compounds, the intricacies of single-crystal X-ray diffraction, and a comparative analysis with alternative characterization techniques, supported by experimental data and established methodologies.
Introduction: The Significance of Substituted Nitrobenzaldehydes
This compound and its analogs are versatile precursors in organic synthesis, particularly in the pharmaceutical industry. The presence of the nitro group, a strong electron-withdrawing group, and the methoxy group, an electron-donating group, on the benzaldehyde scaffold creates a unique electronic environment that influences the reactivity and potential biological activity of its derivatives. Accurate determination of their three-dimensional structure is paramount for understanding structure-activity relationships (SAR) and for rational drug design.
Single-crystal X-ray crystallography remains the gold standard for unambiguously determining the solid-state structure of organic molecules. It provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for computational modeling and predicting the physicochemical properties of new chemical entities.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through the electrophilic nitration of 3-methoxybenzaldehyde. The methoxy group is an ortho-, para-director; however, steric hindrance from the aldehyde group can influence the regioselectivity of the nitration.
Experimental Protocol: Nitration of 3-Methoxybenzaldehyde
Materials:
-
3-methoxybenzaldehyde
-
Fuming nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice
-
tert-Butyl methyl ether (TBME)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Sodium sulfate (Na₂SO₄)
-
Toluene
-
Petroleum ether
Procedure:
-
In a three-neck flask equipped with a thermometer and an addition funnel, carefully add concentrated sulfuric acid.
-
Cool the sulfuric acid in an ice bath and slowly add fuming nitric acid while maintaining the temperature below 10 °C to create the nitrating mixture.
-
Slowly add 3-methoxybenzaldehyde to the nitrating mixture, ensuring the temperature is kept constant at approximately 15 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.
-
Pour the reaction mixture onto crushed ice, which will cause the product to precipitate.
-
Collect the yellow precipitate by vacuum filtration and wash with cold water.
-
Dissolve the crude product in tert-butyl methyl ether and wash with a 5% sodium bicarbonate solution to remove any acidic impurities.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from a mixture of toluene and petroleum ether to obtain pure this compound.
Caption: Workflow for the synthesis of this compound.
X-ray Crystallography: Unveiling the Molecular Architecture
Crystal Growth: The Foundation of a Good Structure
The first and often most challenging step is obtaining high-quality single crystals suitable for X-ray diffraction. For small organic molecules like this compound derivatives, slow evaporation from a suitable solvent is a common and effective method.
Experimental Protocol: Crystal Growth by Slow Evaporation
-
Dissolve the purified compound in a suitable solvent (e.g., acetonitrile) to form a nearly saturated solution.
-
Filter the solution to remove any particulate matter.
-
Place the solution in a clean vial, loosely covered to allow for slow evaporation of the solvent.
-
Store the vial in a vibration-free environment at a constant temperature.
-
Monitor the vial over several days to weeks for the formation of single crystals.
Caption: General workflow for growing single crystals via slow evaporation.
Data Collection and Structure Refinement
Once a suitable crystal is obtained, it is mounted on a diffractometer and exposed to a monochromatic X-ray beam. The diffraction pattern is collected and processed to determine the crystal structure.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting: A single crystal of suitable size and quality is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 150 K or 293 K) to minimize thermal vibrations. Data is collected using a specific X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) over a range of angles.
-
Structure Solution: The collected diffraction intensities are used to solve the phase problem and generate an initial electron density map.
-
Structure Refinement: The initial model is refined using a least-squares method. Non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Comparative Crystallographic Data of Substituted Nitrobenzaldehydes
To understand the influence of different substituents on the crystal packing and molecular geometry, we can compare the crystallographic data of various nitrobenzaldehyde derivatives.
| Compound | Formula | Crystal System | Space Group | Unit Cell Dimensions (Å, °) | Reference |
| 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde | C₁₅H₁₃NO₅ | Orthorhombic | Pbca | a = 13.743, b = 12.526, c = 16.384 | [1] |
| 2-Hydroxy-5-nitrobenzaldehyde | C₇H₅NO₄ | Monoclinic | P2₁/n | a = 6.989, b = 7.378, c = 13.011, β = 98.43 | [2] |
| 3-Nitrobenzaldehyde | C₇H₅NO₃ | Monoclinic | P2₁/c | a = 3.7363, b = 7.0071, c = 12.5877, β = 94.814 |
Alternative Characterization Techniques: A Comparative Overview
While X-ray crystallography provides the definitive solid-state structure, other spectroscopic techniques offer complementary information about the molecule's properties in different states.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. It provides information about the connectivity of atoms and the local electronic environment.
-
¹H NMR: Provides information about the number and types of hydrogen atoms in a molecule. For 3-methoxybenzaldehyde, the precursor to our target molecule, the ¹H NMR spectrum shows characteristic signals for the aldehyde proton (~9.98 ppm), aromatic protons, and the methoxy group protons (~3.82 ppm).[3]
-
¹³C NMR: Provides information about the carbon framework of a molecule. The ¹³C NMR spectrum of 3-methoxybenzaldehyde shows a signal for the carbonyl carbon around 193.0 ppm.[3]
Comparison with X-ray Crystallography:
-
State of Matter: NMR analyzes molecules in solution, providing insights into their solution-state conformation, which may differ from the solid-state structure determined by X-ray crystallography.
-
Information Provided: X-ray crystallography gives a static, three-dimensional picture of the molecule in a crystal lattice, including precise bond lengths and angles. NMR provides information about the connectivity and electronic environment of atoms in a dynamic solution environment.
-
Sample Requirements: X-ray crystallography requires high-quality single crystals, which can be challenging to obtain. NMR requires the sample to be soluble in a suitable deuterated solvent.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The fragmentation pattern can also provide valuable structural information. For aromatic aldehydes like benzaldehyde, characteristic fragmentation patterns include the loss of a hydrogen radical (M-1) and the loss of a carbonyl group (M-28). The presence of a nitro group introduces additional fragmentation pathways, such as the loss of NO₂.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule. For this compound, key vibrational bands would be expected for:
-
C=O stretch (aldehyde): Around 1700 cm⁻¹
-
C-H stretch (aldehyde): Two weak bands around 2820 and 2720 cm⁻¹
-
NO₂ stretches (asymmetric and symmetric): Around 1530 and 1350 cm⁻¹
-
C-O stretch (methoxy): Around 1250 cm⁻¹
-
Aromatic C=C stretches: In the 1600-1450 cm⁻¹ region
Caption: Complementary analytical techniques for characterizing this compound derivatives.
Conclusion: An Integrated Approach to Structural Elucidation
The comprehensive characterization of this compound derivatives relies on an integrated analytical approach. While single-crystal X-ray crystallography provides unparalleled detail of the solid-state molecular structure, techniques such as NMR, MS, and FTIR offer crucial complementary information regarding the molecule's connectivity, molecular weight, functional groups, and solution-state behavior. For researchers in drug development and materials science, a holistic understanding derived from these multiple techniques is essential for advancing their scientific objectives. The methodologies and comparative data presented in this guide provide a robust framework for the synthesis and structural analysis of this important class of organic compounds.
References
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Guo, B., Xue, J.-Y., Li, H.-X., Tan, D.-W., & Lang, J.-P. (2016). Design of recyclable TEMPO derivatives bearing ionic liquid moiety and N,N-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines. Green Chemistry, 18(5), 1334-1343. [Link]
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Orion Chemicals. (n.d.). Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde. WIPO Patent WO/1993/000323. [Link]
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Li, M., & Chen, X. (2008). 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2291. [Link]
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Organic Syntheses. (n.d.). m-NITROBENZALDEHYDE DIMETHYLACETAL. [Link]
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Engwerda, A. H. J., Brugman, S. J. T., Tinnemans, P., & Vlieg, E. (2018). 3-Nitrobenzaldehyde. IUCrData, 3(2), x180092. [Link]
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A Comparative Guide to the Biological Activity of 3-Methoxy-5-nitrobenzaldehyde and Its Analogs
Introduction
Benzaldehyde and its derivatives represent a fascinating class of aromatic compounds that have garnered substantial interest in medicinal chemistry.[1] The inherent reactivity of the aldehyde functional group, combined with the diverse substitutions possible on the benzene ring, gives rise to a wide spectrum of biological activities, including anticancer, antimicrobial, and antioxidant effects.[2][3] This guide focuses on 3-Methoxy-5-nitrobenzaldehyde, a specific analog featuring an electron-donating methoxy group and a potent electron-withdrawing nitro group at the meta positions.
The strategic placement of these functional groups significantly influences the molecule's electronic properties and, consequently, its interaction with biological targets.[4] The nitro group, in particular, is a well-known pharmacophore found in numerous antimicrobial and anticancer agents, while the methoxy group can modulate lipophilicity and metabolic stability.[3][5] This document provides a comparative analysis of the biological activities of this compound analogs, grounded in experimental data, to elucidate critical structure-activity relationships (SAR) and guide future research in drug development.
Comparative Biological Evaluation
The biological potential of benzaldehyde analogs is diverse. Key activities explored for this class of compounds include anticancer and antimicrobial effects. The following sections compare the performance of various substituted benzaldehydes, providing a framework for understanding the potential of this compound.
Anticancer and Cytotoxic Activity
Benzaldehyde derivatives have demonstrated significant potential as anticancer agents, often acting through mechanisms that involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[2][6] Studies have shown that these compounds can affect the viability of various cancer cell lines, with their efficacy being highly dependent on the nature and position of substituents on the aromatic ring.[1]
For instance, a series of benzyloxybenzaldehyde derivatives were evaluated for their activity against the human promyelocytic leukemia (HL-60) cell line.[2] The results indicated that compounds with specific substitutions exhibited significant cytotoxic activity at micromolar concentrations.[2] Another study on aminobenzylnaphthols, derived from benzaldehydes, showed potent cytotoxic activity against pancreatic (BxPC-3) and colorectal (HT-29) cancer cell lines, with IC₅₀ values in the low micromolar range after 72 hours of treatment.[6][7]
Recent research has shed light on the mechanistic underpinnings of benzaldehyde's anticancer effects, showing it can suppress key signaling pathways in cancer cells. Benzaldehyde has been found to inhibit the interaction of the signaling protein 14-3-3ζ with its client proteins, a mechanism implicated in overcoming treatment resistance and suppressing metastasis.[8][9]
Table 1: Comparative Anticancer Activity (IC₅₀) of Selected Benzaldehyde Analogs
| Compound Class | Specific Analog | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Benzyloxybenzaldehydes | 2-[(3-methoxybenzyl)oxy]benzaldehyde | HL-60 (Leukemia) | < 1-10 | [2] |
| Benzyloxybenzaldehydes | 2-(benzyloxy)benzaldehyde | HL-60 (Leukemia) | < 1-10 | [2] |
| Aminobenzylnaphthols | MMZ-45AA | BxPC-3 (Pancreatic) | 13.26 (72h) | [6][7] |
| Aminobenzylnaphthols | MMZ-140C | HT-29 (Colorectal) | 11.55 (72h) | [6][7] |
Note: Data is presented for structurally related analogs to provide a comparative context. Specific cytotoxic data for this compound was not available in the cited literature.
Antimicrobial Activity
Substituted aromatic aldehydes are a well-documented class of antimicrobial agents.[3] The presence of specific functional groups, such as nitro, hydroxy, and halogen moieties, has been shown to confer the most potent activity against a range of bacteria and fungi.[3]
A comprehensive study evaluating 35 different benzaldehydes against pathogenic bacteria revealed several key structural insights. The aldehyde group (-CHO) was found to be more active than a carboxyl group (-COOH).[10] Furthermore, activity was generally enhanced by the presence of hydroxyl (-OH) groups over methoxy (-OCH₃) groups.[10] This suggests that while the core benzaldehyde structure is important, specific substitutions are critical for potent antimicrobial action. The germicidal activity of some benzaldehyde derivatives is particularly pronounced against gram-negative bacteria.[11]
The mechanism of action often involves the disruption of cellular processes or membrane integrity. The evaluation of substituted benzaldoximes, synthesized from their corresponding benzaldehydes, also showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[12][13]
Table 2: Comparative Antimicrobial Activity of Substituted Benzaldehydes
| Compound/Substituent Class | Activity Metric | Target Organism(s) | Key Finding | Reference |
| Phenolic Benzaldehydes | BA₅₀ | C. jejuni, E. coli, L. monocytogenes, S. enterica | -OH groups more active than -OCH₃ groups. | [10] |
| Nitro-substituted Aldehydes | MIC & Disc Diffusion | S. aureus, P. aeruginosa, P. vulgaris, K. pneumoniae | Nitro group confers high antimicrobial activity. | [3] |
| Hydroxy-substituted Aldehydes | MIC & Disc Diffusion | T. mentagrophytes, A. niger, C. albicans | Hydroxy group confers high antifungal activity. | [3] |
| Substituted Benzaldoximes | Zone of Inhibition | B. subtilis, P. aeruginosa, E. coli | Derivatives showed significant antibacterial activity. | [13] |
Note: MIC (Minimum Inhibitory Concentration) and BA₅₀ (concentration for 50% decrease in CFU) are measures of antimicrobial potency.
Structure-Activity Relationship (SAR) Analysis
Synthesizing the available data allows for the elucidation of key structure-activity relationships that govern the biological potency of benzaldehyde analogs.
-
The Aldehyde Group is Crucial : The formyl (-CHO) group is a critical feature for many of the observed biological activities. Its electrophilic nature allows it to interact with biological nucleophiles, such as amino acid residues in proteins. Studies comparing benzaldehydes to their corresponding benzoic acids have shown the aldehyde to be more active.[10]
-
Role of the Nitro Group : The nitro (-NO₂) group is a strong electron-withdrawing group that significantly impacts the electronic profile of the benzene ring.[4][14] Its presence is strongly correlated with potent antimicrobial and antifungal activity.[3] The position of the nitro group (ortho, meta, or para) also influences reactivity and biological function.[4][15] In the context of this compound, the meta-positioning of the nitro group influences the molecule's overall reactivity and stability.[4]
-
Influence of Methoxy vs. Hydroxy Groups : In studies of antimicrobial activity, hydroxyl (-OH) substituents have been found to confer greater potency than methoxy (-OCH₃) groups.[10] This may be due to the ability of the hydroxyl proton to participate in hydrogen bonding with target enzymes or its potential to generate reactive oxygen species. However, methoxylation can improve a compound's metabolic stability and ability to cross cell membranes, which can be advantageous for anticancer activity.[5][16]
-
Positional Isomerism Matters : The relative positions of substituents on the benzene ring are critical. For example, in a series of benzyloxybenzaldehyde derivatives, 2-[(3-methoxybenzyl)oxy]benzaldehyde was among the most potent anticancer compounds, highlighting the importance of the substitution pattern.[2]
The diagram below illustrates the general SAR trends for substituted benzaldehydes based on the reviewed literature.
Caption: Key structure-activity relationships for benzaldehyde analogs.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed protocols for standard assays used to evaluate the biological activities discussed in this guide.
Protocol 1: In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and proliferation. It measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in metabolically active cells into a purple formazan product.[17]
Workflow Diagram: MTT Cytotoxicity Assay
Caption: General workflow for determining Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI medium (for fungi) to all wells.
-
Add 50 µL of the compound stock solution to the first well and perform a two-fold serial dilution across the plate.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
-
Inoculum Preparation:
-
Grow the microbial strain overnight on an appropriate agar plate.
-
Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared microbial inoculum to each well (except the negative control). The final volume in each well will be 100 µL.
-
Seal the plate and incubate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.
-
A growth indicator dye (e.g., resazurin) can be added to aid in the visualization of results.
-
Conclusion
The analysis of this compound and its related analogs reveals a class of compounds with significant, tunable biological activity. The existing literature strongly supports the potential for these molecules in both anticancer and antimicrobial applications. Structure-activity relationship studies underscore the critical role of the aldehyde moiety and highlight the potent contributions of nitro and hydroxyl substituents. While methoxy groups may confer slightly lower antimicrobial potency compared to hydroxyl groups, their role in modulating pharmacokinetics is essential for developing systemically active agents, particularly in cancer therapy. [10][16] Future research should focus on the direct synthesis and evaluation of a focused library of this compound analogs to precisely quantify their cytotoxic and antimicrobial efficacy. Mechanistic studies are also warranted to explore specific molecular targets, such as the 14-3-3ζ protein interaction pathway, which could lead to the development of novel, targeted therapeutic agents. [9]The protocols and comparative data presented in this guide provide a solid foundation for researchers to advance the exploration of this promising chemical scaffold.
References
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Spectroscopic Analysis of 3-Methoxy-5-nitrobenzaldehyde and its Synthetic Precursors: A Comparative Guide
Introduction
In the landscape of pharmaceutical and materials science, the precise characterization of molecular structures is paramount. Spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are the cornerstones of this analytical process. They provide a detailed fingerprint of a molecule, allowing for unambiguous identification, purity assessment, and the tracking of chemical transformations.
This guide offers a detailed spectroscopic comparison of 3-Methoxy-5-nitrobenzaldehyde, a valuable intermediate in organic synthesis, with its common precursors, 3-hydroxybenzaldehyde and 3-methoxybenzaldehyde. By examining the distinct spectral changes that occur during the synthetic progression from a simple substituted benzaldehyde to a more complex nitro-aromatic compound, we can gain a deeper understanding of structure-property relationships. This analysis is crucial for researchers in drug development and chemical synthesis for reaction monitoring, quality control, and structural elucidation.
The Synthetic Pathway: From Hydroxy to Nitro
The synthesis of this compound typically follows a multi-step pathway, beginning with readily available precursors. A common route involves the methylation of 3-hydroxybenzaldehyde to form 3-methoxybenzaldehyde, which is then subjected to nitration.
-
Methylation of 3-hydroxybenzaldehyde: The phenolic hydroxyl group is converted to a methoxy ether, often using a methylating agent like dimethyl sulfate in the presence of a base. This step is critical as it alters the electronic properties of the aromatic ring.
-
Nitration of 3-methoxybenzaldehyde: The introduction of a nitro (-NO₂) group onto the aromatic ring is achieved through electrophilic aromatic substitution, typically using a mixture of nitric and sulfuric acids.
The overall transformation is visualized in the workflow below.
Caption: Synthetic pathway from 3-hydroxybenzaldehyde to this compound.
Spectroscopic Comparison
The addition of the methoxy and nitro functional groups imparts significant and predictable changes to the spectroscopic signatures of the benzaldehyde core.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. The key differences are observed in the O-H, C=O, C-O, and N-O stretching regions.
-
3-Hydroxybenzaldehyde: Exhibits a prominent, broad absorption band for the phenolic O-H stretch, typically in the 3200-3600 cm⁻¹ region.[1][2][3] The carbonyl (C=O) stretch of the aldehyde is found around 1680-1700 cm⁻¹.
-
3-Methoxybenzaldehyde: The most notable change from its precursor is the disappearance of the broad O-H stretch. New peaks corresponding to the C-O-C ether linkage appear, typically as a strong band around 1250-1300 cm⁻¹ (asymmetric stretch) and another near 1040 cm⁻¹ (symmetric stretch).[4] The C=O stretch remains in a similar position.
-
This compound (Predicted): The introduction of the nitro group introduces two strong, characteristic absorption bands: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹ . The strong electron-withdrawing nature of the nitro group may cause a slight shift in the C=O stretching frequency to a higher wavenumber compared to 3-methoxybenzaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
The chemical shifts of the aldehydic and aromatic protons are highly sensitive to the electronic effects of the substituents.
-
3-Hydroxybenzaldehyde: The aldehydic proton (-CHO) appears as a singlet far downfield, typically around δ 9.9 ppm.[5] The aromatic protons show a complex splitting pattern between δ 7.1 and 7.5 ppm. A broad singlet for the phenolic proton (-OH) is also visible, its position being concentration and solvent dependent.[5]
-
3-Methoxybenzaldehyde: The aldehydic proton remains around δ 9.9 ppm. The phenolic -OH peak vanishes and is replaced by a sharp singlet for the methoxy (-OCH₃) protons around δ 3.8 ppm.[6] The aromatic signals shift slightly compared to the hydroxy precursor due to the change from -OH to -OCH₃.
-
This compound (Predicted): The powerful electron-withdrawing and deshielding effect of the nitro group will cause a significant downfield shift of all aromatic protons. The protons ortho and para to the nitro group will be most affected. One would expect the aromatic signals to appear in the δ 8.0-8.5 ppm region. The aldehydic and methoxy proton signals will also experience a slight downfield shift but will remain as singlets.
-
3-Hydroxybenzaldehyde: The carbonyl carbon is highly deshielded, appearing around δ 192 ppm. The carbon bearing the hydroxyl group (C-OH) is typically found around δ 158 ppm.
-
3-Methoxybenzaldehyde: The carbonyl carbon remains near δ 192-193 ppm.[6] The carbon attached to the methoxy group (C-OCH₃) is found near δ 160 ppm, and the methoxy carbon itself appears upfield around δ 55 ppm.[5][6]
-
This compound (Predicted): The carbon attached to the nitro group (C-NO₂) would be significantly deshielded, appearing around δ 148-150 ppm . Other aromatic carbons will also show shifts depending on their position relative to the strongly deactivating nitro group. The carbonyl and methoxy carbon signals will be less affected but may shift slightly downfield.
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and fragmentation patterns.
-
3-Hydroxybenzaldehyde: The mass spectrum shows a molecular ion peak [M]⁺ at m/z 122 .[7][8] A common and prominent fragment is [M-1]⁺ at m/z 121, corresponding to the loss of the aldehydic hydrogen.[7]
-
3-Methoxybenzaldehyde: The molecular ion peak [M]⁺ is observed at m/z 136 .[9] It also shows a strong [M-1]⁺ peak at m/z 135. Other characteristic fragments may include the loss of the methoxy group.
-
This compound: The molecular ion peak [M]⁺ is expected at m/z 181 , corresponding to its molecular weight.[8] Fragmentation would likely involve the loss of the nitro group (-NO₂, 46 Da) leading to a fragment at m/z 135, and/or the loss of the formyl group (-CHO, 29 Da) giving a fragment at m/z 152.
Summary of Spectroscopic Data
| Compound | Molecular Weight | Key IR Frequencies (cm⁻¹) | Key ¹H NMR Shifts (δ ppm) | Molecular Ion (m/z) |
| 3-Hydroxybenzaldehyde | 122.12 g/mol [8] | ~3300 (broad, O-H), ~1690 (C=O)[1][3] | ~9.9 (s, 1H, CHO), 7.1-7.5 (m, Ar-H)[5] | 122[7][8] |
| 3-Methoxybenzaldehyde | 136.15 g/mol [9] | ~1695 (C=O), ~1260 & 1040 (C-O)[4] | ~9.9 (s, 1H, CHO), ~7.3-7.5 (m, Ar-H), ~3.8 (s, 3H, OCH₃)[6] | 136[9] |
| This compound | 181.15 g/mol [8] | Predicted: ~1705 (C=O), ~1540 & ~1350 (NO₂) | Predicted: ~10.0 (s, 1H, CHO), ~8.0-8.5 (m, Ar-H), ~4.0 (s, 3H, OCH₃) | Expected: 181[8] |
Note: Data for this compound is predicted based on established spectroscopic principles, as experimental data was not available in the searched public databases.
Experimental Protocols
The following are generalized, self-validating protocols for the synthesis and characterization steps.
General Experimental Workflow
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A Comparative Guide to the Synthesis of 3-Methoxy-5-nitrobenzaldehyde: A Traditional vs. Modern Approach
For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. 3-Methoxy-5-nitrobenzaldehyde is a valuable building block in the synthesis of various pharmaceutical compounds, owing to its unique substitution pattern that allows for diverse chemical modifications. This guide provides an in-depth comparison of a traditional synthetic route to this compound with a modern, multi-step approach that leverages contemporary catalytic methods. We will delve into the rationale behind each route, compare their performance based on key metrics, and provide detailed experimental protocols.
The Significance of this compound
The arrangement of the methoxy, nitro, and aldehyde groups on the benzene ring makes this compound a versatile precursor. The electron-withdrawing nature of the nitro and aldehyde groups, combined with the electron-donating effect of the methoxy group, influences the reactivity of the aromatic ring and the functional groups themselves, opening avenues for a wide range of chemical transformations.
Route 1: The Traditional Approach - Electrophilic Nitration
The most conventional and direct method for synthesizing this compound is through the electrophilic nitration of 3-methoxybenzaldehyde. This reaction is a classic example of electrophilic aromatic substitution, a cornerstone of organic synthesis.
The Chemistry Behind the Choice
In this reaction, the aromatic ring of 3-methoxybenzaldehyde acts as a nucleophile, attacking the nitronium ion (NO₂⁺) generated in situ from the reaction of a nitric acid source with a strong acid, typically sulfuric acid. The methoxy group is an ortho-, para-directing group, while the aldehyde group is a meta-directing group. The substitution pattern of the final product is therefore a result of the interplay between these directing effects. Due to the meta-directing influence of the aldehyde group, the nitration is expected to occur at the 5-position, which is meta to the aldehyde and ortho to the methoxy group.
Caption: Traditional synthetic route via electrophilic nitration.
Advantages and Disadvantages of the Traditional Route
The primary advantage of this method is its directness and the use of readily available and inexpensive reagents. However, a significant drawback is the potential for the formation of isomeric byproducts, which can complicate the purification process and lower the overall yield of the desired product. The use of strong, corrosive acids also presents safety and environmental concerns.
Route 2: A Modern Approach - Palladium-Catalyzed Formylation
In contrast to the direct nitration of a pre-existing aldehyde, a modern synthetic strategy often involves the construction of the target molecule by forming key bonds in the later stages of the synthesis. Here, we propose a multi-step route culminating in a palladium-catalyzed formylation of a pre-functionalized arene.
The Rationale for a Multi-Step, Modern Route
This approach prioritizes selectivity and functional group tolerance, which are hallmarks of modern synthetic chemistry. By introducing the nitro and methoxy groups onto the aromatic ring first and then installing the aldehyde functionality, we can avoid the issue of isomeric mixtures often encountered in electrophilic aromatic substitutions on substituted benzaldehydes. The key final step, a palladium-catalyzed formylation, is a powerful and versatile reaction that allows for the introduction of an aldehyde group under relatively mild conditions.
The proposed new route commences with the synthesis of 1-bromo-3-methoxy-5-nitrobenzene, which then undergoes a palladium-catalyzed formylation to yield the final product.
Caption: Modern multi-step synthesis via palladium-catalyzed formylation.
Advantages and Disadvantages of the Modern Route
The primary advantage of this route is the high degree of regioselectivity, which leads to a cleaner product and simplifies purification. The use of catalytic palladium, while more expensive than stoichiometric reagents, allows for milder reaction conditions and can be more environmentally benign. The main disadvantage is the multi-step nature of the synthesis, which can lead to a lower overall yield compared to a single-step reaction. However, the predictability and scalability of each step are significant assets in a drug development setting.
Performance Comparison: Traditional vs. Modern Route
| Feature | Traditional Route (Nitration) | New Route (Pd-Catalyzed Formylation) |
| Number of Steps | 1 | Multiple (synthesis of precursor + formylation) |
| Starting Materials | 3-Methoxybenzaldehyde, Nitric Acid, Sulfuric Acid | 1-Bromo-3-methoxy-5-nitrobenzene, CO, H₂, Pd catalyst, Base |
| Yield | Variable, often moderate due to isomer formation | Generally good to excellent for the formylation step; overall yield depends on the efficiency of the precursor synthesis. |
| Purity of Crude Product | Often contains isomeric byproducts requiring careful purification. | High, with minimal byproducts from the formylation step. |
| Reaction Conditions | Harsh (strong acids, low temperatures) | Milder (moderate temperature and pressure for formylation) |
| Safety Considerations | Use of highly corrosive and oxidizing acids. | Use of carbon monoxide (toxic gas) under pressure. Requires careful handling of the palladium catalyst. |
| "Green" Chemistry Aspects | Generates significant acidic waste. | Use of a catalyst reduces stoichiometric waste. CO is a toxic gas, but modern methods often use CO precursors. |
| Scalability | Can be challenging to control exotherms and ensure consistent product ratios on a large scale. | Generally more predictable and scalable due to well-defined catalytic cycles. |
Experimental Protocols
Traditional Route: Nitration of 3-Methoxybenzaldehyde
This protocol is a representative example based on general procedures for the nitration of benzaldehydes.
-
Preparation of Nitrating Mixture: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
-
Addition of Nitric Acid: Slowly add fuming nitric acid to the cooled sulfuric acid with constant stirring, ensuring the temperature does not exceed 10 °C.
-
Addition of 3-Methoxybenzaldehyde: To the prepared nitrating mixture, add 3-methoxybenzaldehyde dropwise, maintaining the temperature between 5-10 °C.
-
Reaction: After the addition is complete, continue stirring at the same temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and then dried.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield this compound. The yield is typically in the range of 50-70%, with the presence of other isomers possible.
New Route: Palladium-Catalyzed Formylation of 1-Bromo-3-methoxy-5-nitrobenzene
This protocol is based on general procedures for palladium-catalyzed formylation of aryl bromides.[1][2]
Step 1: Synthesis of 1-Bromo-3-methoxy-5-nitrobenzene
A detailed multi-step synthesis for this precursor starting from nitrobenzene has been described.[3] This involves dinitration, bromination, selective reduction of one nitro group, diazotization to a phenol, and finally methylation to the methoxy group. A more direct laboratory synthesis starts from 1,3-dinitrobenzene.[4]
Step 2: Palladium-Catalyzed Formylation
-
Reaction Setup: In a high-pressure reactor equipped with a magnetic stir bar, add 1-bromo-3-methoxy-5-nitrobenzene, a palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand like cataCXium A), and a base (e.g., N,N,N',N'-tetramethylethylenediamine - TMEDA).[5][2]
-
Solvent Addition: Add a suitable solvent, such as toluene or DMF.
-
Reaction Conditions: Seal the reactor, purge with a 1:1 mixture of carbon monoxide and hydrogen (synthesis gas), and then pressurize to the desired pressure (e.g., 5 bar). Heat the reaction mixture to the specified temperature (e.g., 100 °C) with vigorous stirring.
-
Reaction Monitoring: The reaction progress is monitored by taking aliquots and analyzing them by GC-MS or HPLC.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.
-
Purification: The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure this compound. Yields for the formylation step are often high, in the range of 80-95%.[1][6]
Conclusion
The choice between a traditional and a modern synthetic route for this compound depends on the specific needs of the researcher or organization. The traditional nitration route offers a quick and cost-effective method, which may be suitable for small-scale synthesis where the separation of isomers is feasible. However, for applications demanding high purity, scalability, and predictability, the modern multi-step approach culminating in a palladium-catalyzed formylation is superior. While the initial investment in catalyst and the multi-step nature of the new route may seem disadvantageous, the benefits of high regioselectivity, milder reaction conditions, and cleaner product profiles often outweigh these drawbacks in the long run, particularly in the context of pharmaceutical development where purity and consistency are non-negotiable.
References
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- Beller, M., et al. (2008). Palladium-catalyzed formylation of aryl bromides: elucidation of the catalytic cycle of an industrially applied coupling reaction. PubMed, 19(11), 4087-4091.
- Rai, G., et al. (2022). Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides. The University of Liverpool Repository.
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Chemical Synthesis Database. (n.d.). 1-bromo-3-methoxy-5-nitrobenzene. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Nitration of benzaldehyde to 3-nitrobenzaldehyde. Retrieved from [Link]
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Wikipedia. (n.d.). Rieche formylation. Retrieved from [Link]
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Purity assessment of synthesized 3-Methoxy-5-nitrobenzaldehyde by HPLC
An In-Depth Technical Guide to the Purity Assessment of Synthesized 3-Methoxy-5-nitrobenzaldehyde by High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, the purity of a chemical intermediate is not merely a number; it is a cornerstone of synthetic success, biological validity, and ultimately, therapeutic safety and efficacy. This compound is a key building block in the synthesis of various pharmaceutical compounds. Impurities, even in trace amounts, can lead to unwanted side reactions, lower yields, and introduce potentially toxic byproducts into the final active pharmaceutical ingredient (API).[1]
This guide provides a comprehensive, field-proven comparison of analytical methodologies for the purity assessment of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will delve into the causality behind experimental choices, present a detailed and self-validating protocol, and objectively compare HPLC with alternative techniques, supported by clear, structured data.
The Imperative of Purity: Understanding Potential Impurities
The typical synthesis of this compound involves the nitration of 3-methoxybenzaldehyde. This electrophilic aromatic substitution reaction, while effective, is rarely perfectly selective. A robust purity assessment method must be capable of separating and quantifying the target compound from a range of potential impurities, including:
-
Unreacted Starting Material: Residual 3-methoxybenzaldehyde.
-
Isomeric Byproducts: Positional isomers such as 2-nitro-3-methoxybenzaldehyde and 4-nitro-3-methoxybenzaldehyde, which possess similar physical properties, making non-chromatographic separation difficult.
-
Over-nitrated or Degraded Products: Compounds resulting from harsh reaction conditions.
-
Residual Solvents and Reagents: Any remaining chemicals from the synthesis and purification process.
Knowledge of these potential impurities is critical for developing a specific and selective analytical method.[2]
Comparative Analysis of Purity Assessment Methods
While several techniques can assess the purity of organic compounds, they offer different levels of precision, sensitivity, and quantitative accuracy. High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard in pharmaceutical analysis for its ability to separate complex mixtures and provide precise quantification.[3][4]
| Method | Principle | Advantages | Limitations | Best Suited For |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | High resolution and sensitivity; Excellent for quantification; Amenable to automation; Non-destructive.[4] | Requires soluble and non-volatile samples; Higher instrument cost. | Gold standard for routine quality control, purity determination, and stability testing of pharmaceutical intermediates. [5][6] |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Excellent for volatile and semi-volatile impurities (e.g., residual solvents).[1] | Not suitable for non-volatile or thermally labile compounds like this compound without derivatization. | Analysis of residual solvents and volatile byproducts. |
| Thin-Layer Chromatography (TLC) | Separation based on differential migration of compounds on a solid adsorbent plate with a liquid mobile phase. | Simple, fast, and inexpensive; Good for monitoring reaction progress.[7][8] | Semi-quantitative at best; Lower resolution and sensitivity compared to HPLC.[9] | Rapid, qualitative checks of reaction progress and preliminary purity assessment. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information and can be used for quantitative analysis (qNMR). | Provides absolute purity without a specific reference standard; Gives structural confirmation.[3] | Lower sensitivity than HPLC for trace impurities; Requires expensive instrumentation and specialized expertise. | Structural elucidation and absolute purity determination, often as a complementary technique. |
| Melting Point Determination | A pure crystalline solid has a sharp, defined melting point. Impurities broaden the melting range. | Inexpensive and simple.[9] | Insensitive to small amounts of impurities; Not quantitative; Only applicable to solids. | A preliminary, qualitative indicator of purity. |
Developing a Robust HPLC Method: A Workflow for Success
The development of a reliable HPLC method is a systematic process aimed at achieving optimal separation and accurate quantification. For an aromatic compound like this compound, a reversed-phase HPLC method is the logical starting point.[10]
The Causality Behind Our Choices:
-
Column Selection: A C18 (octadecylsilane) column is the workhorse for reversed-phase chromatography due to its hydrophobic nature, which provides excellent retention for moderately polar to non-polar aromatic compounds.[10]
-
Detector: A Photo-Diode Array (PDA) detector is chosen over a simple UV detector. While a single wavelength can be used for quantification, a PDA detector acquires the entire UV-Vis spectrum for each peak. This is crucial for a self-validating protocol as it allows for peak purity analysis, ensuring that a chromatographic peak corresponds to a single compound and is not co-eluting with an impurity.[11]
-
Mobile Phase: A gradient of acetonitrile and water is selected. Acetonitrile is a common organic modifier that provides good peak shape and lower backpressure than methanol. A gradient elution (as opposed to isocratic) is often necessary to elute all potential impurities, from polar to non-polar, within a reasonable timeframe while maintaining sharp peaks. The addition of a small amount of acid (e.g., formic or phosphoric acid) protonates residual silanols on the stationary phase and ensures the analyte is in a single ionic state, which is critical for preventing peak tailing and achieving symmetrical peaks.[12][13]
HPLC Purity Analysis Workflow
Caption: Workflow for HPLC Purity Assessment of this compound.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system by incorporating a System Suitability Test (SST) to ensure the chromatographic system is performing adequately before sample analysis.
1. Reagents and Materials
-
This compound Reference Standard (>99.5% purity)
-
Synthesized this compound (Sample)
-
Acetonitrile (HPLC Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Formic Acid (ACS Grade or higher)
-
Volumetric flasks, pipettes, and autosampler vials
2. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Reference Standard Stock Solution (1.0 mg/mL): Accurately weigh about 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the synthesized sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
3. Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with PDA Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 20.0 | |
| 20.1 | |
| 25.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector Wavelength | 254 nm (Quantification), PDA Scan: 200-400 nm |
4. System Suitability Test (SST)
-
Inject the Working Standard Solution (0.1 mg/mL) five times.
-
The results must meet the following criteria before proceeding with sample analysis. This ensures the method's trustworthiness for each run.[11]
| SST Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.8 - 1.5 |
| Theoretical Plates | > 2000 |
| %RSD of Peak Area (n=5) | ≤ 2.0% |
Data Interpretation and Purity Calculation
-
Peak Identification: Identify the main peak in the sample chromatogram by comparing its retention time to that of the reference standard.
-
Peak Purity Analysis: Use the chromatography data system software to perform a peak purity analysis on the main peak using the PDA data. The peak should be spectrally homogeneous.
-
Purity Calculation: The purity of the synthesized sample is calculated based on the area percent method.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Adherence to Industry Standards: Method Validation
While this guide provides a robust method for purity assessment, for use in a regulated GMP/GLP environment, the method must be fully validated according to ICH guidelines (Q2(R1)).[14] Validation demonstrates that the analytical procedure is suitable for its intended purpose. Key validation characteristics include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants.[15]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[11]
-
Accuracy & Precision: The closeness of test results to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[11]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Conclusion
The purity of this compound is a critical quality attribute that directly impacts its utility in pharmaceutical synthesis. While various analytical techniques can provide an indication of purity, reversed-phase HPLC with PDA detection stands out as the most reliable, precise, and robust method for quantitative assessment in a scientific and drug development setting. The detailed protocol and workflow provided in this guide offer a scientifically sound and self-validating system for ensuring the quality of this vital chemical intermediate, thereby upholding the principles of scientific integrity and trustworthiness essential for advancing pharmaceutical research.
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A Comparative Guide to Catalysts for Reactions of 3-Methoxy-5-nitrobenzaldehyde
Introduction: The Synthetic Versatility of 3-Methoxy-5-nitrobenzaldehyde
This compound is a valuable bifunctional aromatic building block in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. Its structure, featuring an electrophilic aldehyde, a reducible nitro group, and a directing methoxy group, allows for a diverse range of chemical transformations. The judicious selection of a catalyst is paramount to achieving high yield, selectivity, and sustainability in these reactions. This guide provides a comparative analysis of various catalytic systems for key transformations of this compound and its structural analogs, offering field-proven insights for researchers, scientists, and drug development professionals. While direct comparative data for this compound is often limited in the literature, this guide synthesizes available information on closely related substituted nitrobenzaldehydes to provide a robust starting point for catalyst selection and reaction optimization.
I. Chemoselective Hydrogenation of the Nitro Group: A Gateway to Novel Amines
The reduction of the nitro group to an amine is a foundational transformation, yielding 3-amino-5-methoxybenzaldehyde, a precursor to a wide array of heterocyclic compounds and other pharmacologically active molecules. The primary challenge lies in the chemoselective reduction of the nitro group without affecting the aldehyde functionality.
Comparative Analysis of Hydrogenation Catalysts
A variety of heterogeneous catalysts are employed for the hydrogenation of nitroarenes. The choice of catalyst, support, and reaction conditions significantly impacts the activity and selectivity of the reaction.
| Catalyst | Typical Support | Key Performance Characteristics | Advantages | Disadvantages |
| Palladium on Carbon (Pd/C) | Activated Carbon | Generally exhibits high activity and is widely used.[1] | Cost-effective among precious metals, versatile. | Can sometimes lead to over-reduction or debenzylation in sensitive substrates.[2] |
| Platinum on Carbon (Pt/C) | Activated Carbon | Effective for nitro group reduction, can be more robust than Pd/C.[3] | Less prone to poisoning by certain functional groups. | Generally more expensive than Pd/C.[3] |
| Raney Nickel (Raney-Ni) | Aluminum-Nickel Alloy | High activity for nitro group reduction.[3] | Cost-effective non-precious metal catalyst, suitable for large-scale processes.[1] | Can be pyrophoric and requires careful handling; may exhibit lower selectivity.[1][3] |
| Gold (Au) Nanoparticles | Metal Oxides (e.g., TiO₂, Al₂O₃) | Can exhibit high chemoselectivity for the nitro group. | High selectivity, tunable properties based on nanoparticle size and support. | Can be more expensive and less readily available than Pd or Pt catalysts. |
| Bimetallic Catalysts (e.g., Cu-Ni) | - | Can offer enhanced activity and selectivity due to synergistic effects.[4] | Potentially lower cost than pure precious metal catalysts, improved performance. | Catalyst preparation can be more complex. |
Note: The performance of these catalysts is highly dependent on factors such as catalyst preparation, particle size, support material, and the presence of promoters or inhibitors.[3] The data presented is a generalization based on studies of various nitroarenes.
Experimental Insight: The Rationale Behind Catalyst Selection
-
For General-Purpose, High-Activity Hydrogenation: 5% or 10% Pd/C is often the first choice due to its high activity and relatively lower cost among precious metal catalysts. It is effective for the hydrogenation of a wide range of nitro compounds.[1]
-
When Chemoselectivity is Paramount: In substrates with multiple reducible functional groups, Pt/C can sometimes offer superior chemoselectivity over Pd/C.[3] Gold-based catalysts have also shown exceptional promise in the selective hydrogenation of nitroarenes.
-
For Large-Scale, Cost-Effective Production: Raney Nickel is a workhorse catalyst in industrial settings due to its high activity and low cost.[1] However, its pyrophoric nature necessitates specialized handling procedures.
-
Emerging Alternatives: Bimetallic catalysts and photocatalytic systems are gaining attention as more sustainable and potentially more selective alternatives to traditional hydrogenation methods.
Experimental Protocol: Catalytic Hydrogenation of a Substituted Nitrobenzaldehyde
The following protocol is a representative procedure for the hydrogenation of a nitrobenzaldehyde using Pd/C and can be adapted for this compound.
Materials:
-
Substituted Nitrobenzaldehyde (e.g., this compound)
-
Palladium on Carbon (10 wt. % Pd/C)
-
Ethanol or Methanol (solvent)
-
Hydrogen gas (H₂)
-
Filtration agent (e.g., Celite®)
Procedure:
-
In a hydrogenation vessel, dissolve the substituted nitrobenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Carefully add 10% Pd/C (typically 1-5 mol% of Pd relative to the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and purge it several times with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization or column chromatography to yield the desired amino-benzaldehyde.
Self-Validation: The purity and identity of the product should be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry. The absence of the nitro group signal and the appearance of an amino group signal in the respective spectra would validate the success of the reduction.
Visualizing the Workflow: Hydrogenation of this compound
Caption: Experimental workflow for the catalytic hydrogenation of this compound.
II. Carbon-Carbon Bond Formation: Expanding the Molecular Scaffold
The aromatic ring of this compound or its derivatives can be further functionalized through palladium-catalyzed cross-coupling reactions such as the Heck and Suzuki-Miyaura reactions. These powerful methods allow for the introduction of new carbon-carbon bonds, enabling the synthesis of complex molecular architectures. For these reactions, a halo-substituted precursor (e.g., 3-bromo-5-methoxybenzaldehyde) is typically required.
A. The Heck Reaction: Vinylation of the Aromatic Ring
The Heck reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base.[5]
Catalyst System:
-
Palladium Source: Palladium(II) acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly used.[5]
-
Ligand: Phosphine ligands such as triphenylphosphine (PPh₃) or tri-o-tolylphosphine are often employed to stabilize the palladium catalyst and promote the reaction.[6]
-
Base: An organic base like triethylamine (NEt₃) or an inorganic base such as potassium carbonate (K₂CO₃) is required to neutralize the hydrogen halide formed during the reaction.[5]
B. The Suzuki-Miyaura Coupling: Arylation with Boronic Acids
The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound (e.g., a boronic acid) with an aryl halide, catalyzed by a palladium complex.
Catalyst System:
-
Palladium Source: Similar to the Heck reaction, Pd(OAc)₂ and Pd(PPh₃)₄ are common choices.
-
Ligand: A variety of phosphine ligands can be used, with the choice depending on the specific substrates.
-
Base: A base such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) is essential for the transmetalation step.
Visualizing the Catalytic Cycle: The Heck Reaction
Caption: Simplified catalytic cycle of the Mizoroki-Heck reaction.
III. Emerging Catalytic Strategies: Photocatalysis and Organocatalysis
Beyond traditional hydrogenation and cross-coupling reactions, photocatalysis and organocatalysis offer promising avenues for the transformation of this compound.
-
Photocatalytic Reduction: The use of semiconductor photocatalysts (e.g., TiO₂, CdS) under light irradiation provides a green and mild alternative for the reduction of nitroarenes.[7] This method often utilizes a sacrificial electron donor and can proceed at room temperature.
-
Organocatalysis: Chiral secondary amines (e.g., proline) can catalyze asymmetric aldol reactions with the aldehyde group of this compound, providing access to chiral building blocks. Similarly, other organocatalysts can be employed for various transformations of the aldehyde functionality.
Conclusion
The catalytic transformation of this compound is a rich field with numerous possibilities for the synthesis of complex and valuable molecules. While direct comparative data for this specific substrate is not always available, a wealth of knowledge from related nitroaromatic compounds provides a strong foundation for catalyst selection and optimization. For the crucial chemoselective hydrogenation of the nitro group, Pd/C remains a reliable and active catalyst, while Pt/C and non-precious metal catalysts like Raney Nickel offer viable alternatives depending on the specific requirements of selectivity and cost. For C-C bond formation, palladium-catalyzed Heck and Suzuki-Miyaura couplings are powerful tools, provided a halo-substituted precursor is used. As the field of catalysis continues to evolve, emerging technologies such as photocatalysis and organocatalysis will undoubtedly unlock new and more sustainable synthetic routes for the functionalization of this versatile building block. This guide serves as a starting point for the informed selection of catalysts, and it is recommended that researchers perform their own optimization studies to achieve the best results for their specific applications.
References
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Modifier effects on Pt/C, Pd/C, and Raney-Ni catalysts in multiphase catalytic hydrogenation systems. ResearchGate. [Link]
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Comparative study on catalytic hydrodehalogenation of halogenated aromatic compounds over Pd/C and Raney Ni catalysts. ResearchGate. [Link]
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Highly efficient and selective photocatalytic reduction of nitroarenes using the Ni2P/CdS catalyst under visible-light irradiation. Chemical Communications (RSC Publishing). [Link]
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Product yield of Heck coupling reaction versus recycle times over two catalysts. ResearchGate. [Link]
-
Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis. MDPI. [Link]
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Comparative study on catalytic hydrodehalogenation of halogenated aromatic compounds over Pd/C and Raney Ni catalysts. PubMed. [Link]
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Heck reaction – Knowledge and References. Taylor & Francis. [Link]
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A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. ResearchGate. [Link]
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This compound. PubChem. [Link]
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3-Methoxy-5-nitrosalicylaldehyde. NIST WebBook. [Link]
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A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine. ResearchGate. [Link]
-
Diversity-oriented photobiocatalytic synthesis via stereoselective three-component radical coupling. PMC. [Link]
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Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing). [Link]
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Catalyst Choice Impacts Aromatic Monomer Yields and Selectivity in Hydrogen-Free Reductive Catalytic Fractionation. NREL. [Link]
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Catalytic Hydrogenation of p-Chloronitrobenzene to p-Chloroaniline Mediated by γ-Mo2N. PubMed. [Link]
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Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]
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3,4-dihydroxy-5-methoxybenzaldehyde synthesis. Sciencemadness Discussion Board. [Link]
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Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles. New Journal of Chemistry (RSC Publishing). [Link]
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Chemoselective Hydrogenation of Nitrobenzaldehyde to Nitrobenzyl Alcohol with Unsupported Au Nanorod Catalysts in Water. ResearchGate. [Link]
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Tuning of catalytic sites in Pt/TiO2 catalysts for the chemoselective hydrogenation of 3-nitrostyrene. ResearchGate. [Link]
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Liquid-phase catalytic hydrogenation of 3,4-dichloronitrobenzene over Pt/C catalyst under gradient-free flow conditions in the presence of pyridine. ResearchGate. [Link]
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2,3-dimethoxy-5-nitrobenzaldehyde (C9H9NO5). PubChemLite. [Link]
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A Comparative Guide to the Synthesis of 3-Methoxy-5-nitrobenzaldehyde: An Evaluation of Efficiency and Practicality
Introduction
3-Methoxy-5-nitrobenzaldehyde is a pivotal intermediate in medicinal chemistry and drug development, serving as a foundational building block for a wide array of pharmacologically active molecules. Its unique substitution pattern, featuring an electron-donating methoxy group and an electron-withdrawing nitro group meta to each other, provides a versatile scaffold for constructing complex molecular architectures. The efficiency, scalability, and safety of its synthesis are therefore critical considerations for researchers in both academic and industrial settings.
This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound. We will dissect the methodologies, explain the causality behind critical experimental parameters, and present supporting data to benchmark the efficiency of each approach. This analysis is designed to empower researchers, scientists, and process chemists to make informed decisions when selecting a synthetic strategy tailored to their specific needs, whether for small-scale discovery or large-scale manufacturing.
Method 1: Direct Electrophilic Nitration of 3-Methoxybenzaldehyde
The most direct and commonly employed route to this compound is the electrophilic aromatic substitution of the readily available starting material, 3-methoxybenzaldehyde. This one-step process is attractive for its atom economy and straightforward execution.
Mechanistic Rationale
The reaction proceeds via the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids. Sulfuric acid acts as both a catalyst and a dehydrating agent, protonating nitric acid to facilitate the loss of a water molecule and form the nitronium ion.
The aromatic ring of 3-methoxybenzaldehyde is activated towards electrophilic attack by the electron-donating methoxy (-OCH₃) group and deactivated by the electron-withdrawing aldehyde (-CHO) group. The methoxy group is a strong ortho, para-director, while the aldehyde group is a meta-director. The directing effects align to favor substitution at the C5 position, which is meta to the aldehyde and ortho to the methoxy group, leading to the desired product. Strict temperature control is paramount; elevated temperatures can lead to the formation of dinitrated byproducts and increase the risk of runaway reactions.
Detailed Experimental Protocol
(Adapted from analogous nitration procedures for benzaldehyde)[1][2]
-
Preparation of Nitrating Mixture: In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and an internal thermometer, add concentrated sulfuric acid (H₂SO₄, 98%, ~3.5 eq.). Cool the flask to 0 °C in an ice-salt bath.
-
Slowly add fuming nitric acid (HNO₃, ~2 eq.) dropwise to the sulfuric acid with vigorous stirring. Ensure the internal temperature is maintained below 10 °C throughout the addition.
-
Reaction: Once the nitrating mixture is prepared and cooled, add 3-methoxybenzaldehyde (1.0 eq.) dropwise via the addition funnel, maintaining the reaction temperature between 5-15 °C. The addition should be slow to control the exotherm.
-
After the addition is complete, allow the mixture to stir at the same temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice with stirring. A yellow precipitate of the crude product will form.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral to pH paper. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene/petroleum ether) to yield pure this compound. A reported yield for the analogous nitration of benzaldehyde is 53-65%[1][2].
Method 2: Two-Step Synthesis via Oxidation of 3-Methoxy-5-nitrobenzyl Alcohol
An alternative strategy involves a two-step sequence: the nitration of 3-methoxybenzyl alcohol followed by the selective oxidation of the resulting benzyl alcohol to the target aldehyde. This route can be advantageous if the aldehyde functional group is sensitive to the harsh conditions of nitration or if selectivity issues arise in the direct nitration of the aldehyde.
Step 2a: Nitration of 3-Methoxybenzyl Alcohol
The first step is the nitration of 3-methoxybenzyl alcohol, which follows the same electrophilic substitution mechanism described in Method 1. Both the methoxy (-OCH₃) and hydroxymethyl (-CH₂OH) groups are ortho, para-directors. However, the methoxy group is a much stronger activating group, meaning it will primarily control the position of nitration, leading to the desired 3-methoxy-5-nitrobenzyl alcohol intermediate. The protocol is analogous to that of Method 1.
Step 2b: Selective Oxidation of 3-Methoxy-5-nitrobenzyl Alcohol
The critical step in this route is the selective oxidation of the primary alcohol to an aldehyde without over-oxidation to the corresponding carboxylic acid. Several modern and classical methods are suitable for this transformation, each with distinct advantages.
The Swern oxidation is a highly reliable and mild method that uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride at cryogenic temperatures (-78 °C), followed by quenching with a hindered base like triethylamine (TEA).[3][4][5]
-
Expertise & Causality: This method is renowned for its excellent functional group tolerance and high yields. The extremely low temperature is necessary to control the stability of the active chlorosulfonium salt intermediate, preventing side reactions like the Pummerer rearrangement.[6] The use of non-metallic reagents avoids issues of heavy metal contamination in the final product, a crucial consideration in pharmaceutical synthesis. The primary drawbacks are the requirement for cryogenic conditions and the production of malodorous dimethyl sulfide as a byproduct.[5][7]
-
Activator Formation: In a dry, inert atmosphere (N₂ or Ar), add oxalyl chloride (~1.5 eq.) to a solution of anhydrous dichloromethane (DCM) and cool to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of anhydrous DMSO (~2.2 eq.) in DCM to the oxalyl chloride solution, keeping the temperature below -65 °C. Stir for 15 minutes.
-
Alcohol Addition: Add a solution of 3-methoxy-5-nitrobenzyl alcohol (1.0 eq.) in DCM dropwise, again maintaining the temperature below -65 °C. Stir for 30-45 minutes.
-
Quenching: Add triethylamine (~5.0 eq.) to the reaction mixture, which will become thick. Allow the reaction to warm to room temperature slowly.
-
Work-up: Add water to the reaction mixture and transfer to a separatory funnel. Extract the product with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude aldehyde. Purify by column chromatography if necessary.
A greener and safer alternative involves the catalytic oxidation using hydrogen peroxide (H₂O₂) as the terminal oxidant. For instance, a system using a Ni/SiO₂ catalyst has been shown to selectively oxidize p-nitrobenzyl alcohol to p-nitrobenzaldehyde with 95% conversion.[8]
-
Expertise & Causality: This method leverages a heterogeneous catalyst that can be easily filtered off, simplifying purification. Hydrogen peroxide is an inexpensive and environmentally benign oxidant, with water as its only byproduct. The reaction conditions are typically milder than classical methods, though they may require elevated temperatures (reflux) to achieve good conversion.[8][9] The selectivity is high, and over-oxidation is generally not a significant issue.
PCC is a classic reagent for the selective oxidation of primary alcohols to aldehydes.[10] The reaction is typically performed in dichloromethane (DCM) at room temperature.
-
Expertise & Causality: PCC is a reliable and effective reagent that stops the oxidation at the aldehyde stage.[10] However, its utility is significantly hampered by the use of stoichiometric quantities of a chromium(VI) reagent, which is highly toxic and poses significant environmental disposal challenges.[11] This makes it less suitable for large-scale or green chemistry applications.
Comparative Analysis
To provide a clear benchmark, the two primary synthetic strategies are compared based on key performance and practical metrics.
| Parameter | Method 1: Direct Nitration | Method 2: Two-Step (Oxidation Route) |
| Starting Material | 3-Methoxybenzaldehyde | 3-Methoxybenzyl alcohol |
| Number of Steps | 1 | 2 |
| Reagents | Conc. H₂SO₄, Fuming HNO₃ | Step 1: H₂SO₄, HNO₃Step 2: Varies (e.g., DMSO, (COCl)₂, TEA for Swern) |
| Typical Yield | Moderate (50-70%)[1][2] | High (Often >85% for oxidation step)[8] |
| Temperature | Low (0-15 °C) | Step 1: Low (0-15 °C)Step 2: Varies (e.g., -78 °C for Swern) |
| Key Advantages | Atom economical, fewer steps | Milder final step, avoids direct nitration of an aldehyde, potentially higher overall yield |
| Key Disadvantages | Harsh acidic conditions, potential for side products | Longer process, requires isolation of intermediate, may use hazardous/odorous reagents (Swern) |
| Scalability | Good, but requires excellent thermal control | Good, though cryogenic conditions for Swern can be challenging on a large scale |
| Green Chemistry | Poor (strong acids, potential NOx) | Varies; poor for PCC/Swern, better for catalytic H₂O₂/aerobic methods |
Experimental Workflow Visualization
The logical flow of each synthetic pathway can be visualized to highlight the key transformations and stages.
Caption: A flowchart comparing the single-step direct nitration pathway with the two-step nitration-oxidation pathway.
Conclusion and Recommendations
Both direct nitration and the two-step oxidation route are viable methods for synthesizing this compound. The optimal choice is contingent on the specific requirements of the synthesis.
-
For rapid, small-scale synthesis where atom economy is prioritized, Method 1 (Direct Nitration) is often the preferred choice. Its single-step nature makes it procedurally simpler, provided that careful control over temperature and reagent addition is exercised to minimize byproduct formation.
-
For syntheses where higher purity, yield, and functional group sensitivity are paramount, or when scaling up, Method 2 (Two-Step Synthesis) offers significant advantages. While it involves an additional step, the separation of the harsh nitration from the final aldehyde-forming step allows for greater control. The use of modern, mild oxidation techniques (such as catalytic H₂O₂ or aerobic methods) can make this route highly efficient and environmentally more benign than classical oxidants like PCC. The Swern oxidation remains a gold standard for reliability and mildness, despite its operational challenges.
Ultimately, the decision should be guided by a thorough evaluation of available equipment (e.g., for cryogenic reactions), safety protocols, cost of reagents, and the desired purity and scale of the final product.
References
- Alfa Chemistry. (n.d.). Swern Oxidation.
- Chem-Station. (2014, March 12). Swern Oxidation.
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- Levy, I., et al. (n.d.). Selective Oxidation of Benzyl Alcohol to Benzaldehyde. Green Chemistry Module, Gordon College.
- Assor, K., et al. (n.d.). Selective Oxidation of Benzyl Alcohol to Benzaldehyde.
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Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]
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Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]
- Hodgson, H. H., & Beard, H. G. (1926). CCLXXII.—Nitration of Chlorinated 3-Hydroxy-benzaldehydes and some Consequences of Adjacent Substitution. Journal of the Chemical Society, Transactions, 127, 498.
- Powers, D. C., & Geibel, M. A. L. (2016). Chemoselective Aerobic Oxidation of Alcohols Utilizing a Vanadium(V) Catalyst.
- Assor, K., Levy, I., Thames, E., & Walker, R. (n.d.). Selective Oxidation of Benzyl Alcohol to Benzaldehyde.
- Google Patents. (n.d.). CN101570473B - Method for synthesizing 3-methoxybenzaldehyde.
- Google Patents. (n.d.). DE2708115A1 - (Ortho)-nitro-benzaldehyde prepn.
- Pinto, A. V., et al. (2007). Oxidation of benzyl alcohol by pyridinium dichromate in acetonitrile. Journal of the Brazilian Chemical Society, 18(3), 544-551.
- Zhang, Y., et al. (2020).
- The Royal Society of Chemistry. (2017). Aerobic Alcohol Oxidation Using a Cu(I)/TEMPO Catalyst System.
- Moon, S. (2024). PCC Oxidation of a Primary/Secondary Alcohol. YouTube.
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Master Organic Chemistry. (2011, September 9). Reagent Friday: PCC (Pyridinium Chlorochromate). Retrieved from [Link]
- Zhang, Y., et al. (2020).
- Gogoi, P., & Konwar, D. (2005). Transition-metal- and Organic-Solvent-Free: A Highly Efficient Anaerobic Process for Selective Oxidation of Alcohols to Aldehydes and Ketones in water. Organic & Biomolecular Chemistry, 3, 3473-3475.
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Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]
- Organic Chemistry Portal. (2022, March 1). Alcohols to Aldehydes, Part 5: Oxidations with Cl2, Hypochlorite, Nitric Acid, and MnO2.
- Mahajan, S. S., & Mahadik, M. A. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian Journal of Pharmaceutical Sciences, 60(4), 200-202.
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OC-Praktikum. (2006, March). Nitration of benzaldehyde to 3-nitrobenzaldehyde. Retrieved from [Link]
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Safety Operating Guide
Proper Disposal of 3-Methoxy-5-nitrobenzaldehyde: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 3-Methoxy-5-nitrobenzaldehyde, a chemical that requires careful handling due to its potential hazards. The procedural, step-by-step guidance is intended for researchers, scientists, and drug development professionals to ensure safe and compliant waste management.
Immediate Safety and Hazard Information
This compound, like many aromatic nitro compounds, should be treated as a hazardous substance. Aromatic nitro compounds can be strong oxidizing agents and may react vigorously with reducing agents.[1] General hazards associated with similar nitroaromatic aldehydes include being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[2][3][4][5][6]
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment (PPE) to minimize exposure.[2][7]
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[2][7] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber, minimum layer thickness: 0.11 mm) and a lab coat. | Prevents skin contact which can lead to irritation.[2] |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary. | Minimizes the inhalation of dust or vapors that may cause respiratory irritation.[2][4][8] |
Immediate First Aid Measures
In the event of exposure, the following first-aid measures should be taken immediately:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[2][8]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water.[2][8]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2][8]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[2][9]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste.[10] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[10]
Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[11][12]
-
Designate a Waste Container: Use a clearly labeled, dedicated container for this compound waste. The container should be made of a compatible material (e.g., polyethylene) and have a secure, tight-fitting lid.[12][13]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[13][14]
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect pure this compound, contaminated spatulas, weigh boats, and contaminated PPE (like gloves) in a designated solid waste container.[11]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix with other incompatible waste streams. For instance, keep halogenated and non-halogenated solvent waste separate.[11]
-
On-Site Storage (Satellite Accumulation Area)
Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA) for the temporary storage of waste containers.[12][13]
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[13]
-
Container Management:
Disposal Request and Pick-up
Disposal of hazardous waste must be handled by trained professionals.
-
Contact EHS: Once the waste container is full or has been in storage for a period defined by your institution (often not to exceed one year), contact your institution's Environmental Health and Safety (EHS) or equivalent department to arrange for a waste pick-up.[10][12][13]
-
Documentation: Complete all necessary waste disposal forms as required by your institution, accurately detailing the contents of the waste container.[14]
-
Professional Disposal: The EHS department will then ensure the waste is transported to a licensed chemical destruction plant or an approved waste disposal facility for proper treatment and disposal in accordance with all regulations.[7][8]
Workflow for Proper Disposal
The following diagram illustrates the key steps for the proper disposal of this compound.
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Navigating the Handling of 3-Methoxy-5-nitrobenzaldehyde: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols, operational procedures, and disposal plans for handling 3-Methoxy-5-nitrobenzaldehyde. As a Senior Application Scientist, my objective is to synthesize critical safety information with practical, field-tested advice. The procedural integrity of your work and your personal safety are paramount. Therefore, this document is structured to explain the causality behind each safety recommendation, ensuring a self-validating system of laboratory practice.
Hazard Profile: Understanding the Risks
This compound combines the chemical functionalities of an aromatic nitro compound and an aldehyde. This structure suggests a hazard profile that must be respected. Based on analogous compounds, it is prudent to assume it may cause skin, eye, and respiratory irritation, and could be harmful if swallowed.[2][4][5][8][9][10]
Anticipated Hazards:
-
Skin Irritation: Similar compounds are classified as skin irritants.[2][8]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[8][9][10]
These potential hazards dictate a multi-layered approach to safety, combining engineering controls with mandatory Personal Protective Equipment (PPE).
Core Directive: Personal Protective Equipment (PPE)
The selection and proper use of PPE is your primary defense against chemical exposure. Below is a breakdown of the required equipment for handling this compound, categorized by the area of protection.
| PPE Category | Item | Specifications and Rationale |
| Eye Protection | Safety Goggles | Must be chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[5][11] This is non-negotiable and protects against accidental splashes and airborne dust. |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing or dust generation (e.g., during bulk transfers or spill cleanup). | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for tears or punctures before use and change them immediately upon contamination. For prolonged contact, consult the glove manufacturer's resistance guide. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned to protect skin and personal clothing from contamination. |
| Respiratory Protection | Dust Mask or Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if dust formation is likely or when working outside of a certified chemical fume hood.[5] |
Operational Plan for Safe Handling
A systematic workflow is crucial for minimizing exposure and ensuring reproducible, safe experimental outcomes.
Preparation and Engineering Controls
-
Designated Area: All work with this compound solid should be conducted in a designated area, such as a chemical fume hood, to contain any dust and vapors.[8]
-
Ventilation: Ensure the fume hood has a certified and adequate face velocity.
-
Safety Equipment Check: Before starting, confirm that a safety shower and eyewash station are readily accessible and unobstructed.
-
Gather Materials: Assemble all necessary equipment and reagents to avoid leaving the controlled workspace mid-procedure.
Step-by-Step: Weighing and Transfer Protocol
-
Don PPE: Put on all required PPE as detailed in the table above.
-
Work Surface: Place a disposable, absorbent bench liner on the work surface inside the fume hood to contain any minor spills.
-
Weighing: Tare a suitable container on the balance. Carefully transfer the required amount of this compound using a spatula. Avoid any actions that could generate dust.
-
Container Closure: Tightly close the primary container immediately after dispensing.[8][11]
-
Dissolution: If dissolving the compound, add the solvent to the receiving flask within the fume hood. Add the weighed solid to the solvent slowly to prevent splashing.
-
Cleanup: Decontaminate the spatula and any other reusable equipment. Dispose of the bench liner and any contaminated wipes in the appropriate solid waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[8][10]
Spill and Disposal Management
Spill Management Protocol
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Assess: Evaluate the scale of the spill from a safe distance. Do not attempt to clean a large spill if you are not trained to do so.
-
Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.
-
Don PPE: Put on appropriate PPE, including respiratory protection if the substance is a powder.
-
Containment (Solid Spill): Carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid actions that could generate dust. Use a damp cloth or paper towel to wipe the area after sweeping.
-
Containment (Liquid Spill): Use an inert absorbent material like sand or vermiculite to absorb the spill.[8] Place the absorbed material into a labeled, sealed container for hazardous waste.
Waste Disposal Plan
-
Waste Segregation: All materials contaminated with this compound, including excess reagent, contaminated gloves, wipes, and absorbent materials, must be treated as hazardous waste.
-
Labeling: Waste containers must be clearly labeled with the chemical name and associated hazards.
-
Disposal: Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[3][4][5][8][9][12] Do not pour chemical waste down the drain.[8][10]
By adhering to these rigorous safety protocols, you build a foundation of trust in your experimental procedures and contribute to a safe and productive research environment.
References
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BGC-APP. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde. PubChem. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, September 17). Safety Data Sheet: 2-Hydroxy-3-methoxybenzaldehyde. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2020, January 15). Safety Data Sheet: 3-Methoxybenzaldehyde, 98%. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
